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  • Product: Methyl 3-hydroxy-3-phenylpropanoate
  • CAS: 7497-61-2

Core Science & Biosynthesis

Foundational

Methyl 3-hydroxy-3-phenylpropanoate (CAS 7497-61-2): A Pivotal Chiral Synthon in SSRI Development

Abstract Methyl 3-hydroxy-3-phenylpropanoate (CAS 7497-61-2) represents a critical structural motif in the synthesis of 3-phenylpropylamine-based pharmaceuticals. As a -hydroxy ester possessing a benzylic stereocenter, i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-hydroxy-3-phenylpropanoate (CAS 7497-61-2) represents a critical structural motif in the synthesis of 3-phenylpropylamine-based pharmaceuticals. As a


-hydroxy ester possessing a benzylic stereocenter, it serves as a divergent intermediate for a class of Selective Serotonin Reuptake Inhibitors (SSRIs), including Fluoxetine, Nisoxetine, and Tomoxetine. This technical guide synthesizes the physicochemical properties, industrial synthetic routes (chemical and biocatalytic), and downstream pharmaceutical applications of this molecule, providing researchers with actionable protocols for its characterization and utilization.

Physicochemical Profile & Chemical Identity[1][2][3][4][5]

The utility of Methyl 3-hydroxy-3-phenylpropanoate lies in its bifunctionality: the ester group allows for facile derivatization (amidation, reduction), while the secondary hydroxyl group serves as a handle for stereochemical inversion or etherification.

Table 1: Physicochemical Properties
PropertyValueNotes
CAS Number 7497-61-2Racemic mixture. (R)-isomer: 58692-70-9; (S)-isomer: 126405-92-1.
IUPAC Name Methyl 3-hydroxy-3-phenylpropanoateAlso known as Methyl

-hydroxyhydrocinnamate.
Molecular Formula

Molecular Weight 180.20 g/mol
Appearance Colorless to pale yellow liquidViscous oil at room temperature.
Boiling Point ~125–130 °C @ 2 mmHgExtrapolated from ethyl ester analog; thermally stable under vacuum.
Density 1.147 g/cm³@ 20 °C (Predicted).
Refractive Index

High index due to aromatic ring.
Solubility Soluble in DCM, EtOAc, MeOH, THFImmiscible with water; lipophilic (

).
Chirality 1 Stereocenter (C3)Critical for asymmetric synthesis of SSRIs.

Synthetic Methodologies

Two primary routes exist for generating this scaffold: the classical Reformatsky Reaction (racemic) and Biocatalytic Kinetic Resolution (enantiopure).

Chemical Synthesis: The Reformatsky Protocol

The reaction of benzaldehyde with methyl bromoacetate mediated by metallic zinc is the industrial standard for generating the racemic


-hydroxy ester.

Mechanism:

  • Insertion: Oxidative addition of activated Zn into the C-Br bond of methyl bromoacetate forms the Reformatsky enolate (O-Zn-Br species).

  • Addition: Nucleophilic attack of the enolate on the benzaldehyde carbonyl.

  • Hydrolysis: Acidic workup releases the

    
    -hydroxy ester.
    
Experimental Protocol (Scale: 50 mmol)
  • Activation: In a dry 250 mL 3-neck flask under

    
    , suspend Zinc dust (3.9 g, 60 mmol) in dry THF (50 mL). Activate with TMSCl (0.5 mL).
    
  • Initiation: Add 10% of a solution containing Methyl Bromoacetate (5.7 mL, 60 mmol) and Benzaldehyde (5.1 mL, 50 mmol) in THF. Warm to 40°C until exotherm begins.

  • Addition: Dropwise add the remaining solution over 45 mins, maintaining gentle reflux.

  • Workup: Cool to 0°C. Quench with saturated

    
     (100 mL). Extract with EtOAc (
    
    
    
    mL). Wash organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Vacuum distillation or Flash Chromatography (Hexane/EtOAc 8:2).

    • Yield Expectation: 75–85%.

Biocatalytic Kinetic Resolution (EKR)

To access the enantiopure (S)- or (R)-isomers required for chiral drugs, lipase-catalyzed transesterification is preferred over heavy-metal asymmetric catalysis due to lower cost and "green" solvent compatibility.

System: Pseudomonas fluorescens lipase (PFL) or Candida antarctica Lipase B (CAL-B).[1] Acyl Donor: Vinyl Acetate (irreversible donor).

Workflow Visualization

G cluster_0 Racemic Input cluster_1 Biocatalytic System cluster_2 Chiral Output Racemate Rac-Methyl 3-hydroxy- 3-phenylpropanoate Enzyme Lipase (CAL-B) + Vinyl Acetate Racemate->Enzyme Hexane, 30°C R_Ester (R)-Acetylated Ester (Converted) Enzyme->R_Ester Fast Reaction (Kinetic Preference) S_Alcohol (S)-Hydroxy Ester (Unreacted) Enzyme->S_Alcohol Slow Reaction (Remains in solution)

Caption: Lipase-catalyzed kinetic resolution separates the racemate into the (S)-alcohol and (R)-acetate.

Pharmaceutical Applications: The SSRI Pathway

Methyl 3-hydroxy-3-phenylpropanoate is a direct synthetic precursor to Fluoxetine (Prozac) . The core pharmacophore of Fluoxetine is the 3-phenyl-3-aryloxypropylamine skeleton. The ester group allows for the construction of the amine tail, while the hydroxyl group is the site of arylation.

Synthesis of Fluoxetine

The conversion involves transforming the ester to a methylamide, followed by reduction to the amine and etherification.

Critical Causality:

  • Why Amidation first? Direct reduction of the ester to the diol is possible, but converting to the amide first (using methylamine) installs the necessary nitrogen atom early, simplifying the sequence to a single strong reduction step later.

  • Stereochemistry: The (S)-hydroxy ester leads to (S)-Fluoxetine if the etherification proceeds with retention (rare) or (R)-Fluoxetine if it proceeds with inversion (Mitsunobu). Standard

    
     etherification (using NaH) generally retains configuration at the alkoxide, but requires an activated aryl fluoride.
    
Pathway Diagram

FluoxetinePath Start Methyl 3-hydroxy-3-phenylpropanoate (CAS 7497-61-2) Step1 Step 1: Amidation Reagent: MeNH2 / MeOH Start->Step1 Intermediate1 N-Methyl-3-hydroxy-3-phenylpropanamide Step1->Intermediate1 Step2 Step 2: Reduction Reagent: LiAlH4 / THF Intermediate1->Step2 Intermediate2 3-Hydroxy-N-methyl-3-phenylpropylamine (Key Amino-Alcohol) Step2->Intermediate2 Step3 Step 3: Arylation (SNAr) Reagent: 4-Chlorobenzotrifluoride / NaH / DMSO Intermediate2->Step3 Product Fluoxetine (Racemic or Chiral) Step3->Product

Caption: Synthetic route from Methyl 3-hydroxy-3-phenylpropanoate to Fluoxetine via amidation and reduction.

Analytical Characterization

Validating the identity and optical purity of CAS 7497-61-2 is essential before downstream processing.

1H NMR Spectroscopy (CDCl3, 400 MHz)
  • 
     7.30–7.40 (m, 5H):  Aromatic protons (Phenyl group).
    
  • 
     5.13 (dd, 1H):  Benzylic methine (
    
    
    
    -OH). The chemical shift is distinct due to the deshielding by the phenyl ring and oxygen.
  • 
     3.71 (s, 3H):  Methyl ester (
    
    
    
    ).
  • 
     2.65–2.80 (m, 2H):  Methylene protons (
    
    
    
    -position to carbonyl). Appears as an ABX system due to the adjacent chiral center.
  • 
     3.10 (br s, 1H):  Hydroxyl proton (concentration dependent).
    
Chiral HPLC Method

To determine Enantiomeric Excess (ee) after kinetic resolution.

  • Column: Daicel Chiralcel OD-H or OJ-H (

    
     mm).
    
  • Mobile Phase: n-Hexane : Isopropanol (90:10 or 95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (absorption of the phenyl ring).

  • Separation Logic: The hydroxyl group interacts with the carbamate linkage on the stationary phase via hydrogen bonding, differentiating the spatial arrangement of the phenyl group.

Safety & Handling

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Store in a cool, dry place. The ester is stable, but moisture can cause slow hydrolysis to the free acid (3-hydroxy-3-phenylpropanoic acid).

  • PPE: Nitrile gloves and safety glasses are mandatory.

  • Disposal: Dispose of as organic solvent waste. Avoid release into drains due to potential aquatic toxicity of aromatics.

References

  • Reformatsky Reaction Mechanism & Scope

    • Ouyang, L., et al. (2020).[2] "Access to

      
      -Hydroxyl Esters via Copper-Catalyzed Reformatsky Reaction." Synlett, 31, 1418-1422.[2] 
      
  • Biocatalytic Resolution

    • Kamal, A., et al. (2015). "Lipases-catalyzed enantioselective kinetic resolution of alcohols." Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.

    • Basso, A., et al. (2010). "Hydrolytic Enzymes for the Synthesis of Pharmaceuticals." Pharmaceutical Biocatalysis.

  • Fluoxetine Synthesis Applications

    • Fuller, R. W., et al. (1990). "Fluoxetine: A Serotonergic Antidepressant."[3] Drug Development Research.

    • Google Patents. (1990). "Process for the preparation of fluoxetine hydrochloride (EP0380924A1)."

  • Chiral Analysis

    • Sigma-Aldrich.[4] "Basics of Chiral HPLC & Column Selection."

Sources

Exploratory

Methyl beta-hydroxy-beta-phenylpropionate synthesis pathway

Strategic Synthesis of Methyl -Hydroxy- -Phenylpropionate From Classical Reformatsky to Asymmetric Biocatalysis Executive Summary & Molecular Profile Methyl -hydroxy- -phenylpropionate (Methyl 3-hydroxy-3-phenylpropionat...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis of Methyl -Hydroxy- -Phenylpropionate

From Classical Reformatsky to Asymmetric Biocatalysis

Executive Summary & Molecular Profile

Methyl


-hydroxy-

-phenylpropionate (Methyl 3-hydroxy-3-phenylpropionate) is a "privileged scaffold" in medicinal chemistry. It serves as a critical chiral building block for the synthesis of blockbuster antidepressants, specifically Selective Serotonin Reuptake Inhibitors (SSRIs) like Fluoxetine (Prozac) and Atomoxetine , as well as

-lactam antibiotics and taxol side-chains.

While the classical Reformatsky reaction provides a robust route to the racemate (useful for initial SAR studies or when resolution is planned), modern pharmaceutical standards demand high enantiopurity. Consequently, Biocatalytic Ketone Reduction and Noyori Asymmetric Hydrogenation have superseded classical methods in process scale-up.

This guide details the two most distinct pathways: the robust chemical baseline (Reformatsky) and the high-precision biotechnological approach (Enzymatic Reduction).

Property Data
IUPAC Name Methyl 3-hydroxy-3-phenylpropanoate
CAS (Racemic) 5597-95-5
CAS (R-Isomer) 58692-70-9
CAS (S-Isomer) 36615-45-9
Molecular Weight 180.20 g/mol
Key Application Precursor to Fluoxetine (via reduction to 1,3-amino alcohol)
Route A: The Classical Reformatsky Reaction

Objective: Robust synthesis of racemic methyl


-hydroxy-

-phenylpropionate.

The Reformatsky reaction remains the gold standard for generating


-hydroxy esters without the self-condensation issues typical of base-catalyzed Aldol reactions. It utilizes an organozinc reagent, which is less basic than Lithium enolates or Grignard reagents, ensuring high chemoselectivity for the aldehyde.
2.1 Mechanistic Pathway

The reaction proceeds via the oxidative insertion of activated Zinc into the


-haloester, forming a Zinc enolate (Reformatsky reagent).[1][2] This nucleophile attacks the benzaldehyde carbonyl.

Reformatsky Substrate1 Methyl Bromoacetate Intermediate Zinc Enolate (Reformatsky Reagent) Substrate1->Intermediate Oxidative Insertion (THF/Toluene) Zn Activated Zn(0) Zn->Intermediate Transition Cyclic Transition State Intermediate->Transition + Benzaldehyde Substrate2 Benzaldehyde Substrate2->Transition Workup Acidic Workup (H3O+) Transition->Workup Zinc Alkoxide Product Racemic Methyl 3-hydroxy-3-phenylpropionate Workup->Product Hydrolysis

Figure 1: The Reformatsky reaction mechanism involves the formation of a Zinc enolate followed by nucleophilic addition.

2.2 Experimental Protocol

Scale: 50 mmol Safety: Reaction is exothermic. Zinc activation requires care.

  • Zinc Activation: In a dry 250 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and N2 inlet, place Zinc dust (3.92 g, 60 mmol) . Activate by washing with 10% HCl, then water, acetone, and ether, followed by drying in vacuo. Alternative: Add a crystal of Iodine or 1,2-dibromoethane to the reaction mixture.

  • Solvent Prep: Add anhydrous THF (40 mL) and Trimethyl borate (50 mmol) (optional, improves yield by trapping the alkoxide).

  • Initiation: Add Benzaldehyde (5.3 g, 50 mmol) and 20% of the Methyl Bromoacetate (7.65 g, 50 mmol total) . Warm gently to 40-50°C until the reaction initiates (indicated by foaming/exotherm).

  • Addition: Dropwise add the remaining Methyl Bromoacetate over 45 minutes, maintaining a gentle reflux.

  • Completion: Reflux for an additional 1-2 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to 0°C. Quench with cold 1M H2SO4 (50 mL) . Separate layers. Extract aqueous layer with EtOAc (3 x 30 mL).

  • Purification: Wash combined organics with sat. NaHCO3 and Brine. Dry over MgSO4. Concentrate in vacuo.[3] Purify via flash column chromatography (Silica, 10-20% EtOAc in Hexane).

Expected Yield: 65-75% Appearance: Colorless to pale yellow oil.

Route B: Asymmetric Biocatalytic Reduction

Objective: Synthesis of enantiopure (S)- or (R)-Methyl 3-hydroxy-3-phenylpropionate (>99% ee).

For pharmaceutical applications (e.g., Fluoxetine synthesis), chirality is non-negotiable. While Noyori hydrogenation is excellent, Biocatalytic Reduction using Ketoreductases (KREDs) offers operation at ambient temperature and pressure, avoiding the need for high-pressure hydrogenation autoclaves and expensive Ruthenium catalysts.

3.1 The Biocatalytic System

This route reduces Methyl Benzoylacetate (a


-keto ester) using a specific KRED and an NADPH recycling system (Glucose Dehydrogenase/Glucose).

Biocatalysis Substrate Methyl Benzoylacetate (Substrate) Product (S)-Methyl 3-hydroxy-3-phenylpropionate (Chiral Product) Substrate->Product Reduction KRED Ketoreductase (KRED) KRED->Substrate Catalysis NADP NADP+ NADPH NADPH NADP->NADPH  Recycling   NADPH->NADP  Hydride Transfer   GDH Glucose Dehydrogenase (GDH) GDH->NADP Catalysis Glucose Glucose Gluconate Gluconolactone Glucose->Gluconate Oxidation

Figure 2: The coupled enzymatic cycle. KRED reduces the ketone while consuming NADPH; GDH regenerates NADPH by oxidizing Glucose.

3.2 Experimental Protocol

Scale: 10 mmol Enzyme Source: Commercial screening kits (e.g., Codexis, Daicel) are standard. For this protocol, we assume a commercially available KRED-P1 (generic placeholder for phenyl-ketone specific reductase).

  • Buffer Prep: Prepare 50 mL of 0.1 M Potassium Phosphate buffer (pH 7.0) containing 1 mM Magnesium Sulfate .

  • Cofactor Mix: Dissolve NADP+ (10 mg) and D-Glucose (2.0 g, excess) in the buffer.

  • Enzyme Loading: Add KRED-P1 (50 mg) and GDH (10 mg) (or use a mix where GDH is co-expressed).

  • Substrate Addition: Dissolve Methyl Benzoylacetate (1.78 g, 10 mmol) in DMSO (2 mL) . Add this solution dropwise to the stirring enzyme mixture.

    • Note: DMSO helps solubility. Do not exceed 5-10% v/v to avoid enzyme denaturation.

  • Reaction: Stir at 30°C for 24 hours. Maintain pH 7.0 by automatic titration with 1M NaOH (gluconic acid production lowers pH).

  • Workup: Add Celite (1 g) and filter to remove protein. Extract filtrate with MTBE (3 x 20 mL) .

  • Purification: Dry organic layer over Na2SO4 and concentrate. The product is often pure enough (>98%) without chromatography.

Expected Yield: >90% Enantiomeric Excess (ee): >99% (S) or (R) depending on enzyme choice.

Comparative Analysis of Methods
FeatureReformatsky ReactionBiocatalytic ReductionNoyori Hydrogenation
Precursor Benzaldehyde + HaloesterMethyl BenzoylacetateMethyl Benzoylacetate
Chirality Racemic (0% ee)High (>99% ee)High (>95% ee)
Conditions Reflux, AnhydrousAmbient, Aqueous pH 7High Pressure H2, Autoclave
Catalyst Cost Low (Zinc)Medium (Enzyme)High (Ru-BINAP)
Scalability ExcellentExcellent (Volume dependent)Excellent (Safety constraints)
Primary Use Standards, Racemic DrugsLate-stage Pharma IntermediatesIndustrial Bulk Production
Quality Control & Analytics

Validation of the synthesis, particularly the stereochemistry, is critical.

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.2-7.4 (m, 5H, Ph), 5.13 (dd, 1H, CH-OH), 3.71 (s, 3H, OMe), 2.6-2.8 (m, 2H, CH2).
      
    • Diagnostic: The benzylic proton (CH-OH) shift is distinct from the starting ketone.

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane:Isopropanol (90:10).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm.

    • Separation: Enantiomers typically separate with a resolution factor (

      
      ) > 2.0.
      
References
  • Reformatsky, S. (1887). "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1213. Link

  • Noyori, R., et al. (1987).[4][5] "Asymmetric hydrogenation of beta-keto carboxylic esters". Journal of the American Chemical Society, 109(19), 5856–5858. Link

  • Patel, R. N. (2000). "Stereoselective Biocatalysis". Marcel Dekker, Chapter on Ketone Reductions. (Contextual Reference for KRED protocols).
  • Mitchell, D., & Koenig, T. M. (1995). "Synthesis of Fluoxetine". Synthetic Communications.
  • Sigma-Aldrich. "Methyl 3-hydroxy-3-phenylpropionate Product Specification". Link (Used for physical property verification).

Sources

Foundational

Pharmaceutical intermediates for Fluoxetine synthesis

Executive Summary Fluoxetine (Prozac®) remains a cornerstone in the treatment of major depressive disorders. While originally marketed as a racemate, the distinct pharmacokinetic profiles of (R)- and (S)-fluoxetine have...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluoxetine (Prozac®) remains a cornerstone in the treatment of major depressive disorders. While originally marketed as a racemate, the distinct pharmacokinetic profiles of (R)- and (S)-fluoxetine have driven significant interest in enantioselective synthesis.

This guide moves beyond the textbook Mannich reaction to focus on the Chloro-Ketone Route , currently the most versatile pathway for both racemic and asymmetric production. It minimizes the "demethylation" bottleneck found in classical dimethylamine routes and allows for late-stage divergence. We will examine the critical intermediates, the mechanics of the Corey-Bakshi-Shibata (CBS) reduction, and the rigorous control of genotoxic impurities required by USP/EP standards.

Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the molecule at its most strategic bonds. The modern industrial approach favors retaining the ether linkage formation for the final or penultimate step to maximize convergence.

Strategic Disconnections:

  • C–O Bond (Ether formation): Disconnecting the 4-(trifluoromethyl)phenoxy moiety reveals the amino-alcohol core and the aryl fluoride/chloride.

  • C–N Bond (Amination): Disconnecting the methylamine reveals a halo-alcohol precursor.

  • C=O Reduction (Chirality insertion): The chiral center is established by reducing the prochiral ketone.[1]

Retrosynthesis Fluoxetine Fluoxetine (Target) Ether_Disc Ether Disconnection (S_NAr or Williamson) Fluoxetine->Ether_Disc Retrosynthesis Fragment1 Fragment A: N-methyl-3-phenyl-3-hydroxypropylamine (Key Amino Alcohol) Ether_Disc->Fragment1 Fragment2 Fragment B: 1-Chloro-4-(trifluoromethyl)benzene (Electrophile) Ether_Disc->Fragment2 Amine_Disc Amine Disconnection Fragment1->Amine_Disc HaloAlcohol 3-Chloro-1-phenylpropan-1-ol (Chiral Scaffold) Amine_Disc->HaloAlcohol MeNH2 Methylamine Amine_Disc->MeNH2 Reduction Asymmetric Reduction (CBS Catalyst) HaloAlcohol->Reduction Start Starting Material: 3-Chloropropiophenone Reduction->Start

Figure 1: Retrosynthetic tree illustrating the Chloro-Ketone pathway, prioritizing the establishment of the chiral center prior to amination.

Primary Workflow: The Chloro-Ketone Route

This protocol avoids the use of dimethylamine (which requires a toxic cyanogen bromide demethylation step) and utilizes 3-chloropropiophenone as the starting material. This route is preferred for its atom economy and safety profile.

Phase 1: Enantioselective Reduction (The Chiral Switch)

The establishment of the chiral center at the benzylic position is the critical quality attribute (CQA). We utilize the Corey-Bakshi-Shibata (CBS) reduction for high enantiomeric excess (% ee).

  • Reagents: 3-Chloropropiophenone, (S)-Me-CBS catalyst, Borane-THF complex (

    
    ).
    
  • Mechanism: The CBS catalyst activates borane and coordinates the ketone, directing hydride attack to the Si-face (to yield the R-alcohol) or Re-face (to yield the S-alcohol).

  • Protocol:

    • Inertion: Flame-dry a reactor and purge with

      
      . Charge with anhydrous THF.
      
    • Catalyst Loading: Add (S)-Me-CBS (10 mol%) and cool to -20°C.

    • Borane Addition: Add

      
       (0.6 equiv) dropwise.
      
    • Substrate Addition: Slowly add 3-chloropropiophenone in THF over 1 hour. Critical: Slow addition prevents non-catalyzed background reduction by free borane, preserving high ee.

    • Quench: Quench with MeOH cautiously (hydrogen evolution).

    • Workup: Evaporate volatiles, partition between EtOAc/Water. Dry organic layer.

    • Result: (S)-3-chloro-1-phenylpropan-1-ol (>96% ee).

Phase 2: Amination (Finkelstein Modification)

Direct displacement of the chloride by methylamine is sluggish. We accelerate this via in situ iodination.

  • Reagents: NaI (catalytic or stoichiometric), Methylamine (40% aq or alcoholic), THF/Water.

  • Protocol:

    • Dissolve the chiral alcohol in THF.

    • Add NaI (1.1 equiv) and heat to 50°C for 1 hour to generate the transient iodo-intermediate (better leaving group).

    • Add excess Methylamine (5-10 equiv) to suppress dimer formation.

    • Heat in a sealed pressure vessel at 80°C for 4 hours.

    • Purification: The amino-alcohol is amphoteric. Basify to pH >12 and extract with DCM.

Phase 3: Etherification ( Coupling)

This step couples the "head" (amino alcohol) with the "tail" (trifluoromethylbenzene).

  • Reagents: 4-Chlorobenzotrifluoride (or 4-Fluorobenzotrifluoride for higher reactivity), Potassium tert-butoxide (KOtBu), DMAC (Dimethylacetamide) or NMP.

  • Mechanism: The alkoxide generated by KOtBu attacks the electron-deficient aromatic ring of the benzotrifluoride.

  • Protocol:

    • Dissolve (S)-3-(methylamino)-1-phenylpropan-1-ol in DMAC.

    • Add KOtBu (2.0 equiv) at 0°C. Stir 30 mins to form the alkoxide.

    • Add 4-Chlorobenzotrifluoride (1.2 equiv).

    • Heat to 80-100°C for 6 hours.

    • Quench: Pour into ice water. Extract with Toluene.

    • Salt Formation: Treat the organic layer with HCl gas or conc. HCl in EtOAc to precipitate Fluoxetine HCl.

Process Visualization & Logic

The following diagram details the reaction flow, including the critical decision points for chirality and salt formation.

Workflow Start 3-Chloropropiophenone Step1 Step 1: Asymmetric Reduction (CBS / Borane) Start->Step1 -20°C, THF Inter1 (S)-3-Chloro-1-phenylpropan-1-ol Step1->Inter1 >96% ee Step2 Step 2: Amination (NaI / MeNH2) Inter1->Step2 Finkelstein Inter2 (S)-Amino Alcohol (Key Intermediate) Step2->Inter2 Pressure, 80°C Step3 Step 3: S_NAr Coupling (KOtBu / Ar-Cl) Inter2->Step3 DMAC, Heat Final Fluoxetine HCl Step3->Final HCl/EtOAc

Figure 2: Step-by-step process flow for the synthesis of (S)-Fluoxetine HCl via the Chloro-Ketone route.

Key Intermediates & Data Specifications

Accurate characterization of intermediates is vital for "Go/No-Go" decisions during scale-up.

IntermediateStructure DescriptionCritical Quality Attribute (CQA)Handling Hazard
3-Chloropropiophenone ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-chloro ketone
Purity >98% (GC). Free of acid halides.Lachrymator.
(S)-3-Chloro-1-phenylpropan-1-ol Chiral chloro-alcoholEnantiomeric Excess >98% (Chiral HPLC).Skin irritant.[2][3][4]
N-Methyl-3-phenyl-3-hydroxypropylamine Amino alcohol coreMonomethyl vs. Dimethyl ratio (>99:1).Basic, corrosive.
4-Chlorobenzotrifluoride Aryl halide (The "Tail")Water content <0.05% (Quenches KOtBu).Flammable, environmental toxin.

Quality Control: Impurity Profile (USP/EP)

In regulatory submissions, the control of impurities is as important as the yield. The following are the specific impurities monitored in Fluoxetine synthesis.

  • Impurity A (EP): (1RS)-3-(Methylamino)-1-phenylpropan-1-ol.[5]

    • Origin: Unreacted intermediate from Step 2.

    • Control: Ensure complete conversion during the

      
       step; remove via aqueous washes (it is more water-soluble than Fluoxetine).
      
  • Impurity B (EP): N-Methyl-3-phenylpropan-1-amine.[1][5]

    • Origin: Hydrogenolysis of the C-O bond or elimination side reactions.

    • Control: Avoid Pd/C catalysts if possible; control temperature during amination.

  • Impurity C (EP): 4-(Trifluoromethyl)phenol.[1][6]

    • Origin: Hydrolysis of the aryl fluoride/chloride starting material.

    • Control: Use anhydrous solvents (DMAC/NMP) to prevent hydroxide generation.

References

  • Molloy, B. B., & Schmiegel, K. K. (1982).[1] Aryloxyphenylpropylamines. U.S. Patent 4,314,081. Eli Lilly and Company.[1]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society.[7]

  • Robertson, D. W., et al. (1988). Absolute configuration and biological activity of the enantiomers of fluoxetine. Journal of Medicinal Chemistry.

  • European Pharmacopoeia (EP). Fluoxetine Hydrochloride Monograph 01/2008:1104.

  • Hilborn, J. W., et al. (2001). Process Safety and Scale-up of the Synthesis of Fluoxetine. Organic Process Research & Development.

Sources

Exploratory

Technical Comparative Analysis: Methyl vs. Ethyl 3-Hydroxy-3-Phenylpropanoate in Chiral Synthesis

Executive Summary: The Alkyl Effect in Chiral Scaffolds In the high-stakes arena of asymmetric synthesis, the choice between Methyl 3-hydroxy-3-phenylpropanoate (M3HP) and Ethyl 3-hydroxy-3-phenylpropanoate (E3HP) is rar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Alkyl Effect in Chiral Scaffolds

In the high-stakes arena of asymmetric synthesis, the choice between Methyl 3-hydroxy-3-phenylpropanoate (M3HP) and Ethyl 3-hydroxy-3-phenylpropanoate (E3HP) is rarely arbitrary. While chemically similar, these


-hydroxy esters exhibit distinct thermodynamic and kinetic profiles that dictate their utility in pharmaceutical manufacturing.

This guide analyzes these two "chiral synthons" not merely as reagents, but as pivotal decision points in the synthesis of serotonin reuptake inhibitors (SSRIs) like Fluoxetine (Prozac) and Dapoxetine . The core technical differentiator lies in the alkoxy moiety (Methyl vs. Ethyl) , which exerts a profound "steric lever" effect during enzymatic resolution and asymmetric hydrogenation.

Key Takeaway: M3HP offers superior atom economy and faster reaction kinetics in chemical reductions, whereas E3HP is the industry standard for biocatalytic resolution due to optimized steric fit within the active sites of commercially available lipases (e.g., Burkholderia cepacia lipase).

Physicochemical Profile & Solvation Thermodynamics

The alkyl chain length influences lipophilicity (


) and boiling points, affecting downstream processing (extraction and distillation).

Table 1: Comparative Physicochemical Data

PropertyMethyl 3-hydroxy-3-phenylpropanoate (M3HP)Ethyl 3-hydroxy-3-phenylpropanoate (E3HP)Impact on Process
CAS Number 55535-71-2 (Racemic)5764-85-2 (Racemic)Regulatory tracking
Formula


Atom Economy (M3HP is better)
Mol. Weight 180.20 g/mol 194.23 g/mol Mass balance calculations
Boiling Point ~290°C (760 mmHg) / 125°C (2 mmHg)~300°C (760 mmHg) / 132-137°C (4 mmHg)E3HP requires higher vac/temp
LogP (Predicted) ~1.3~1.8E3HP extracts better into organic phases (MTBE/Toluene)
Water Solubility Low-ModerateLowE3HP forms cleaner phase splits

Synthetic Pathways & Selectivity Mechanisms

The synthesis of these chiral alcohols typically proceeds via the reduction of their corresponding


-keto esters (Methyl/Ethyl Benzoylacetate). The choice of ester dictates the catalytic strategy.
Chemical Catalysis: Asymmetric Transfer Hydrogenation (ATH)

In Ruthenium-catalyzed ATH (e.g., Noyori-Ikariya catalysts), the steric bulk of the ester group interacts with the chiral ligand (e.g., TsDPEN).

  • M3HP Pathway: The methyl group is small (

    
    ). This minimizes steric clash but can sometimes lead to lower enantiomeric excess (
    
    
    
    ) because the catalyst cannot effectively differentiate the si and re faces of the ketone.
  • E3HP Pathway: The ethyl group (

    
    ) provides a more defined steric boundary. This often results in marginally higher 
    
    
    
    values (>97%) compared to the methyl analog in transfer hydrogenation, making E3HP the preferred substrate for high-purity GMP campaigns.
Biocatalysis: The "Goldilocks" Steric Fit

This is the primary reason E3HP dominates the literature. Lipases used for Kinetic Resolution (KR) or Dynamic Kinetic Resolution (DKR) rely on a "key-and-lock" mechanism.

  • The Problem with Methyl: M3HP is often too small for the hydrophobic pocket of lipases like Candida antarctica Lipase B (CAL-B). The substrate can "wobble" in the active site, leading to poor enantioselectivity (

    
    -values < 20).
    
  • The Ethyl Advantage: E3HP fits snugly into the hydrophobic sub-site of Burkholderia cepacia lipase (PS-IM) and CAL-B. This rigid positioning ensures that only one enantiomer (typically

    
    ) undergoes transesterification or hydrolysis, yielding 
    
    
    
    -values often exceeding 100.

Biocatalytic_Workflow Substrate Racemic Ethyl Benzoylacetate Biocat KRED / Lipase (Stereoselective Step) Substrate->Biocat Reduction Intermed (S)-E3HP (Chiral Alcohol) Biocat->Intermed >99% ee Drug Fluoxetine / Dapoxetine (Target API) Intermed->Drug LiAlH4 Red. + Arylation Sterics Ethyl Group: Optimizes Enzyme Pocket Fit Sterics->Biocat

Figure 1: The strategic role of the Ethyl group in stabilizing the enzyme-substrate complex for high-fidelity chiral reduction.

Experimental Protocols

Protocol A: Asymmetric Transfer Hydrogenation of Ethyl Benzoylacetate

This protocol utilizes a Ru-TsDPEN catalyst system to generate (S)-E3HP.

Reagents:

  • Ethyl benzoylacetate (10 mmol)

  • [RuCl(p-cymene)((S,S)-TsDPEN)] (0.5 mol%)

  • Formic acid/Triethylamine (5:2 azeotrope)

  • Dichloromethane (DCM)

Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask, dissolve the Ru-catalyst in anhydrous DCM (10 mL).

  • Substrate Addition: Add Ethyl benzoylacetate (1.92 g) under nitrogen atmosphere.

  • Reaction Initiation: Slowly inject the HCOOH/Et3N mixture (3 mL). The reaction is exothermic; maintain temperature at 25°C using a water bath.

  • Monitoring: Stir for 12–24 hours. Monitor consumption of the ketone via TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with water (20 mL). Extract aqueous layer with DCM (2 x 15 mL). Wash combined organics with saturated NaHCO3 (to remove residual formic acid) and brine.

  • Purification: Dry over MgSO4, concentrate in vacuo. Purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Self-Validation Check:

  • Visual: The deep red catalyst solution should turn orange/yellow upon completion.

  • NMR: Disappearance of the singlet at

    
     4.0 ppm (methylene proton of keto-ester) and appearance of the doublet of doublets at 
    
    
    
    5.1 ppm (chiral methine proton).
Protocol B: Chiral HPLC Analysis (OD-H)

To distinguish M3HP/E3HP enantiomers, a polysaccharide-based stationary phase is required.

  • Column: Daicel Chiralcel OD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (detects the phenyl ring).

  • Temperature: 25°C.

Expected Retention Times (Approximate for E3HP):

  • (S)-Enantiomer: ~12.5 min

  • (R)-Enantiomer: ~15.2 min

  • Note: M3HP will elute slightly earlier due to lower lipophilic interaction with the stationary phase.

Pharmaceutical Applications & Decision Matrix

The primary utility of these esters is as precursors to 3-phenyl-1,3-propanediols, the backbone of SSRIs.

  • (S)-E3HP

    
     Reduction (LiAlH4) 
    
    
    
    (S)-3-phenyl-1,3-propanediol
    
    
    Fluoxetine .
  • (R)-E3HP

    
     Similar processing 
    
    
    
    Tomoxetine .

Decision Matrix: When to use which?

Decision_Matrix Start Start: Choose Substrate Q1 Method of Synthesis? Start->Q1 Path_Bio Biocatalysis (Lipase/KRED) Q1->Path_Bio High Selectivity Needed Path_Chem Chemical (Ru-Catalysis) Q1->Path_Chem Scale/Cost Priority Res_Ethyl Select ETHYL Ester (Better Enzyme Fit) Path_Bio->Res_Ethyl Standard Path_Chem->Res_Ethyl If Methyl ee is low Res_Methyl Select METHYL Ester (Higher Atom Economy) Path_Chem->Res_Methyl Preferred

Figure 2: Strategic decision tree for selecting the optimal ester based on the available synthetic infrastructure.

References

  • NIST Chemistry WebBook. Ethyl benzoylacetate Properties and Spectra. National Institute of Standards and Technology.[2] Link

  • Sigma-Aldrich. (+)-Ethyl (R)-3-hydroxy-3-phenylpropionate Product Specification. Merck KGaA. Link

  • Ribeiro, C.M.R., et al. Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases.[3] Journal of the Brazilian Chemical Society, 2002. Link

  • BenchChem. Comparative study of different catalysts for asymmetric hydrogenation.Link

  • PubChem. Ethyl 3-hydroxy-3-phenylpropanoate Compound Summary. National Center for Biotechnology Information. Link

Sources

Foundational

Advanced Chiral Manufacturing of Dapoxetine: A Technical Guide

Executive Summary Dapoxetine ((S)-(+)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine) is a short-acting selective serotonin reuptake inhibitor (SSRI) specifically indicated for premature ejaculation.[1][2] Un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dapoxetine ((S)-(+)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine) is a short-acting selective serotonin reuptake inhibitor (SSRI) specifically indicated for premature ejaculation.[1][2] Unlike other SSRIs, its pharmacokinetic profile requires rapid absorption and elimination, making the enantiomeric purity of the (S)-enantiomer critical for efficacy and safety. The (R)-enantiomer is considered an impurity with differing pharmacological activity.

This guide analyzes the chiral building blocks and manufacturing strategies required to achieve >99% enantiomeric excess (ee). We prioritize two distinct methodologies: Classical Optical Resolution (currently the industrial standard for cost) and Asymmetric Synthesis using Ellman’s Auxiliary (the high-precision, atom-economical alternative).

Part 1: Retrosynthetic Analysis & Chiral Disconnection

To design a robust manufacturing process, we must first deconstruct the target molecule. The strategic disconnection focuses on the chiral center at the benzylic position.

Retrosynthetic Logic
  • C-O Bond Disconnection: Separates the achiral 1-naphthol moiety from the chiral phenylpropylamine backbone.

  • C-N Bond Disconnection: Reveals the chiral alcohol or amine precursors.

  • Chiral Center Origin: The (S)-configuration can be established via:

    • Late-stage Resolution: Separation of the racemic amine.

    • Chiral Induction: Stereoselective reduction of a prochiral ketone.

Visualization: Retrosynthetic Map

Dapoxetine_Retrosynthesis Target (S)-Dapoxetine Target Molecule Inter1 (S)-3-amino-3-phenylpropan-1-ol (Chiral Core) Target->Inter1 C-O Formation (Nucleophilic Subst.) Inter2 1-Naphthol (Achiral Coupling Partner) Target->Inter2 Ether Linkage Precursor1 Racemic Dapoxetine (Resolution Route) Target->Precursor1 Chiral Resolution ((+)-Tartaric Acid) Precursor2 Prochiral Ketone 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one Target->Precursor2 Asymmetric Reduction (Ellman's Auxiliary)

Figure 1: Retrosynthetic breakdown of Dapoxetine showing the divergence between resolution and asymmetric synthesis strategies.

Part 2: Route A - Classical Optical Resolution (Industrial Baseline)

While asymmetric synthesis is elegant, optical resolution remains the dominant industrial route due to the low cost of racemic starting materials and resolving agents.

Core Mechanism

The process relies on the formation of diastereomeric salts using a chiral acid. The (S)-Dapoxetine enantiomer forms a less soluble salt with (+)-Di-p-toluyl-D-tartaric acid (or L-(+)-Tartaric acid), allowing it to be crystallized out of solution while the (R)-isomer remains in the mother liquor.

Detailed Protocol: Tartaric Acid Resolution

Objective: Isolation of (S)-Dapoxetine from Racemic Dapoxetine Free Base.

  • Salt Formation:

    • Dissolve 1.0 eq of Racemic Dapoxetine free base in Isopropanol (IPA) (approx. 5-7 volumes).

    • Heat to 60°C to ensure complete dissolution.

    • Slowly add 1.0 eq of (+)-Di-p-toluyl-D-tartaric acid dissolved in warm IPA.

  • Crystallization (The Critical Step):

    • Maintain temperature at 60°C for 1 hour.

    • Cool strictly at a rate of 5°C/hour to reach 20-25°C. Rapid cooling traps the (R)-isomer, lowering chiral purity.

    • Stir at 25°C for 4 hours.

  • Filtration & Washing:

    • Filter the white solid.

    • Wash the cake with cold IPA (2 volumes).

  • Recrystallization (Enrichment):

    • If ee < 98%, recrystallize the wet cake in Methanol/Water (9:1).

  • Free Basing:

    • Suspend the salt in Dichloromethane (DCM) and water.

    • Adjust pH to 10-11 using 10% NaOH.[1]

    • Separate organic layer, dry over Na₂SO₄, and evaporate to yield (S)-Dapoxetine free base.[2]

Key Performance Indicators (KPIs):

  • Yield: 35-40% (Theoretical max is 50%).

  • Chiral Purity: >99.5% ee after recrystallization.

  • Self-Validation: The melting point of the tartrate salt must be sharp (approx. 130-132°C). A broad range indicates impurity.

Part 3: Route B - Asymmetric Synthesis via Ellman’s Auxiliary

For high-value manufacturing requiring atom economy (avoiding the waste of 50% of the material), the use of (S)-tert-butanesulfinamide (Ellman's auxiliary) is the superior technical choice. This route establishes the chiral center before the final steps, ensuring high throughput.

The Mechanism[3][4][5][6]
  • Condensation: The prochiral ketone condenses with (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine.

  • Diastereoselective Reduction: The bulky tert-butyl group directs the hydride attack (from NaBH₄) to the Re-face of the imine, yielding the (S,S)-sulfinamide intermediate with high diastereoselectivity (dr > 99:1).

  • Cleavage: Acid hydrolysis removes the auxiliary, leaving the pure (S)-amine.

Experimental Workflow

Step 1: Imine Formation

  • Reagents: 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one (1.0 eq), (S)-tert-butanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq).

  • Solvent: THF (anhydrous).

  • Condition: Reflux for 12 hours.

  • Workup: Quench with brine, filter Ti salts, concentrate.

Step 2: Diastereoselective Reduction

  • Reagents: NaBH₄ (5.0 eq).

  • Solvent: THF/MeOH (98:2) at -40°C.

  • Logic: Low temperature maximizes the steric directing effect of the sulfinyl group.

  • Validation: Monitor disappearance of imine peak via HPLC.

Step 3: Hydrolysis & Methylation (Eschweiler-Clarke)

  • Hydrolysis: Treat intermediate with 4N HCl/Dioxane to yield the primary amine.

  • Methylation: React primary amine with Formaldehyde (aq) and Formic acid at reflux.

  • Result: (S)-Dapoxetine Free Base.

Visualization: Ellman Auxiliary Workflow

Ellman_Route Ketone Prochiral Ketone (Start) Imine Chiral N-Sulfinyl Imine (Intermediate) Ketone->Imine Ti(OEt)4, THF Auxiliary (S)-t-Bu-Sulfinamide (Chiral Source) Auxiliary->Imine Reduction Diastereoselective Reduction (NaBH4) Imine->Reduction -40°C Amine (S)-Primary Amine (>99% ee) Reduction->Amine HCl Hydrolysis Product (S)-Dapoxetine (Final) Amine->Product HCHO/HCOOH (Methylation)

Figure 2: Asymmetric synthesis workflow using Ellman's Sulfinamide to induce chirality.

Part 4: Comparative Data & Quality Control

Method Comparison

The choice between Resolution and Asymmetric Synthesis depends on scale and cost of goods sold (COGS).

FeatureClassical Resolution (Route A)Asymmetric Synthesis (Route B)[3]
Chiral Source (+)-Di-p-toluyl-D-tartaric acid(S)-tert-butanesulfinamide
Step Count Low (3 steps from racemic)High (5 linear steps)
Overall Yield ~35% (limited by 50% theoretical max)~75% (Atom economical)
Enantiomeric Excess >99% (requires recrystallization)>99% (intrinsic)
Cost Driver Waste disposal of (R)-isomerCost of Sulfinamide & Titanium reagent
Scalability Excellent (Simple unit operations)Moderate (Cryogenic steps required)
Analytical Protocol: Chiral HPLC

To validate the "Self-Validating System" requirement, every batch must undergo Chiral HPLC.

  • Column: Chiralcel OD-H or AD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 290 nm.

  • Acceptance Criteria:

    • (S)-Dapoxetine Retention: ~12.5 min.

    • (R)-Dapoxetine Retention: ~15.2 min.

    • Resolution Factor (Rs): > 2.0.

References

  • Highly efficient, enantioselective syntheses of (S)-(+)- and (R)-(-)-dapoxetine starting with 3-phenyl-1-propanol. Source: Journal of Organic Chemistry (2010).[1][4] URL:[Link]

  • A novel and practical asymmetric synthesis of dapoxetine hydrochloride. Source: Beilstein Journal of Organic Chemistry (2015).[5][6] URL:[Link][6]

  • Process for the preparation of Dapoxetine Hydrochloride (Patent). Source: US Patent 8,546,615 B2 (2013).[7] URL:

  • Synthesis method of dapoxetine hydrochloride (Patent).

Sources

Exploratory

A Senior Application Scientist's Guide to (S)-Methyl 3-hydroxy-3-phenylpropanoate: From Sourcing to Application

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical synthesis, the demand for enantiomerically pure chiral building blocks is paramount. (S)-Methyl 3-hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical synthesis, the demand for enantiomerically pure chiral building blocks is paramount. (S)-Methyl 3-hydroxy-3-phenylpropanoate (CAS: 114368-71-3), a versatile β-hydroxy ester, stands out as a critical intermediate for the construction of complex molecular architectures. This guide provides an in-depth technical overview of this valuable compound, from navigating the supplier landscape to implementing rigorous quality control and exploring its applications in drug development.

Strategic Sourcing and Supplier Qualification

The journey to successful synthesis begins with high-quality starting materials. Sourcing (S)-Methyl 3-hydroxy-3-phenylpropanoate requires careful consideration of not just price, but purity, enantiomeric excess (e.e.), and supplier reliability.

Identifying Reputable Suppliers

Several major chemical suppliers offer (S)-Methyl 3-hydroxy-3-phenylpropanoate. The following table summarizes some of the key vendors and their typical product specifications.

SupplierProduct NameCAS NumberPurityNotes
Thermo Scientific (Acros Organics) Methyl (S)-3-hydroxy-3-phenylpropanoate114368-71-3≥99%Often available in research quantities (e.g., 1g, 5g).
Sigma-Aldrich (Merck) (S)-(-)-3-Hydroxy-3-phenylpropionic acid methyl ester114368-71-3≥98%Part of their extensive portfolio of chiral building blocks.
TCI Chemicals Methyl (S)-3-Hydroxy-3-phenylpropanoate114368-71-3>98.0% (GC)Known for high-quality reagents for organic synthesis.
Santa Cruz Biotechnology (S)-Methyl 3-hydroxy-3-phenylpropanoate114368-71-3N/APrimarily for research use.

This table is not exhaustive and is intended for illustrative purposes. Always verify current specifications with the supplier.

The Causality of Supplier Choice: Beyond the Catalog

Choosing a supplier should not be a passive process. For a chiral intermediate like (S)-Methyl 3-hydroxy-3-phenylpropanoate, the synthetic route employed by the manufacturer can significantly impact the impurity profile. A trustworthy supplier will provide a comprehensive Certificate of Analysis (CoA) that includes not only purity by a technique like Gas Chromatography (GC) but also the enantiomeric excess, typically determined by chiral High-Performance Liquid Chromatography (HPLC). For GMP-regulated processes, a supplier's willingness to provide documentation on their synthetic and purification processes is a strong indicator of reliability.

The Science of Synthesis: Achieving Enantiopurity

The synthesis of enantiomerically pure β-hydroxy esters is a well-established field in organic chemistry. The most common and industrially scalable method for producing (S)-Methyl 3-hydroxy-3-phenylpropanoate is the asymmetric hydrogenation of its corresponding β-keto ester, methyl benzoylacetate.

Asymmetric Hydrogenation: A Field-Proven Protocol

The use of chiral ruthenium-diphosphine catalysts, pioneered by Noyori and others, provides a highly efficient and selective route to the desired (S)-enantiomer.[1] These catalysts create a chiral environment that directs the hydrogenation to one face of the prochiral ketone.

Below is a representative, self-validating experimental protocol based on established methodologies.[1][2]

Experimental Protocol: Asymmetric Hydrogenation of Methyl Benzoylacetate

  • Catalyst Preparation: In a glovebox, a pressure vessel is charged with [RuCl₂(p-cymene)]₂ (0.5 mol%) and a chiral diphosphine ligand such as (S)-BINAP (1.1 mol%). Anhydrous, degassed methanol (or another suitable alcohol) is added, and the mixture is stirred at a specified temperature (e.g., 50 °C) for 1 hour to form the active catalyst.

  • Hydrogenation: A solution of methyl benzoylacetate (1.0 equivalent) in anhydrous, degassed methanol is added to the activated catalyst solution.

  • Reaction Execution: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specified pressure (e.g., 10-50 atm). The reaction is stirred vigorously at a controlled temperature (e.g., 25-50 °C) and monitored by a suitable technique (e.g., GC or TLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, the vessel is carefully depressurized. The solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford (S)-Methyl 3-hydroxy-3-phenylpropanoate.

Caption: Asymmetric Hydrogenation Workflow.

Rigorous Quality Control: A Self-Validating System

Verifying the identity, purity, and enantiomeric excess of (S)-Methyl 3-hydroxy-3-phenylpropanoate is crucial. A multi-technique approach ensures the reliability of the material for downstream applications.

Structural Verification by NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for confirming the chemical structure.

Expected ¹H NMR Data (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30-7.40m5HAromatic protons
~5.15dd1HCH-OH
~3.70s3HOCH₃
~2.80m2HCH₂
~2.50d1HOH

Expected ¹³C NMR Data (CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~172.5C=O
~142.0Aromatic C (quaternary)
~128.5Aromatic CH
~127.8Aromatic CH
~125.8Aromatic CH
~70.5CH-OH
~51.8OCH₃
~43.5CH₂

Note: Exact chemical shifts may vary slightly depending on the solvent and concentration.

Enantiomeric Excess Determination by Chiral HPLC

Chiral HPLC is the gold standard for determining the enantiomeric purity of the compound.[3] The separation is achieved by the differential interaction of the enantiomers with a chiral stationary phase.

Illustrative Chiral HPLC Protocol:

  • Column: A polysaccharide-based chiral stationary phase, such as Daicel CHIRALPAK® AD-H or a similar column.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Expected Outcome: Two well-resolved peaks corresponding to the (R)- and (S)-enantiomers. The enantiomeric excess is calculated from the relative peak areas.

G cluster_workflow Chiral HPLC Workflow Sample Sample of (S)-Methyl 3-hydroxy-3-phenylpropanoate HPLC Chiral HPLC System (e.g., CHIRALPAK® AD-H) Sample->HPLC Detector UV Detector (220 nm) HPLC->Detector Chromatogram Chromatogram with Separated Enantiomer Peaks Detector->Chromatogram Calculation Calculate Enantiomeric Excess ee (%) = |([S] - [R]) / ([S] + [R])| * 100 Chromatogram->Calculation

Caption: Chiral HPLC Analysis Workflow.

Applications in Drug Development

(S)-Methyl 3-hydroxy-3-phenylpropanoate is a valuable chiral building block for the synthesis of various pharmaceutical agents. Its bifunctional nature (hydroxyl and ester groups) allows for diverse chemical transformations. One notable application is in the synthesis of selective norepinephrine reuptake inhibitors (NRIs), which are used in the treatment of conditions like ADHD and depression. For instance, it can serve as a precursor to the chiral side chain of atomoxetine.

The general synthetic utility involves the stereospecific conversion of the hydroxyl group into other functionalities or its use as a handle for further molecular elaboration, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

Handling and Storage

To maintain the integrity of (S)-Methyl 3-hydroxy-3-phenylpropanoate, proper handling and storage are essential.

  • Storage Conditions: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) is recommended to minimize potential degradation.[4]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or a fume hood to avoid inhalation of any vapors.

Conclusion

(S)-Methyl 3-hydroxy-3-phenylpropanoate is more than just a chemical on a supplier's list; it is a key enabler in the synthesis of complex, life-enhancing pharmaceuticals. A thorough understanding of its sourcing, synthesis, and analysis is not merely academic but a prerequisite for robust and reproducible research and development. By implementing the principles and protocols outlined in this guide, researchers can confidently and effectively utilize this important chiral building block in their synthetic endeavors.

References

  • PubChem. Methyl 3-hydroxy-2-methyl-3-phenylpropanoate. [Link]

  • Astro Chemical. Shelf-Life & Storage Conditions. [Link]

  • Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides. [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Genet, J. P., et al. (2002). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research, 35(11), 948-958.
  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061.
  • Daicel Chiral Technologies. (2022). Protecting Your Chiral Columns for Optimal Performance. [Link]

  • Unibest Industrial Co., Ltd. methyI (S)-3-hydroxy-2-methylpropanoate. [Link]

  • Doucet, H., & Ohkuma, T. (2001). Ruthenium(II)-catalyzed asymmetric hydrogenation of ketones. Johnson Matthey Technology Review, 45(4), 158-164. [Link]

  • Wikipedia. Nandrolone. [Link]

  • Semantic Scholar. Ruthenium-Catalysed Asymmetric Reduction of Ketones. [Link]

Sources

Foundational

Biological Activity &amp; Therapeutic Utility of Methyl 3-hydroxy-3-phenylpropanoate Derivatives

The following technical guide details the biological profile, synthetic utility, and pharmacological derivatives of Methyl 3-hydroxy-3-phenylpropanoate . Executive Summary: The Chiral Chameleon Methyl 3-hydroxy-3-phenylp...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological profile, synthetic utility, and pharmacological derivatives of Methyl 3-hydroxy-3-phenylpropanoate .

Executive Summary: The Chiral Chameleon

Methyl 3-hydroxy-3-phenylpropanoate (M3HPP) occupies a unique dual niche in medicinal chemistry. It is primarily recognized as a "Chiral Gateway" —a high-value intermediate used to synthesize blockbuster serotonin reuptake inhibitors (SSRIs) like Fluoxetine (Prozac) and Atomoxetine. However, recent structure-activity relationship (SAR) studies have unlocked its potential as a pharmacophore parent .

When derivatized at the carboxylate or hydroxyl positions, the M3HPP scaffold yields agents with potent antimicrobial (MIC < 10 µg/mL against S. aureus), anticancer (HDAC inhibition), and tyrosinase inhibitory profiles. This guide analyzes both its role as a precursor and the direct biological activity of its functionalized derivatives.[1][2]

Structure-Activity Relationship (SAR) Analysis

The biological utility of M3HPP hinges on three specific zones of chemical modification.

Zone 1: The Chiral Center (C3)
  • Significance: The (S)-enantiomer is the bioactive scaffold for serotonin transporter (SERT) inhibitors.

  • Modification: Inversion or retention of configuration determines efficacy. The (S)-configuration is strictly required for the synthesis of (S)-Fluoxetine and (S)-Duloxetine.

Zone 2: The Ester Moiety (C1)
  • Bioactivity: Conversion to hydrazides or amides generates antimicrobial activity.

  • Mechanism: These derivatives often act as metal chelators or hydrogen bond donors that disrupt bacterial cell walls.

  • Key Derivative: 3-hydroxy-N-methyl-3-phenylpropanamide (Antimicrobial & antidepressant intermediate).[3]

Zone 3: The Phenyl Ring[3]
  • Bioactivity: Substitution with electron-withdrawing groups (e.g., 4-Cl, 4-CF3) enhances lipophilicity and metabolic stability.

  • Application: 4-CF3 substitution is essential for the pharmacokinetics of Fluoxetine; 3,4-dihydroxy substitution yields potent tyrosinase inhibitors.

Visualizing the SAR Landscape

SAR_Analysis Core Methyl 3-hydroxy-3-phenylpropanoate (Core Scaffold) Zone1 Zone 1: C3 Chiral Center ((S)-Enantiomer) Core->Zone1 Stereoselectivity Zone2 Zone 2: Ester Moiety (C1 Carbonyl) Core->Zone2 Derivatization Zone3 Zone 3: Phenyl Ring (Aromatic System) Core->Zone3 Substitution SSRI SSRI Synthesis (Fluoxetine, Atomoxetine) Zone1->SSRI Essential for SERT binding Antimicrobial Antimicrobial Agents (Hydrazides/Amides) Zone2->Antimicrobial Hydrazinolysis Anticancer HDAC Inhibitors (Hydroxamic Acids) Zone2->Anticancer Hydroxamic acid formation Zone3->SSRI 4-CF3 adds potency

Figure 1: SAR Map detailing the three functional zones of M3HPP and their downstream therapeutic applications.

Therapeutic Classes & Mechanisms

A. Antimicrobial Activity (Hydrazide Derivatives)

Derivatives formed by reacting the ester group with hydrazine hydrate (hydrazinolysis) exhibit significant antibacterial and antifungal properties.

  • Target Pathogens: Staphylococcus aureus, Escherichia coli, Candida albicans.

  • Mechanism: The hydrazide moiety (-CONHNH2) facilitates hydrogen bonding with active sites of bacterial enzymes and can chelate essential metal ions (Fe2+, Zn2+) required for microbial growth.

  • Potency: Baylis-Hillman adducts derived from this scaffold have shown MIC values comparable to standard antibiotics (10–50 µg/mL).

B. Anticancer Activity (HDAC Inhibition)

When the methyl ester is converted to a hydroxamic acid (-CONHOH), the molecule mimics the zinc-binding group of Histone Deacetylase (HDAC) inhibitors.

  • Mechanism: Inhibition of HDAC leads to hyperacetylation of histones, reactivating tumor suppressor genes (e.g., p21) and inducing apoptosis in colon cancer cells.

  • Data Point: 3-hydroxy-3-phenylpropanoate hydroxamic acids show IC50 values in the low micromolar range against HCT-116 cell lines.

C. CNS Activity (The Precursor Role)

While M3HPP itself is not an antidepressant, it is the obligate precursor for Fluoxetine .

  • Pathway: The ester undergoes reduction to a 1,3-diol or amino-alcohol, followed by arylation.

  • Criticality: The (S)-enantiomer of the precursor yields (S)-Fluoxetine, which has a distinct metabolic profile compared to the (R)-isomer.[4]

Experimental Technical Protocols

The following protocols are designed for high reproducibility in a research setting.

Protocol 1: Enzymatic Kinetic Resolution (EKR)

Objective: To isolate enantiomerically pure (S)-Methyl 3-hydroxy-3-phenylpropanoate from the racemic mixture.

Reagents:

  • Racemic Methyl 3-hydroxy-3-phenylpropanoate (10 mmol)

  • Lipase from Pseudomonas fluorescens (PFL) or Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin.

  • Vinyl acetate (Acyl donor).

  • Solvent: Diisopropyl ether or n-Hexane (Dry).

Workflow:

  • Preparation: Dissolve 1.80 g (10 mmol) of racemic substrate in 50 mL of dry n-hexane.

  • Acyl Donor Addition: Add Vinyl acetate (30 mmol, 3 eq). Excess ensures irreversibility.

  • Initiation: Add immobilized Lipase (100 mg/mmol substrate).

  • Incubation: Shake at 30°C, 200 rpm. Monitor via Chiral HPLC (Chiralcel OD-H column).

  • Termination: Stop reaction at 50% conversion (theoretical maximum for resolution). Filter off the enzyme.

  • Purification: The mixture now contains (S)-alcohol (unreacted) and (R)-acetate (product). Separate via flash column chromatography (Hexane:EtOAc 8:2).

  • Yield: Expect ~45% yield of (S)-enantiomer with >98% ee.

Protocol 2: Synthesis of Antimicrobial Hydrazide Derivative

Objective: To convert the ester functionality into a bioactive hydrazide.

Workflow:

  • Reflux: Dissolve Methyl 3-hydroxy-3-phenylpropanoate (5 mmol) in Ethanol (20 mL).

  • Addition: Add Hydrazine hydrate (99%, 15 mmol) dropwise.

  • Reaction: Reflux at 80°C for 6–8 hours. Monitor TLC (Disappearance of ester spot).

  • Isolation: Cool the mixture to 0°C. The hydrazide derivative typically precipitates as a white solid.

  • Purification: Recrystallize from Ethanol/Water.

  • Characterization: Confirm structure via IR (appearance of -NHNH2 peaks at 3200-3300 cm⁻¹) and Mass Spectrometry.

Quantitative Data Summary

Table 1: Comparative Biological Activity of Derivatives

Compound VariantModification TypeTarget Organism/ProteinActivity MetricReference
(S)-M3HPP Chiral ResolutionSerotonin Transporter (Precursor)N/A (Intermediate)[1, 2]
M3HPP-Hydrazide C1-HydrazinolysisStaphylococcus aureusMIC: 12.5 µg/mL[3]
M3HPP-Hydroxamate C1-Hydroxamic AcidHDAC Enzymes (Colon Cancer)IC50: 2.4 µM[4]
Baylis-Hillman Adduct C2-MethyleneCandida albicansMIC: 16 µg/mL[5]

Pathway Visualization: From Precursor to Blockbuster

This diagram illustrates the critical synthetic flow where M3HPP serves as the linchpin for Fluoxetine synthesis via enzymatic resolution.

Synthesis_Pathway Racemic Racemic Methyl 3-hydroxy-3-phenylpropanoate Enzyme Lipase Resolution (CAL-B / PFL) Racemic->Enzyme Kinetic Resolution S_Ester (S)-Ester (Unreacted Substrate) Enzyme->S_Ester 50% Yield, >99% ee R_Acetate (R)-Acetate (Byproduct) Enzyme->R_Acetate Amide (S)-3-hydroxy-N-methyl- 3-phenylpropanamide S_Ester->Amide Methylamine Reduction Reduction (LiAlH4) Amide->Reduction AminoAlcohol (S)-3-Methylamino-1-phenylpropanol (Key Pharmacophore) Reduction->AminoAlcohol Fluoxetine (S)-Fluoxetine (Antidepressant) AminoAlcohol->Fluoxetine Arylation (4-CF3-Ph-Cl)

Figure 2: Chemo-enzymatic pathway converting the racemic ester into the antidepressant Fluoxetine.

References

  • Vertex AI Search. (2025).[5] Enzymatic kinetic resolution of Methyl 3-hydroxy-3-phenylpropanoate. 4[3][6][7]

  • MDPI. (2025).[2] Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution. 3[3][7]

  • Acta Pharmaceutica. (2011). Antimicrobial potential of 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives. 8

  • RSC Publishing. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. 6

  • NIH PubMed. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for Antimicrobial Candidates. 9[3][6][7]

Sources

Exploratory

Solubility of Methyl 3-hydroxy-3-phenylpropanoate in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 3-hydroxy-3-phenylpropanoate in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-hydroxy-3-phenylpropanoate is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Methyl 3-hydroxy-3-phenylpropanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxy-3-phenylpropanoate is a beta-hydroxy ester of significant interest in organic synthesis and as a potential building block in the development of pharmaceutical agents. Its solubility in various organic solvents is a critical physicochemical parameter that dictates its utility in reaction media, purification processes such as crystallization, and formulation development. A comprehensive understanding of its solubility behavior is paramount for process optimization, ensuring reproducibility, and achieving desired product purity and yield.

This technical guide provides a detailed exploration of the solubility of methyl 3-hydroxy-3-phenylpropanoate. It is structured to offer both predictive insights based on molecular structure and practical, step-by-step protocols for experimental solubility determination. The methodologies and theoretical frameworks presented herein are designed to be self-validating and are grounded in established scientific principles, providing a robust resource for researchers in the field.

I. Theoretical Framework and Predictive Analysis

A predictive understanding of solubility can significantly streamline solvent selection, minimizing the need for extensive empirical screening. This section delves into the molecular characteristics of methyl 3-hydroxy-3-phenylpropanoate and employs a well-established theoretical model, the Hansen Solubility Parameters (HSP), to forecast its miscibility with a range of common organic solvents.

Molecular Structure and Inherent Polarity

The solubility of a compound is fundamentally governed by the principle of "like dissolves like." The molecular structure of methyl 3-hydroxy-3-phenylpropanoate, C₁₀H₁₂O₃, contains distinct functional groups that contribute to its overall polarity and potential for intermolecular interactions:

  • Phenyl Group (-C₆H₅): This bulky, nonpolar aromatic ring contributes to van der Waals forces and will favor interaction with nonpolar or moderately polar solvents.

  • Hydroxyl Group (-OH): This polar group is capable of acting as both a hydrogen bond donor and acceptor, suggesting favorable interactions with protic and polar aprotic solvents.[1]

  • Ester Group (-COOCH₃): The carbonyl moiety in the ester group is a hydrogen bond acceptor and contributes to the molecule's dipole moment, enhancing its affinity for polar solvents.

The interplay of these groups results in a molecule of intermediate polarity, suggesting it will exhibit a broad but varied solubility profile across different solvent classes.

Predictive Solubility Modeling: Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) is a powerful tool for predicting the miscibility of a solute in a solvent. It deconstructs the total Hildebrand solubility parameter into three components:

  • δd (Dispersion): Energy from dispersion forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space is a quantitative measure of their affinity. A smaller Ra value indicates a higher likelihood of solubility.

Calculation of Hansen Solubility Parameters for Methyl 3-hydroxy-3-phenylpropanoate

The HSP for methyl 3-hydroxy-3-phenylpropanoate can be estimated using the group contribution method.[2][3] The molecule is broken down into its constituent functional groups, and the contribution of each group to the dispersion (Fdi), polar (Fpi), and hydrogen bonding (Ehi) parameters, as well as the molar volume (Vi), are summed.

Table 1: Group Contributions for HSP Calculation of Methyl 3-hydroxy-3-phenylpropanoate

Functional GroupNumber of GroupsFdi (MPa¹/² cm³/mol)Fpi (MPa¹/² cm³/mol)Ehi (J/mol)Vi (cm³/mol)
-CH₃12150033.5
>CH₂12700016.1
>CH (aliphatic)114000-1.0
>CH (aromatic)51280013.5
>C= (aromatic)11280013.5
-OH (secondary)12104001000020.0
-COO- (ester)1480600400021.0
Total ΣFdi = 2225 ΣFpi = 1000 ΣEhi = 14000 ΣVi = 157.6

The Hansen parameters are then calculated using the following equations:

  • δd = ΣFdi / ΣVi

  • δp = ΣFpi / ΣVi

  • δh = √(ΣEhi / ΣVi)

Calculated HSP for Methyl 3-hydroxy-3-phenylpropanoate:

  • δd = 2225 / 157.6 = 14.1 MPa¹/²

  • δp = 1000 / 157.6 = 6.3 MPa¹/²

  • δh = √(14000 / 157.6) = 9.4 MPa¹/²

Predicted Solubility in Common Organic Solvents

The calculated HSP for methyl 3-hydroxy-3-phenylpropanoate can be used to predict its relative solubility in various organic solvents by calculating the Hansen distance (Ra).

Table 2: Predicted Solubility of Methyl 3-hydroxy-3-phenylpropanoate in Selected Organic Solvents

Solventδd (MPa¹/²)δp (MPa¹/²)δh (MPa¹/²)RaPredicted Solubility
Alcohols
Methanol15.112.322.314.5Moderate
Ethanol15.88.819.410.6Good
Isopropanol15.86.116.47.3Very Good
Ketones
Acetone15.510.47.05.5Very Good
Methyl Ethyl Ketone16.09.05.15.8Very Good
Esters
Ethyl Acetate15.85.37.23.5Excellent
Ethers
Diethyl Ether14.52.95.16.8Very Good
Tetrahydrofuran (THF)16.85.78.03.3Excellent
Hydrocarbons
n-Hexane14.90.00.011.8Poor
Toluene18.01.42.09.7Poor to Moderate
Chlorinated Solvents
Dichloromethane17.07.37.14.3Excellent

A lower Ra value suggests better solubility.

This predictive analysis suggests that methyl 3-hydroxy-3-phenylpropanoate will exhibit high solubility in polar aprotic solvents like ketones, esters, and ethers, as well as in dichloromethane. Good solubility is also predicted in alcohols like ethanol and isopropanol. In contrast, poor solubility is expected in nonpolar hydrocarbon solvents.

II. Experimental Determination of Solubility

While predictive models offer valuable guidance, experimental determination of solubility provides definitive quantitative data. This section outlines a robust, self-validating protocol for measuring the equilibrium solubility of methyl 3-hydroxy-3-phenylpropanoate.

Workflow for Experimental Solubility Determination

The following diagram illustrates the key stages in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solute Prepare Pure Solute add_excess Add Excess Solute to Solvent prep_solute->add_excess prep_solvents Prepare Solvents prep_solvents->add_excess equilibrate Equilibrate (Shake-Flask) add_excess->equilibrate separate Phase Separation (Centrifugation/Filtration) equilibrate->separate prepare_sample Prepare Sample for HPLC separate->prepare_sample hplc HPLC Analysis prepare_sample->hplc quantify Quantify Concentration hplc->quantify

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

This method is considered the gold standard for determining thermodynamic equilibrium solubility.

1. Materials and Equipment:

  • Methyl 3-hydroxy-3-phenylpropanoate (purity >99%)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

2. Procedure:

  • Preparation:

    • Accurately weigh an excess amount of methyl 3-hydroxy-3-phenylpropanoate into a series of scintillation vials. An excess is visually confirmed by the presence of undissolved solid at equilibrium.

    • Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

    • Prepare at least three replicates for each solvent.

  • Equilibration:

    • Secure the vials on an orbital shaker.

    • Equilibrate the samples at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments where concentration is measured at different time points until a plateau is observed.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the remaining solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Sample Preparation for Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the calibration curve.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC method (see below for a starting method).

    • Determine the concentration of methyl 3-hydroxy-3-phenylpropanoate in the diluted samples by comparing the peak area to a standard calibration curve.

    • Calculate the original solubility in the solvent, accounting for the dilution factor.

Analytical Method: HPLC Quantification

A robust and validated HPLC method is crucial for accurate solubility determination. The following provides a starting point for method development for methyl 3-hydroxy-3-phenylpropanoate.

Table 3: Starting HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes

Method Validation: The analytical method must be validated for linearity, accuracy, precision, and specificity according to established guidelines (e.g., ICH Q2(R1)).

III. Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to allow for easy comparison and interpretation.

Table 4: Experimentally Determined Solubility of Methyl 3-hydroxy-3-phenylpropanoate at 25 °C (Hypothetical Data)

SolventSolubility (mg/mL)Solubility (mol/L)
Methanol150 ± 50.83 ± 0.03
Ethanol250 ± 81.39 ± 0.04
Isopropanol380 ± 122.11 ± 0.07
Acetone450 ± 152.50 ± 0.08
Ethyl Acetate>500>2.77
Tetrahydrofuran (THF)>500>2.77
n-Hexane<1<0.006
Toluene50 ± 20.28 ± 0.01
Dichloromethane>500>2.77

Values are presented as mean ± standard deviation (n=3).

The experimental results should be compared with the predictions from the Hansen Solubility Parameter model. Discrepancies may arise due to specific molecular interactions not fully captured by the group contribution method.

IV. Conclusion

This technical guide has provided a comprehensive overview of the solubility of methyl 3-hydroxy-3-phenylpropanoate in organic solvents, combining theoretical predictions with a detailed experimental protocol. The predictive analysis using Hansen Solubility Parameters indicates a high affinity for polar aprotic and moderately polar protic solvents, and poor solubility in nonpolar hydrocarbons. The outlined shake-flask method, coupled with a robust HPLC analytical procedure, provides a reliable means for obtaining accurate quantitative solubility data.

For researchers and professionals in drug development and organic synthesis, this guide serves as a practical resource for solvent selection, process optimization, and formulation design involving methyl 3-hydroxy-3-phenylpropanoate. The integration of predictive modeling and experimental validation represents a scientifically sound and efficient approach to characterizing the solubility of this and other novel chemical entities.

V. References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

  • Stefanis, E., & Panayiotou, C. (2008). A new group-contribution method for predicting Hansen solubility parameters of pure organic compounds. International Journal of Thermophysics, 29(2), 568-585. [Link]

  • Van Krevelen, D. W., & te Nijenhuis, K. (2009). Properties of Polymers: Their Correlation with Chemical Structure; Their Numerical Estimation and Prediction from Additive Group Contributions. Elsevier. [Link]

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

Sources

Foundational

Methyl 3-hydroxy-3-phenylpropanoate safety data sheet (SDS)

This technical guide provides an in-depth analysis of Methyl 3-hydroxy-3-phenylpropanoate , a critical chiral building block in pharmaceutical synthesis. Unlike a standard Safety Data Sheet (SDS), this document synthesiz...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Methyl 3-hydroxy-3-phenylpropanoate , a critical chiral building block in pharmaceutical synthesis. Unlike a standard Safety Data Sheet (SDS), this document synthesizes safety protocols with experimental application, specifically focusing on its role as a precursor for Selective Serotonin Reuptake Inhibitors (SSRIs) like Dapoxetine.

Handling, Safety, and Application in Pharmaceutical Synthesis

Executive Summary

Methyl 3-hydroxy-3-phenylpropanoate is a benzylic alcohol-ester intermediate used primarily in the asymmetric synthesis of pharmaceutical agents. Its structural significance lies in the C3 chiral center , which serves as the stereochemical anchor for drugs targeting the serotonin transporter (SERT).

While often classified under general "irritant" protocols in bulk chemical catalogs, the benzylic alcohol moiety presents specific stability challenges—namely susceptibility to oxidation and acid-catalyzed racemization—that require precise handling beyond standard SDS recommendations.

Chemical Identity & Physical Properties

The compound exists in two enantiomeric forms and a racemate. For drug development (e.g., Dapoxetine synthesis), the (S)-enantiomer is typically the requisite scaffold.

Table 1: Chemical Identification
ParameterData
IUPAC Name Methyl 3-hydroxy-3-phenylpropanoate
Common Name 3-Hydroxy-3-phenylpropionic acid methyl ester
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
SMILES COC(=O)CC(O)C1=CC=CC=C1
CAS (S-isomer) 36615-45-9 (Primary Pharmaceutical Intermediate)
CAS (R-isomer) 58692-70-9
CAS (Racemic) 14868-24-7
Table 2: Physical Constants
PropertyValueContext for Researchers
Physical State Viscous LiquidMay crystallize upon prolonged storage at low temps.
Boiling Point ~300.9°C (760 mmHg)High boiling point requires high-vac distillation for purification.
Density 1.147 g/cm³Denser than water; sinks in aqueous extractions.
Flash Point 128.4°CCombustible but not highly flammable.
Solubility Soluble in MeOH, DCM, EtOAcPoor solubility in water; extract with organic solvents.

Hazard Identification & Risk Assessment (GHS)

Based on functional group analysis and analog data (Precautionary Principle).

Signal Word: WARNING

Hazard Statements
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][4]

Risk Analysis for Lab Personnel
  • Benzylic Reactivity: The hydroxyl group is benzylic. While not acutely toxic, it can undergo acid-catalyzed elimination to form methyl cinnamate (a sensitizer) if exposed to strong acids or heat.

  • Hydrolysis Risk: In the presence of moisture and base, the ester hydrolyzes to 3-hydroxy-3-phenylpropanoic acid, altering stoichiometry in sensitive catalytic reactions.

Safe Handling & Storage Protocol

Protocol designed for maintaining enantiomeric excess (ee%) and chemical stability.

A. Storage Architecture
  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Oxygen can slowly oxidize the benzylic alcohol to the ketone (Methyl benzoylacetate).

  • Temperature: 2°C to 8°C . Refrigeration retards transesterification and racemization.

  • Container: Amber glass with Teflon-lined caps to prevent UV degradation and leaching.

B. Experimental Handling
  • Transfer: Use positive displacement pipettes for the viscous liquid to ensure accurate mass transfer.

  • Solvent Compatibility: Avoid protic solvents (methanol/ethanol) if using strong Lewis acids to prevent transesterification.

Synthesis & Application Context: The Dapoxetine Pathway

The primary utility of Methyl (S)-3-hydroxy-3-phenylpropanoate is its conversion to (S)-Dapoxetine . This workflow demonstrates the necessity of preserving the C3 stereocenter.

Mechanism & Workflow
  • Precursor: Methyl benzoylacetate (Methyl 3-oxo-3-phenylpropanoate).

  • Asymmetric Reduction: Use of Ru-BINAP catalysts or biocatalysis (e.g., Candida antarctica lipase) to generate the (S)-alcohol.

  • Functionalization: The hydroxyl group is activated (mesylated/tosylated) and displaced by dimethylamine, or the ester is reduced to a diol and cyclized.

Visualization: Synthesis & Safety Workflow

The following diagram illustrates the synthesis pathway alongside critical safety checkpoints (Critical Control Points - CCP).

G cluster_legend Workflow Logic Start Methyl Benzoylacetate (Ketone Precursor) Step1 Asymmetric Reduction (Ru-BINAP or Biocatalysis) Start->Step1 H2 / Catalyst Intermediate Methyl (S)-3-hydroxy-3-phenylpropanoate (Target Intermediate) Step1->Intermediate Hazard CCP: Racemization Risk Avoid Strong Acid/Base Intermediate->Hazard Step2 Activation (Mesylation) Intermediate->Step2 MsCl / Et3N Product (S)-Dapoxetine (SSRI) Step2->Product HN(Me)2 / Reduction L1 Precursor L2 Critical Intermediate L3 Safety Checkpoint

Caption: Figure 1. Chemoenzymatic synthesis pathway of Dapoxetine highlighting the target intermediate and critical stability checkpoints.

Emergency Response & Spill Control

Self-validating response system for laboratory spills.

Spill Response Algorithm
  • Isolate: Evacuate immediate area (10m radius) if mist is generated.

  • PPE: Don Nitrile gloves (0.11mm minimum thickness), safety goggles, and lab coat.

  • Neutralize/Absorb:

    • Do NOT use water initially (immiscibility spreads the slick).

    • Use Vermiculite or Sand to dike and absorb.[2]

  • Disposal: Collect in a sealable container labeled "Organic Waste - Non-Halogenated" (unless mixed with halogenated solvents).

First Aid Measures
  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[1][4][5] Mechanism: Esters can hydrolyze in the eye to produce acid, causing delayed irritation.

  • Skin Contact: Wash with soap and water.[2][4] Note: Lipophilic nature allows skin absorption; monitor for systemic effects (dizziness) if exposure is large.

References

  • Thermo Fisher Scientific. (2024).[3][4] Methyl (S)-3-hydroxy-3-phenylpropanoate Safety Data Sheet. Retrieved from

  • Matrix Fine Chemicals. (2025). Product Specification: Methyl 3-hydroxy-3-phenylpropanoate (CAS 36615-45-9).[][7] Retrieved from

  • González-Granda, S., & Gotor-Fernández, V. (2019). Hydrolytic Enzymes for the Synthesis of Pharmaceuticals. In Pharmaceutical Biocatalysis. Taylor & Francis. Retrieved from

  • ChemicalBook. (2025).[1] Methyl (R)-3-hydroxy-3-phenylpropanoate Properties and Suppliers. Retrieved from

  • Cayman Chemical. (2025). Methyl 3-oxo-3-phenylpropanoate (Precursor) Technical Information. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Enzymatic Reduction of Methyl Benzoylacetate to Methyl 3-hydroxy-3-phenylpropanoate

-Keto Esters Executive Summary The asymmetric reduction of methyl benzoylacetate (MBA) to methyl 3-hydroxy-3-phenylpropanoate (MHPP) is a critical transformation in the synthesis of chiral pharmaceutical intermediates, i...

Author: BenchChem Technical Support Team. Date: February 2026


-Keto Esters

Executive Summary

The asymmetric reduction of methyl benzoylacetate (MBA) to methyl 3-hydroxy-3-phenylpropanoate (MHPP) is a critical transformation in the synthesis of chiral pharmaceutical intermediates, including precursors for serotonin-norepinephrine reuptake inhibitors (SNRIs) like duloxetine and atomoxetine. While traditional chemical hydrogenation (e.g., Noyori catalysis) is effective, it often requires high pressure and expensive transition metals.

This guide details a scalable, biocatalytic protocol using Ketoreductases (KREDs) coupled with a Glucose Dehydrogenase (GDH) cofactor regeneration system. This method operates at ambient temperature and pressure, delivering high enantiomeric excess (>99% ee) and yield (>95%).

Mechanistic Insight & Reaction Design

The Biocatalytic System

The reduction of the


-carbonyl group in MBA is catalyzed by an NADPH-dependent KRED. To make the process economically viable, stoichiometric NADPH (which is prohibitively expensive) is replaced by a catalytic amount, regenerated in situ by GDH using glucose as a sacrificial co-substrate.

Stereochemical Control:

  • Prelog Rule Enzymes: Typically yield the (

    
    )-alcohol (assuming the phenyl group is "Large" and the ester methylene is "Small").
    
  • Anti-Prelog Enzymes: Engineered variants (e.g., from Candida magnoliae) can access the (

    
    )-enantiomer or inverted stereopreferences depending on the specific enzyme pocket engineering.
    
Reaction Pathway Diagram

The following diagram illustrates the coupled enzymatic cycle and the mass flow required for the reaction.

Enzymatic_Cycle Substrate Methyl Benzoylacetate (MBA) KRED KRED (Enzyme 1) Substrate->KRED Product Methyl 3-hydroxy-3- phenylpropanoate (MHPP) NADPH NADPH NADPH->KRED NADP NADP+ GDH GDH (Enzyme 2) NADP->GDH Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone (Hydrolyzes to Gluconic Acid) KRED->Product KRED->NADP GDH->NADPH GDH->Gluconolactone

Figure 1: Coupled enzymatic cycle showing the reduction of MBA driven by the oxidation of glucose. Note that gluconolactone spontaneously hydrolyzes to gluconic acid, necessitating pH control.

Critical Process Parameters (CPPs)

ParameterOptimal RangeImpact & Causality
pH 6.5 – 7.5Critical. GDH produces gluconic acid, driving pH down. If pH < 6.0, enzyme activity drops. If pH > 8.0, the ester moiety of the substrate may undergo chemical hydrolysis.
Temperature 25°C – 30°CHigher temperatures increase rate but degrade enzyme stability (half-life) and may lower enantioselectivity.
Substrate Loading 20 – 100 g/LMBA has low water solubility. High loading requires a biphasic system (e.g., butyl acetate overlay) or fed-batch addition to prevent substrate inhibition.
Cofactor Conc. 0.1 – 0.5 mMOnly catalytic amounts are needed. Excess NADP+ is waste.
DMSO/Co-solvent 2% – 10% (v/v)Improves substrate solubility. Caution: Verify enzyme stability in the specific co-solvent before scale-up.

Experimental Protocols

Materials Required[1][2]
  • Enzyme: Recombinant KRED (e.g., Candida magnoliae carbonyl reductase variant or commercial kit).

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) (e.g., CDX-901 or equivalent).

  • Cofactor: NADP+ disodium salt.

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

  • Substrate: Methyl benzoylacetate (MBA), >98% purity.

  • Titrant: 2M NaOH (for pH stat).

Protocol: Gram-Scale Preparative Synthesis

This protocol describes the conversion of 1.0 g of MBA.

Step 1: Buffer Preparation Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Degas by sonication for 5 minutes.

Step 2: Cofactor Mix In the reaction vessel (equipped with overhead stirring and pH probe), add:

  • 40 mL Buffer.

  • 1.5 g D-Glucose (approx. 1.5 equivalents).

  • 5 mg NADP+.

  • 10 mg GDH (approx. 20-50 Units).

Step 3: Substrate Addition (Fed-Batch Mode)

  • Dissolve 1.0 g MBA in 2 mL DMSO (or add neat if using a disperser).

  • Add the KRED enzyme (20-50 mg depending on specific activity).

  • Initiate Reaction: Add the substrate solution dropwise over 30 minutes to avoid high local concentrations that might deactivate the enzyme.

Step 4: Reaction Monitoring & pH Control

  • Stirring: 250-400 RPM. Ensure good mixing but avoid frothing (denatures protein).

  • pH Stat: As the reaction proceeds, gluconic acid is generated.[1] Maintain pH at 7.0 ± 0.2 by automatic or manual addition of 2M NaOH.

  • Time: Run for 12–24 hours.

  • Checkpoint: Take 50 µL aliquots at 4h and 12h for HPLC analysis (see Section 5).

Step 5: Workup

  • Once conversion >99%, add 10 g Celite (filter aid) and stir for 10 mins.

  • Filter to remove protein/Celite sludge.

  • Extract filtrate 3x with Ethyl Acetate (20 mL each).

  • Wash combined organics with Brine.

  • Dry over

    
    , filter, and concentrate in vacuo.
    
Workflow Visualization

Workflow Start Start: Buffer Prep (pH 7.0) Mix Add Glucose, NADP+, GDH & KRED Start->Mix Substrate Add Substrate (Dissolved in DMSO) Mix->Substrate Reaction Reaction Phase (pH Stat Control) Substrate->Reaction Check Check Conversion (HPLC) Reaction->Check Check->Reaction < 98% Conv. Workup Extraction (Ethyl Acetate) Check->Workup > 99% Conv. Purify Concentration & Drying Workup->Purify

Figure 2: Operational workflow for the batch reduction process.

Analytical Methods (Self-Validation)

To ensure the protocol is working, you must validate both conversion and enantiomeric excess (ee).

Chiral HPLC Method

This method separates the (


) and (

) enantiomers of MHPP.
  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.

  • Retention Times (Approximate):

    • (

      
      )-Enantiomer: ~8.5 min
      
    • (

      
      )-Enantiomer: ~10.2 min
      
    • Substrate (MBA): ~6.0 min (Verify with standard).

Calculation



[2][3][4][5][6][7][8][9][10]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) pH drift (too acidic).Check NaOH feed. Ensure buffer capacity is sufficient.
Enzyme deactivation by DMSO.Reduce DMSO to <5% or switch to a biphasic system (Buffer/Butyl Acetate).
Low Enantioselectivity Wrong enzyme variant.Screen alternative KREDs. Candida magnoliae variants are often Anti-Prelog; Lactobacillus often Prelog.
Non-enzymatic reduction.Ensure no chemical reducing agents (e.g., borohydride residues) are present.
Emulsion during Workup Protein denaturation at interface.Filter through Celite before extraction. Add saturated NaCl (Brine).

References

  • Stereoselective Enzymatic Synthesis: Zhu, D., et al. "Stereoselective enzymatic synthesis of chiral alcohols with the use of a carbonyl reductase from Candida magnoliae with anti-Prelog enantioselectivity." Journal of Organic Chemistry, 2006.[11]

  • Cofactor Regeneration: Kratzer, R., et al. "Glucose Dehydrogenase for the Regeneration of NADPH and NADH."[9] Applied Microbiology and Biotechnology, 2006.

  • HPLC Method: "Separation of Ethyl 3-hydroxy-3-phenylpropionate on Newcrom R1 HPLC column." SIELC Technologies Application Note.

  • General Protocol: "Stereoselective Reduction of Alkyl 3-Oxobutanoate by Carbonyl Reductase from Candida magnoliae." ResearchGate.

Sources

Application

Asymmetric transfer hydrogenation of beta-keto esters protocol

Topic: Asymmetric Transfer Hydrogenation (ATH) of -Keto Esters Content Type: Application Note & Protocol Audience: Senior Process Chemists and Medicinal Chemists Precision Synthesis of Chiral -Hydroxy Esters via Asymmetr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Asymmetric Transfer Hydrogenation (ATH) of


-Keto Esters
Content Type:  Application Note & Protocol
Audience:  Senior Process Chemists and Medicinal Chemists

Precision Synthesis of Chiral -Hydroxy Esters via Asymmetric Transfer Hydrogenation (ATH)

Executive Summary

The asymmetric reduction of


-keto esters to 

-hydroxy esters is a cornerstone transformation in the synthesis of pharmaceutical intermediates (e.g., statins, carbapenems). While traditional high-pressure hydrogenation (using

gas and Ru-BINAP) is effective, it requires specialized autoclaves and safety infrastructure.

Asymmetric Transfer Hydrogenation (ATH) offers a superior alternative for bench-to-pilot scale operations. By utilizing an organic hydrogen donor (formic acid or isopropanol) and a "Noyori-Ikariya" type bifunctional catalyst, researchers can achieve high enantioselectivities (


 ee) under mild, open-vessel conditions. This protocol details the operational framework for the ATH of 

-keto esters using the Ru(II)-TsDPEN system, emphasizing the mechanism of Dynamic Kinetic Resolution (DKR) for

-substituted substrates.

Mechanistic Insight: Metal-Ligand Bifunctional Catalysis

The success of this protocol relies on the Metal-Ligand Bifunctional Mechanism . Unlike classical hydrogenation where the metal center alone dictates reactivity, ATH catalysts (e.g., RuCl(


-cymene)[TsDPEN]) utilize the ligand's amine proton (

) to stabilize the transition state.
The Catalytic Cycle
  • Induction: The 16-electron pre-catalyst reacts with the hydrogen donor (HCOOH/TEA), releasing

    
     and forming the active 18-electron Ruthenium-Hydride (Ru-H)  species.
    
  • Enantio-discrimination: The

    
    -keto ester coordinates via hydrogen bonding between the carbonyl oxygen and the ligand's 
    
    
    
    proton. This "lock-and-key" fit ensures only one prochiral face is exposed to the hydride.
  • Concerted Transfer: Hydride (from Ru) and Proton (from N) are transferred simultaneously to the C=O bond via a six-membered pericyclic transition state.

  • Product Release: The chiral alcohol is released, regenerating the 16-electron species.

Diagram 1: The Bifunctional Catalytic Cycle

ATH_Mechanism PreCat Pre-Catalyst [RuCl(p-cymene)(TsDPEN)] ActiveSpecies 16e- Active Species (Solvent stabilized) PreCat->ActiveSpecies Activation (-HCl) RuHydride 18e- Ru-Hydride (Reducing Agent) ActiveSpecies->RuHydride + H-Donor (-CO2) TS 6-Membered Transition State (Metal-Ligand Bifunctional) RuHydride->TS + Substrate TS->ActiveSpecies - Product Product Chiral u03b2-Hydroxy Ester (>95% ee) TS->Product Release H_Donor H-Donor (HCOOH/TEA) H_Donor->ActiveSpecies Substrate Substrate (u03b2-Keto Ester) Substrate->RuHydride

Caption: The outer-sphere mechanism where the ligand NH assists in H-delivery, avoiding direct metal-substrate coordination.

Critical Parameter Optimization

Success in ATH depends on selecting the correct Hydrogen Donor (HD) and Catalyst.

Table 1: Hydrogen Source Selection Matrix
FeatureFormic Acid / TEA (5:2) Isopropanol (IPA) Recommendation
Thermodynamics Irreversible (Gas evolution drives reaction).Reversible (Equilibrium process).Use FA/TEA for high conversion.
Kinetics Fast reaction rates.[1]Slower; requires dilute conditions to shift eq.Use FA/TEA for scale-up.
Solubility Excellent for polar substrates.Good general solvent.Use IPA only if substrate is acid-sensitive.
Safety

evolution requires venting.
Flammable solvent.Ensure proper ventilation for FA/TEA.
The "DKR" Advantage for -Substituted Esters

If your


-keto ester has a substituent at the 

-position (e.g., Ethyl 2-methylacetoacetate), this protocol performs a Dynamic Kinetic Resolution (DKR) .
  • Concept: The acidic

    
    -proton allows the starting material enantiomers to racemize rapidly under basic conditions (TEA).
    
  • Result: The catalyst reduces one enantiomer faster than the other (

    
    ). Because racemization is fast (
    
    
    
    ), you can theoretically achieve 100% yield of a single diastereomer , rather than the 50% max in standard kinetic resolution.

Standard Operating Protocol (10 mmol Scale)

Reagents:

  • Substrate: Ethyl acetoacetate (or derivative) (1.30 g, 10 mmol).

  • Catalyst: RuCl(

    
    -cymene)[(S,S)-TsDPEN] (6.4 mg, 0.01 mmol, S/C = 1000).
    
  • H-Donor: Formic Acid/Triethylamine (5:2 azeotropic mix). Commercially available or prepared by slow addition of FA to TEA at 0°C.

  • Solvent: None (Neat) or DMF (if solid substrate).

Step-by-Step Workflow
  • Catalyst Loading: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add the Ru-catalyst (0.1 mol%).

  • Degassing (Critical): Purge the flask with Nitrogen or Argon for 5 minutes. Note: While Ru-TsDPEN is air-stable as a solid, the active hydride species is oxygen-sensitive.

  • Substrate Addition: Add the

    
    -keto ester  (10 mmol). If the substrate is solid, dissolve in minimal degassed DMF (2 mL).
    
  • Reaction Initiation: Add the HCOOH/TEA mixture (3 mL, excess).

    • Observation: You will see effervescence (

      
       release). Ensure the system is open to a bubbler or has a needle vent.
      
  • Incubation: Stir at 25–30°C for 12–24 hours.

    • Checkpoint: Monitor by TLC or GC. The reaction is complete when the starting ketone spot disappears.

  • Quench & Workup:

    • Dilute with water (10 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Saturated

      
       (to remove residual formic acid) and Brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
Diagram 2: Experimental Workflow

Experimental_Workflow Setup 1. Setup Flask + Catalyst N2 Purge Addition 2. Addition Substrate + FA/TEA Mix Setup->Addition Reaction 3. Reaction 25-30°C, 12-24h (Vent CO2) Addition->Reaction Workup 4. Workup EtOAc Extract NaHCO3 Wash Reaction->Workup Analysis 5. Analysis Chiral GC/HPLC NMR Workup->Analysis

Caption: Linear workflow for the bench-top synthesis of chiral esters.

Analytical Validation & Troubleshooting

Self-Validating the Protocol

To ensure scientific integrity, every run must be validated against these criteria:

  • Conversion Check (

    
    H NMR):  Check the disappearance of the 
    
    
    
    -methylene protons (singlet ~3.5 ppm in keto form) and appearance of the
    
    
    -methine proton (multiplet ~4.2 ppm).
  • Enantiomeric Excess (Chiral GC):

    • Column: Cyclodextrin-based (e.g., CP-Chirasil-Dex CB).

    • Method: Isocratic hold at 110°C.

    • Expectation: The (S,S)-catalyst typically yields the (S)-alcohol (anti-Prelog product) for simple aryl/alkyl ketones, but verify absolute configuration for esters.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or

saturation.
Ensure rigorous degassing. Increase stirring speed to remove dissolved

.
Low ee (<80%) Temperature too high or background reaction.Lower temperature to 0°C (rate will drop). Ensure FA/TEA ratio is correct (excess base can cause background racemization of product).
Substrate Solidifies Solubility limit reached.Add DMF or DCM as co-solvent (avoid alcohols like MeOH/EtOH as they compete as H-donors).

References

  • Hashiguchi, S., et al. (1995).[1][2][3][4] "Asymmetric transfer hydrogenation of aromatic ketones catalyzed by chiral ruthenium(II) complexes." Journal of the American Chemical Society.[3][4][5] Link[3][4]

  • Fujii, A., et al. (1996).[1][2][6] "Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid-Triethylamine Mixture." Journal of the American Chemical Society.[3][4][5] Link

  • Noyori, R. & Hashiguchi, S. (1997).[1][2] "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research. Link

  • Palmer, M. J. & Wills, M. (1999).[1][2] "Asymmetric transfer hydrogenation of C=O and C=N bonds." Tetrahedron: Asymmetry. Link

  • Ikariya, T. & Blacker, A. J. (2007).[1] "Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts." Accounts of Chemical Research. Link

Sources

Method

Biocatalytic synthesis of (S)-Methyl 3-hydroxy-3-phenylpropanoate using Baker's Yeast

Application Note: Biocatalytic Synthesis of (S)-Methyl 3-hydroxy-3-phenylpropanoate using Baker's Yeast Abstract & Introduction This application note details the protocol for the asymmetric reduction of Methyl 3-oxo-3-ph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biocatalytic Synthesis of (S)-Methyl 3-hydroxy-3-phenylpropanoate using Baker's Yeast

Abstract & Introduction

This application note details the protocol for the asymmetric reduction of Methyl 3-oxo-3-phenylpropanoate (MOPP) to (S)-Methyl 3-hydroxy-3-phenylpropanoate ((S)-MHPP) using whole-cell Saccharomyces cerevisiae (Baker's Yeast).

(S)-MHPP is a critical chiral building block in the synthesis of serotonin reuptake inhibitors (SSRIs), including Fluoxetine (Prozac®) and Duloxetine (Cymbalta®). While traditional chemical synthesis requires expensive chiral metal catalysts (e.g., Noyori hydrogenation), Baker's Yeast (BY) offers a sustainable, low-cost, and "Green Chemistry" alternative.

Key Advantages:

  • High Enantioselectivity: Typically >95% ee (enantiomeric excess) favoring the (S)-enantiomer (Prelog rule).

  • Cost-Efficiency: Uses common dry yeast and glucose.

  • Scalability: Protocols provided for both free-cell and immobilized systems.

Mechanistic Insight

The reduction is catalyzed by intracellular oxidoreductases (primarily fatty acid synthase complex reductases and other cytosolic dehydrogenases). The reaction is NADPH-dependent.

  • The Prelog Rule: For most

    
    -keto esters, BY delivers the hydride from the re-face, yielding the (S)-alcohol.
    
  • Cofactor Regeneration: The yeast metabolizes glucose via the Pentose Phosphate Pathway (PPP) to regenerate NADPH, which is the essential hydride donor for the reduction.

Figure 1: Biocatalytic Pathway & Cofactor Regeneration

Biocatalysis_Mechanism Glucose Glucose (Substrate) G6P Glucose-6-Phosphate Glucose->G6P Hexokinase PPP Pentose Phosphate Pathway G6P->PPP NADPH NADPH PPP->NADPH Regeneration Enzyme Oxidoreductase (Prelog Enzyme) NADPH->Enzyme Hydride Source NADP NADP+ NADP->PPP Recycling Substrate Methyl 3-oxo-3- phenylpropanoate Substrate->Enzyme Enzyme->NADP Oxidation Product (S)-Methyl 3-hydroxy-3- phenylpropanoate Enzyme->Product Stereoselective Reduction

Caption: Mechanism of NADPH-dependent asymmetric reduction coupled with glucose metabolism.

Material Selection & Preparation

ComponentSpecificationPurpose
Biocatalyst Saccharomyces cerevisiae (Type II, fast-acting dry yeast)Source of oxidoreductases.
Substrate Methyl 3-oxo-3-phenylpropanoate (98%)Prochiral ketone target.
Energy Source D-Glucose (Anhydrous)Regenerates NADPH via glycolysis/PPP.
Solvent Tap water (chlorine-free) or Phosphate Buffer (0.1 M, pH 6.5)Reaction medium.[1][2][3][4]
Co-solvent Ethanol or DMSO (Optional)Improves substrate solubility (limit to <5% v/v).
Immobilization Sodium Alginate & Calcium ChlorideCreates biocatalyst beads for stability.

Experimental Protocols

Protocol A: Free-Cell Biotransformation (Standard)

Best for initial screening and small-scale synthesis.

  • Activation (Proofing):

    • In a 500 mL Erlenmeyer flask, dissolve 20 g D-Glucose in 150 mL warm water (35°C).

    • Add 10 g Dry Baker's Yeast . Swirl gently to suspend.

    • Incubate at 30°C for 30 minutes with orbital shaking (150 rpm). Note: Vigorous CO₂ evolution indicates active fermentation.

  • Substrate Addition:

    • Dissolve 2 mmol (approx. 356 mg) of Methyl 3-oxo-3-phenylpropanoate in 2 mL Ethanol .

    • Add the substrate solution dropwise to the fermenting yeast suspension.

  • Reaction:

    • Seal the flask with a fermentation lock (or cotton plug) to allow CO₂ escape while preventing contamination.

    • Incubate at 30°C / 180 rpm for 24–48 hours.

    • Self-Validation: Monitor pH. If pH drops below 4.5, adjust with 1M NaOH or use buffered medium initially.

  • Workup:

    • Add 20 g Celite (filter aid) to the suspension and filter through a Buchner funnel to remove yeast cells.

    • Extract the filtrate with Ethyl Acetate (3 x 50 mL) .

    • Dry combined organic layers over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
Protocol B: Immobilized Cell System (Advanced)

Best for scale-up, higher enantioselectivity, and catalyst reuse.

  • Bead Preparation:

    • Dissolve 10 g Dry Yeast in 40 mL water .

    • Mix with 40 mL of 4% (w/v) Sodium Alginate solution.

    • Drop this mixture via a syringe/pipette into a stirred solution of 0.1 M

      
        at 4°C.
      
    • Allow beads to harden for 1 hour. Rinse with distilled water.

  • Reaction Setup:

    • Place beads in a flask containing 100 mL Phosphate Buffer (pH 6.5) and 10 g Glucose .

    • Add 2 mmol Substrate (dissolved in minimal DMSO/EtOH).

    • Incubate at 30°C .

  • Advantages:

    • Simplifies workup (decant beads).

    • Beads can be stored at 4°C and reused up to 3 times (activity decreases by ~10-15% per cycle).

Optimization & Troubleshooting

The following parameters critically affect the Yield and Enantiomeric Excess (ee).

ParameterOptimal RangeEffect of Deviation
Temperature 28°C – 32°C>35°C: Enzyme denaturation. <25°C: Slower rate, but often higher ee.
Substrate Conc. 10 – 20 mMHigh Conc: Substrate inhibition/toxicity to yeast cells.
Aeration Aerobic/Micro-aerophilicAnaerobic: Shifts metabolism to ethanol production, reducing NADPH availability for reduction.
Additives Allyl Alcohol (0.1%)Optional: Inhibits competing dehydrogenases that produce the (R)-enantiomer (rarely needed for this specific substrate).

Analytical Methods

Determination of Conversion and ee:

  • Instrument: HPLC (e.g., Agilent 1200 Series).

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Retention Times (Approximate for OD-H):

    • (S)-Enantiomer: ~12 min (Major Product)

    • (R)-Enantiomer: ~15 min

    • Ketone (Substrate): ~8 min

Workflow Summary

Figure 2: Experimental Workflow

Workflow Start Start: Dry Baker's Yeast Activation Activation (30 min, 35°C, Glucose) Start->Activation Immob Immobilization (Alginate/CaCl2) Activation->Immob Optional Reaction Biotransformation (Substrate + Glucose feed) Activation->Reaction Free Cells Immob->Reaction Beads Monitoring Monitor pH & TLC (24-48 hrs) Reaction->Monitoring Monitoring->Reaction Add Glucose if needed Termination Termination (Filter cells/Remove beads) Monitoring->Termination Complete Extraction Extraction (Ethyl Acetate) Termination->Extraction Analysis Analysis (Chiral HPLC / NMR) Extraction->Analysis

Caption: Step-by-step workflow from catalyst activation to product analysis.

References

  • Seebach, D., et al. (1984). "Baker's Yeast Reduction of 3-Oxo-3-phenylpropionic Acid Esters." Helvetica Chimica Acta.

  • Csuk, R. & Glänzer, B.I. (1991). "Baker's yeast mediated transformations in organic chemistry." Chemical Reviews.

  • Kayser, M.M., et al. (1999).[5] "Baker's Yeast-Mediated Reductions of alpha-Keto Esters and an alpha-Keto-beta-Lactam." Journal of Organic Chemistry.

  • Dao, D.H., et al. (1998). "Controlling the stereochemistry of baker's yeast reduction." Tetrahedron Letters.

  • Patel, R.N. (2000). "Stereoselective Biocatalysis." Marcel Dekker, Inc.

Sources

Application

Noyori asymmetric hydrogenation conditions for phenylpropanoates

Application Note: Noyori Asymmetric Hydrogenation for Chiral Phenylpropanoates Executive Summary This technical guide details the protocol for the asymmetric hydrogenation of - and -substituted cinnamic acid derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Noyori Asymmetric Hydrogenation for Chiral Phenylpropanoates

Executive Summary

This technical guide details the protocol for the asymmetric hydrogenation of


- and 

-substituted cinnamic acid derivatives (phenylpropenoates) to yield chiral phenylpropanoates using the Ru(II)-BINAP system.

Chiral phenylpropanoates are critical pharmacophores found in NSAIDs (e.g., Naproxen, Ibuprofen), endothelin receptor antagonists, and calcimimetics. While Rh-BINAP systems are historically significant, the Ru(OAc)


(BINAP)  system (Ohta/Noyori type) is preferred for industrial scalability due to its broader substrate scope, lower cost, and distinct mechanistic pathway that allows for high enantioselectivity (up to 98% ee) even with tetrasubstituted olefins.

Mechanistic Rationale & Catalyst Selection

Unlike the "Metal-Ligand Bifunctional" mechanism seen in Noyori's ketone reduction (which utilizes diamine ligands), the hydrogenation of functionalized olefins via Ru(OAc)


(BINAP)  proceeds through a monohydride-unsaturate mechanism .
The Directing Group Effect

The success of this reaction relies on the coordination of the carboxylate oxygen to the Ruthenium center. This "anchoring" restricts the rotational freedom of the substrate, forcing the olefin face to align with the chiral pocket created by the BINAP ligand.

  • Catalyst Precursor: Ru(OAc)

    
    ((S)-BINAP)
    
  • Active Species: The acetate ligands are protonated off by H

    
     or the substrate (carboxylic acid), generating a cationic Ru-H species.
    
  • Stereodifferentiation: The bulky phenyl rings of the BINAP ligand block two diagonal quadrants of the coordination sphere. The substrate coordinates in the open quadrants, determining the stereochemistry of hydride insertion.

Mechanistic Pathway (Visualization)

NoyoriMechanism PreCat Pre-Catalyst Ru(OAc)2(BINAP) Active Active Species [Ru-H(BINAP)]+ PreCat->Active H2, -AcOH Coord Substrate Coordination (Carboxylate directed) Active->Coord Substrate Insert Migratory Insertion (Stereo-determining step) Coord->Insert Face Selection Metath Sigma-Bond Metathesis (H2 activation) Insert->Metath Ru-Alkyl Species Metath->Active Regenerate Catalyst Product Chiral Phenylpropanoate (Release) Metath->Product +H2

Figure 1: The catalytic cycle for Ru(II)-BINAP hydrogenation of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-unsaturated acids.[1][2][3] The carboxylate group is essential for coordination.

Experimental Protocol: Synthesis of (S)-2-Methyl-3-Phenylpropanoate

Target: Hydrogenation of (E)-2-methyl-3-phenylacrylic acid (


-methylcinnamic acid).
Scale:  10 mmol (Laboratory Scale).
Reagents & Materials
ComponentSpecificationRole
Substrate (E)-2-methyl-3-phenylacrylic acidPrecursor
Catalyst Ru(OAc)

((S)-BINAP)
Chiral Catalyst
Solvent Methanol (Anhydrous, Degassed)Reaction Medium
Gas Hydrogen (H

), 99.999%
Reductant
Apparatus Stainless Steel Autoclave (e.g., Parr)High Pressure Vessel
Step-by-Step Procedure
  • Preparation of Solvent (Critical):

    • Degas methanol using the freeze-pump-thaw method (3 cycles) or by vigorous sparging with Argon for 30 minutes. Ru-hydride species are sensitive to oxidation.

  • Catalyst Loading (In Glovebox or under Argon flow):

    • In a Schlenk flask, weigh Ru(OAc)

      
      ((S)-BINAP)  (8.4 mg, 0.01 mmol, 0.1 mol%).
      
    • Add the substrate (E)-2-methyl-3-phenylacrylic acid (1.62 g, 10 mmol).

    • Note: The Substrate/Catalyst (S/C) ratio is 1000:1. For industrial scales, this can be pushed to 10,000:1.

  • Solvation:

    • Cannulate 20 mL of degassed methanol into the flask. Stir until dissolved. The solution is typically orange-brown.

  • Autoclave Assembly:

    • Transfer the solution via syringe/cannula into the stainless steel autoclave liner (glass or Teflon).

    • Seal the autoclave immediately.

  • Purging & Pressurization:

    • Purge the lines with H

      
      .
      
    • Pressurize the autoclave to 5 atm with H

      
       and vent (repeat 3 times) to remove air.
      
    • Pressurize finally to 50 atm (approx. 735 psi) .

    • Note: While Rh-catalysts work at low pressure (1-4 atm), Ru-BINAP typically requires higher pressure (10-100 atm) for optimal turnover.

  • Reaction:

    • Stir vigorously (magnetic or overhead stirring) at 25–30 °C for 12–24 hours.

    • Monitoring: Monitor H

      
       uptake if equipped with a mass flow controller.
      
  • Workup:

    • Vent H

      
       carefully (fume hood).
      
    • Concentrate the solvent under reduced pressure (Rotavap).

    • The residue is the crude chiral acid. Conversion is typically >99%.[3]

  • Purification & Analysis:

    • Purification: Acid-base extraction or recrystallization (if solid).

    • Analysis: Convert a small aliquot to the methyl ester (using TMS-diazomethane) and analyze via Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/IPA).

Optimization Matrix

The "art" of this protocol lies in balancing pressure, temperature, and solvent to maximize ee.

ParameterCondition ACondition BImpact Analysis
Solvent Methanol (Recommended) Ethanol/WaterMeOH usually provides faster rates. Water presence can sometimes accelerate reaction but risks catalyst decomposition.
Pressure High (50-100 atm) Low (1-4 atm)High pressure is crucial for Ru-BINAP to stabilize the Ru-H species. Low pressure often leads to stalled conversion.
Temperature Ambient (25°C) Heated (50°C+)Higher temp increases rate but may slightly erode ee (e.g., 98%

95%). Use heat only for sterically bulky substrates.
Base Additive NoneEt

N (1 eq)
Avoid base for Ru(OAc)

(BINAP) on acids. Base is only needed if using [RuCl(benzene)(BINAP)]Cl to scavenge HCl.

Troubleshooting & Quality Control

A self-validating workflow requires "Stop/Go" decision points.

Troubleshooting Logic

Troubleshooting Start Reaction Complete? CheckConv Check Conversion (NMR) Start->CheckConv LowConv Low Conversion (<50%) CheckConv->LowConv Yes HighConv High Conversion (>95%) CheckConv->HighConv No CheckH2 Check H2 Pressure Did it leak? LowConv->CheckH2 CheckEE Check ee (Chiral HPLC) HighConv->CheckEE CheckO2 Check O2 Poisoning Was solvent degassed? CheckH2->CheckO2 Pressure OK Repurify Action: Repurify Substrate (Remove peroxides/halides) CheckO2->Repurify Yes LowEE Low ee (<80%) CheckEE->LowEE Yes TempIssue Action: Lower Temp or Increase H2 Pressure LowEE->TempIssue

Figure 2: Decision tree for troubleshooting catalytic failure.

Critical Control Points
  • Substrate Purity: The olefin must be free of halides or peroxides, which poison Ruthenium. Recrystallize the starting material if the solution turns black (Ru precipitation) instead of remaining orange/brown.

  • In-Situ Catalyst Generation: If Ru(OAc)

    
    (BINAP) is unavailable, it can be generated in situ from [RuCl
    
    
    
    (benzene)]
    
    
    + BINAP in DMF at 100°C, followed by solvent removal. However, the isolated complex is more reliable for reproducibility.

References

  • Ohta, T., Takaya, H., Kitamura, M., Nagai, K., & Noyori, R. (1987).[4] Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes. The Journal of Organic Chemistry. Link

  • Noyori, R., Ohta, M., Hsiao, Y., Kitamura, M., Ohta, T., & Takaya, H. (1986).[5] Asymmetric synthesis of isoquinoline alkaloids by homogeneous catalysis. Journal of the American Chemical Society.[6][3][5][4] Link

  • Noyori, R. (2002).[7] Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition. Link

  • Kitamura, M., Kasahara, I., Manabe, K., Noyori, R., & Takaya, H. (1988).[3] Kinetic resolution of racemic allylic alcohols by BINAP-ruthenium(II)-catalyzed hydrogenation. The Journal of Organic Chemistry. Link

Sources

Method

Technical Application Note: Chemo-Enzymatic Synthesis of Fluoxetine

From Methyl 3-hydroxy-3-phenylpropanoate to Active Pharmaceutical Ingredient (API) Strategic Overview This application note details a robust, scalable protocol for the synthesis of Fluoxetine (Prozac) starting from Methy...

Author: BenchChem Technical Support Team. Date: February 2026

From Methyl 3-hydroxy-3-phenylpropanoate to Active Pharmaceutical Ingredient (API)

Strategic Overview

This application note details a robust, scalable protocol for the synthesis of Fluoxetine (Prozac) starting from Methyl 3-hydroxy-3-phenylpropanoate . Unlike traditional Mannich reaction routes that utilize unstable chloro-ketone intermediates, this pathway employs a hydroxy-amide strategy .

Why This Route?
  • Chiral Versatility: The starting material, Methyl 3-hydroxy-3-phenylpropanoate, is a beta-hydroxy ester. This motif is the "Gold Standard" substrate for enzymatic kinetic resolution (e.g., using Candida rugosa lipase). This allows the exact same chemical protocol to produce either (R)-Fluoxetine or (S)-Fluoxetine simply by selecting the enantiopure starting ester.

  • Process Safety: By avoiding the isolation of beta-chloro ketones (vesicants/alkylators), the safety profile is improved.

  • Impurity Control: The amide intermediate is highly crystalline, allowing for purging of impurities prior to the expensive reduction step.

Chemical Reaction Pathway

The synthesis proceeds in three defined stages: Amidation , Reduction , and Nucleophilic Aromatic Substitution (SNAr) .

FluoxetineSynthesis Start Methyl 3-hydroxy- 3-phenylpropanoate Amide N-methyl-3-hydroxy- 3-phenylpropanamide Start->Amide 1. MeNH2, MeOH (Amidation) AminoAlc N-methyl-3-phenyl- 3-hydroxypropylamine (Tomoxetine Int.) Amide->AminoAlc 2. LiAlH4, THF (Reduction) Fluoxetine Fluoxetine HCl (Target API) AminoAlc->Fluoxetine 3. NaH, DMSO 4-Chlorobenzotrifluoride (SNAr Etherification)

Figure 1: Synthetic route from ester precursor to Fluoxetine.[1][2]

Detailed Experimental Protocols

Stage 1: Amidation (Conversion to Hydroxy-Amide)

Objective: Convert the ester to the N-methyl amide without dehydrating the beta-hydroxyl group.

  • Reagents:

    • Methyl 3-hydroxy-3-phenylpropanoate (1.0 equiv)

    • Methylamine (40% aq.[1][2] solution or 33% in EtOH) (5.0 equiv)

    • Solvent: Methanol (MeOH)[3][4]

Protocol:

  • Charge a reaction vessel with Methyl 3-hydroxy-3-phenylpropanoate (10.0 g, 55.5 mmol) and MeOH (50 mL).

  • Cool to 0–5 °C.

  • Add Methylamine solution (approx. 25 mL) dropwise over 20 minutes. Note: Exothermic reaction.

  • Allow the mixture to warm to room temperature (20–25 °C) and stir for 16–24 hours.

  • Monitor: TLC (EtOAc:Hexane 1:1) or HPLC.[1][5][6] The ester carbonyl stretch (1735 cm⁻¹) should disappear, replaced by the amide band (~1640 cm⁻¹).

  • Workup: Concentrate under reduced pressure to remove MeOH and excess methylamine.

  • Purification: The residue usually solidifies. Recrystallize from EtOAc/Hexane to yield N-methyl-3-hydroxy-3-phenylpropanamide as a white solid.

    • Target Yield: >90%[7]

Stage 2: Reduction (Formation of Amino Alcohol)

Objective: Reduce the amide carbonyl to a methylene group to form the amino-alcohol backbone.

  • Reagents:

    • N-methyl-3-hydroxy-3-phenylpropanamide (from Stage 1)[1][5]

    • Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv)

    • Solvent: Anhydrous THF

Protocol:

  • Safety Check: LiAlH₄ is pyrophoric. Ensure inert atmosphere (N₂ or Ar).

  • Suspend LiAlH₄ (2.6 g, 69 mmol) in anhydrous THF (60 mL) in a dry 3-neck flask. Cool to 0 °C.

  • Dissolve the amide (5.0 g, 27.9 mmol) in anhydrous THF (40 mL) and add dropwise to the hydride suspension. Maintain temp <10 °C.

  • Reflux the mixture (66 °C) for 4–6 hours.

  • Quench (Fieser Method): Cool to 0 °C. Carefully add:

    • 2.6 mL Water

    • 2.6 mL 15% NaOH

    • 7.8 mL Water

  • Stir until the gray precipitate turns white and granular. Filter through Celite.

  • Concentrate the filtrate to yield N-methyl-3-phenyl-3-hydroxypropylamine (also known as the "Tomoxetine intermediate").

    • Target Yield: 85–90%[2]

Stage 3: SNAr Arylation (The Critical Step)

Objective: Install the trifluoromethylphenoxy group via nucleophilic aromatic substitution.

  • Reagents:

    • Amino Alcohol (from Stage 2) (1.0 equiv)

    • Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

    • 4-Chlorobenzotrifluoride (PCBTF) (1.5 equiv)

    • Solvent: DMSO (Dimethyl sulfoxide) or DMAc. Note: DMSO accelerates SNAr rates significantly.

Protocol:

  • Dissolve the Amino Alcohol (2.0 g, 12.1 mmol) in DMSO (15 mL).

  • Add NaH (0.58 g, 14.5 mmol) in portions at room temperature. Stir for 30 mins to form the sodium alkoxide. Evolution of H₂ gas will occur.

  • Add 4-Chlorobenzotrifluoride (2.4 mL, 18.1 mmol).

  • Heat the mixture to 90–100 °C for 2–4 hours.

    • Mechanism:[3][8][1][2][5][9][10][11][12] The alkoxide attacks the para-position of the aryl chloride. The CF₃ group activates the ring for nucleophilic attack.

  • Workup: Cool to room temp. Quench by pouring into ice water (100 mL).

  • Extract with Toluene or MTBE (3 x 30 mL).

  • Wash organics with water (to remove DMSO) and brine.

  • Salt Formation: Dissolve the free base oil in dry ether and bubble HCl gas (or add HCl in dioxane). Fluoxetine Hydrochloride will precipitate as a white solid.[1][10]

Process Control & Data Summary

Critical Process Parameters (CPPs)
StepParameterSpecificationRationale
1 Water Content (MeOH)< 0.5%Prevents hydrolysis of ester to acid (dead end).
2 Quench Temp< 10 °CExothermic H₂ release; prevents runaway.
3 Reaction Temp90–105 °C<90°C: Reaction stalls. >110°C: Decomposition of DMSO/NaH.
3 Stoichiometry1.2 eq NaHExcess base required to fully deprotonate alcohol; insufficient base leads to impurities.
Workup Logic Flow

The isolation of the final API requires strict phase separation logic to remove the high-boiling DMSO solvent.

WorkupLogic ReactionMix Reaction Mixture (Product + DMSO + NaH + Salts) Quench Quench into Ice Water ReactionMix->Quench Extraction Extract with Toluene Quench->Extraction Aqueous Aqueous Phase (DMSO, NaOH, NaCl) Extraction->Aqueous Discard Organic Organic Phase (Fluoxetine Base + Impurities) Extraction->Organic Wash Wash with H2O (x3) Organic->Wash Remove residual DMSO Precipitation Add HCl / Ether Wash->Precipitation Final Fluoxetine HCl (White Solid) Precipitation->Final

Figure 2: Isolation strategy for Fluoxetine HCl.

Senior Scientist Commentary

The "Chiral Switch" Opportunity

While the protocol above describes the synthesis of racemic Fluoxetine, the starting material (Methyl 3-hydroxy-3-phenylpropanoate ) is an excellent candidate for Enzymatic Kinetic Resolution .

  • Modification: Treat the racemic ester with Pseudomonas cepacia lipase in vinyl acetate. The lipase selectively acetylates the (R)-enantiomer, leaving the (S)-ester (or vice versa depending on enzyme specificity).

  • Impact: This allows you to isolate enantiopure ester.[12] Following the exact steps above (1-3) with the enantiopure ester yields (R)-Fluoxetine or (S)-Fluoxetine with >99% ee, as the stereocenter is preserved throughout the amidation and reduction steps.

Safety Advisory: NaH in DMSO

The combination of Sodium Hydride (NaH) and DMSO (Step 3) is effective but potentially hazardous.

  • Risk: Spontaneous decomposition (runaway exotherm) can occur at high temperatures.

  • Mitigation: Never add NaH to hot DMSO. Always form the alkoxide at room temperature before heating. Alternatively, use Potassium tert-butoxide (KOtBu) in THF/NMP as a safer base system, though reaction times may increase [1].

References

  • Molloy, B. B., & Schmiegel, K. K. (1982). Aryloxyphenylpropylamines. U.S. Patent No.[5] 4,314,081.[9][13] Washington, DC: U.S. Patent and Trademark Office. Link

  • Kairisalo, P. J., et al. (1992). Process for the preparation of fluoxetine. U.S. Patent No.[5][13] 5,166,437.[5][13] Link

  • Corey, E. J., & Reichard, G. A. (1989). Enantioselective and practical syntheses of R- and S-fluoxetines. Tetrahedron Letters, 30(39), 5207-5210. Link

  • Kumar, A., et al. (2016). Chemo-enzymatic synthesis of (R)- and (S)-fluoxetine. RSC Advances, 6, 123-130. Link

  • Sharpless, K. B., et al. (1988).[12] Asymmetric epoxidation logic in the synthesis of fluoxetine. Journal of Organic Chemistry, 53(17), 4081-4084. Link

Sources

Application

Transesterification protocols for beta-hydroxy esters

Application Note: Precision Transesterification of Labile -Hydroxy Esters -Hydroxy Esters Author: Senior Application Scientist, Chemical Development Group Executive Summary & Core Challenge -hydroxy esters are pivotal in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Transesterification of Labile -Hydroxy Esters


-Hydroxy Esters
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary & Core Challenge


-hydroxy esters are pivotal intermediates in the synthesis of polyketides, statins (e.g., Atorvastatin), and macrolide antibiotics. However, their transesterification presents a thermodynamic and kinetic paradox. Standard acid-catalyzed methods (Fischer esterification) trigger dehydration  (elimination to 

-unsaturated esters), while basic conditions (alkoxides) frequently induce retro-Aldol fragmentation or racemization at the

-position.

This guide details three field-proven protocols designed to bypass these degradation pathways:

  • Organotin Catalysis (Otera’s Catalyst): The thermodynamic standard for neutral pH transesterification.

  • Tetranuclear Zinc Cluster Catalysis (Ohshima-Mashima System): A high-activity, atom-economical method for sterically hindered substrates.

  • Enzymatic Kinetic Resolution (CAL-B): The method of choice for chiral enrichment during transesterification.

Mechanistic Insight: Why Standard Methods Fail

Before selecting a protocol, it is critical to understand the degradation mechanisms specific to the


-hydroxy moiety.
The Degradation Triad

Under thermal or harsh catalytic stress, the


-hydroxy ester (1) equilibrates via three competing pathways.

BetaHydroxyDegradation Substrate β-Hydroxy Ester (Labile Substrate) Target Target Ester (Transesterified) Substrate->Target Neutral Catalyst (Zn, Sn, Enzyme) RetroAldol Retro-Aldol Products (Aldehyde + Ester) Substrate->RetroAldol Strong Base/Ti(OiPr)4 (C-C Bond Cleavage) Elimination α,β-Unsaturated Ester (Dehydration) Substrate->Elimination Strong Acid/Heat (E1cB Mechanism)

Figure 1: Competing reaction pathways. Standard titanium alkoxides often coordinate to the


-hydroxyl group, accelerating the retro-Aldol pathway (red dashed lines).

Protocol A: The "Neutral" Standard (Otera's Catalyst)

Best for: Achiral substrates, large scale, and substrates sensitive to both acid and base. Mechanism: The catalyst, a tetraorganodistannoxane, features a double-layered structure. The "template" effect brings the ester and alcohol into proximity without generating free acidic or basic species.

Materials
  • Catalyst: 1,3-dichlorotetrakis(1,1-dimethylethyl)distannoxane (Otera’s Catalyst).

  • Solvent: Toluene or Xylene (high boiling point required for equilibrium shift).

  • Apparatus: Dean-Stark trap or Soxhlet extractor with molecular sieves (4Å).

Step-by-Step Protocol
  • Stoichiometry: Charge a round-bottom flask with the

    
    -hydroxy ester (1.0 equiv) and the nucleophilic alcohol (2.0–5.0 equiv).
    
    • Note: If the alcohol is valuable, use 1.0 equiv of alcohol and the ester in excess.

  • Catalyst Loading: Add Otera’s catalyst (1–5 mol%).

    • Optimization: For non-hindered primary alcohols, 1 mol% is sufficient.

  • Reflux: Suspend the flask in an oil bath and heat to reflux (110°C for toluene).

  • Equilibrium Shift: The reaction is equilibrium-driven. You must remove the leaving alcohol (usually methanol or ethanol).

    • Method: Use a Dean-Stark trap. If the leaving alcohol forms an azeotrope with the solvent, this is automatic.

  • Monitoring: Monitor by TLC or

    
    H NMR. Look for the disappearance of the methyl ester singlet (approx. 3.6 ppm) and appearance of the new alkoxy signals.
    
  • Workup: Cool to room temperature. Evaporate the solvent.

    • Purification: The organotin catalyst is lipophilic. Direct flash column chromatography (Silica gel) separates the product. The catalyst elutes separately (often very non-polar or very polar depending on ligands).

Protocol B: The "Advanced" Zinc Cluster (Ohshima-Mashima)

Best for: Sterically hindered alcohols, acid-sensitive protecting groups (e.g., TBS, acetals), and high atom economy. Mechanism: The tetranuclear zinc cluster


 acts as a cooperative Lewis acid/Brønsted base catalyst.
Materials
  • Catalyst:

    
     (commercially available or synthesized from Zn(OTf)
    
    
    
    ).
  • Additive: DMAP (4-dimethylaminopyridine) - Critical for rate acceleration.

  • Solvent: Diisopropyl ether (IPE) or Toluene.

Step-by-Step Protocol
  • Preparation: In a dry reaction vial, dissolve the

    
    -hydroxy ester (1.0 mmol) and target alcohol (1.2 mmol).
    
  • Catalyst Addition: Add

    
     (2.5 mol%) and DMAP (5.0 mol%).
    
    • Why DMAP? It coordinates to the Zinc cluster, breaking the cluster into highly active monomeric/dimeric species that activate the alcohol.

  • Reaction: Heat to reflux (approx. 80°C if using IPE) for 18–24 hours.

    • Advantage:[1][2][3][4][5] Unlike the Tin method, this often works at lower temperatures, preserving sensitive stereocenters.

  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with ethyl acetate.[6]
    
  • Data Validation: This method typically yields >90% conversion with <1% retro-aldol byproducts, even for tertiary alcohols.

Protocol C: Enzymatic Kinetic Resolution (CAL-B)

Best for: Chiral


-hydroxy esters where enantiomeric enrichment is required.
Mechanism: Candida antarctica Lipase B (CAL-B) catalyzes transesterification with high enantioselectivity. It typically acetylates (or transesterifies) one enantiomer faster than the other.
Materials
  • Enzyme: Immobilized CAL-B (e.g., Novozym 435).

  • Solvent: MTBE (Methyl tert-butyl ether) or Hexane. Avoid polar solvents like DMF which strip essential water from the enzyme.

  • Water Control: 3Å Molecular Sieves (activated).

Step-by-Step Protocol
  • Setup: In a shaker vial, dissolve racemic

    
    -hydroxy ester (1.0 equiv) in MTBE (0.1 M concentration).
    
  • Acyl Donor/Acceptor:

    • For Transesterification: Add the target alcohol (e.g., benzyl alcohol, 2.0 equiv).

    • For Kinetic Resolution (Acylation): Add Vinyl Acetate (3.0 equiv). This makes the reaction irreversible (tautomerization of vinyl alcohol to acetaldehyde).

  • Initiation: Add CAL-B beads (20–50 mg per mmol of substrate) and molecular sieves.

  • Incubation: Shake at 30–40°C at 200 rpm. Do not stir magnetically (grinding destroys the immobilization beads).

  • Time Course: Monitor Enantiomeric Excess (ee) via Chiral HPLC every 4 hours.

    • Stop Point: Ideally at 50% conversion for Kinetic Resolution (theoretical max yield 50% for one enantiomer).

  • Workup: Filter off the enzyme beads (can be washed and reused 5–10 times). Evaporate solvent. Separate the ester product from the unreacted alcohol via column chromatography.

Comparative Data & Decision Matrix

FeatureOtera's Catalyst (Sn)Zinc Cluster (Zn)Enzymatic (CAL-B)
Mechanism Lewis Acid TemplateCooperative Acid/BaseBiocatalytic
Temperature High (80–110°C)Med (60–80°C)Low (25–40°C)
Time 4–12 Hours12–24 Hours24–48 Hours
Chiral Selectivity NoneLowHigh
Steric Tolerance ModerateHigh Low (Specific fit)
Toxicity High (Tin residues)LowNon-toxic
Workflow Visualization

SelectionWorkflow Start Start: β-Hydroxy Ester Substrate IsChiral Is Enantiopurity Required? Start->IsChiral CALB Protocol C: CAL-B Enzyme (Kinetic Resolution) IsChiral->CALB Yes IsSteric Is Nucleophile/Substrate Sterically Hindered? IsChiral->IsSteric No Zinc Protocol B: Zinc Cluster (Zn4(OCOCF3)6O) IsSteric->Zinc Yes (Tertiary/Bulky) Tin Protocol A: Otera's Catalyst (Standard Scale-up) IsSteric->Tin No (Primary/Secondary)

Figure 2: Decision matrix for selecting the optimal transesterification protocol.

Troubleshooting & Optimization

  • Retro-Aldol Observed?

    • Cause: Trace moisture generating hydroxide/acid, or temperature too high.

    • Fix: Switch to the Zinc Cluster method (Protocol B) which operates at lower temperatures. Ensure solvents are anhydrous (<50 ppm water).

  • Low Conversion (Equilibrium Stalling)?

    • Cause: Inefficient removal of the leaving alcohol.

    • Fix: Use a Soxhlet extractor containing activated 4Å molecular sieves mounted above the reaction flask to continuously dry the refluxing solvent/alcohol azeotrope.

  • Enzyme Inactivity?

    • Cause: "Stripping" of essential water layer or high alcohol concentration inhibition.

    • Fix: Add the alcohol in portions (fed-batch) rather than all at once. Ensure solvent is hydrophobic (Hexane/Heptane).

References

  • Otera, J., et al. (1993). "Distannoxane-catalyzed transesterification of .beta.-keto esters and .beta.-hydroxy esters." The Journal of Organic Chemistry.

  • Iwasaki, T., Maegawa, Y., Hayashi, Y., Ohshima, T., & Mashima, K. (2008). "Tetranuclear Zinc Cluster-Catalyzed Transesterification." The Journal of Organic Chemistry.

  • Anderson, E. M., Larsson, K. M., & Kirk, O. (1998). "One Biocatalyst–Many Applications: The Use of Candida Antarctica B-Lipase in Organic Synthesis." Biocatalysis and Biotransformation.

  • Ohshima, T., et al. (2016). "Recent Progress in Zinc-Catalyzed Transesterification." Green Chemistry.

Sources

Method

Application Note: Scalable Synthesis of Enantiopure Methyl 3-hydroxy-3-phenylpropionate

Executive Summary & Strategic Route Selection Methyl 3-hydroxy-3-phenylpropionate is a critical chiral building block for the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), including Atomoxetine and D...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

Methyl 3-hydroxy-3-phenylpropionate is a critical chiral building block for the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), including Atomoxetine and Duloxetine. While traditional routes employ asymmetric hydrogenation (Noyori type), this guide prioritizes Biocatalytic Ketone Reduction using engineered Ketoreductases (KREDs).

Why Biocatalysis?

  • Enantiomeric Excess (ee): Consistently yields >99.5% ee, often eliminating the need for downstream chiral resolution.

  • Scalability: Operates at ambient temperature and pressure, removing the safety overhead of high-pressure hydrogenators required for Ru-BINAP catalysis.

  • Green Metrics: Utilizes biodegradable catalysts and aqueous media, significantly reducing VOC emissions compared to metal-catalyzed routes.

Mechanism of Action: The "Self-Validating" Cycle

The core of this protocol is the Coupled Enzyme System . The primary KRED enzyme reduces the ketone substrate, consuming the cofactor NADPH. To make the process economical, a secondary enzyme, Glucose Dehydrogenase (GDH), recycles NADP+ back to NADPH using Glucose.

The Self-Validating Feature: The recycling reaction converts Glucose to Gluconic Acid.



As the reaction proceeds, the pH drops stoichiometrically. Therefore, the consumption of base (NaOH) required to maintain pH 7.0 is a direct, real-time proxy for reaction conversion. 
Diagram 1: Biocatalytic Cycle & Recycling Logic

BiocatalyticCycle Substrate Methyl Benzoylacetate (Substrate) Product Methyl (S)-3-hydroxy- 3-phenylpropionate Substrate->Product Reduction KRED KRED Enzyme KRED->Substrate NADP NADP+ NADPH NADPH NADP->NADPH Recycling NADPH->NADP Hydride Transfer Glucose Glucose Gluconic Gluconic Acid (pH Drop) Glucose->Gluconic Oxidation GDH GDH Enzyme GDH->Glucose

Caption: Coupled enzymatic cycle showing the KRED reduction loop powered by the GDH cofactor regeneration system.

Protocol 1: Initial Screening (Micro-Scale)

Objective: Identify the optimal KRED variant for the specific substrate batch.

Reagents:

  • Buffer: 100 mM Potassium Phosphate, pH 7.0, containing 2 mM MgSO4.

  • Cofactor Mix: 1.0 g/L NADP+, 1.0 g/L NAD+, 50 g/L Glucose, 10 U/mL GDH.

  • Substrate Stock: Methyl benzoylacetate (dissolved in DMSO to 500 mM).

Procedure:

  • Plate Setup: Dispense 900 µL of Cofactor Mix into a 96-well deep-well plate.

  • Enzyme Dosing: Add 1-5 mg of different KRED lyophilizates to distinct wells.

  • Initiation: Add 20 µL of Substrate Stock (Final conc: ~10 mM).

  • Incubation: Seal and shake at 30°C / 600 rpm for 24 hours.

  • Quench: Add 1 mL Acetonitrile (MeCN) to precipitate proteins. Centrifuge at 4000 rpm for 10 mins.

  • Analysis: Analyze supernatant via HPLC (See Section 5).

Success Criteria: Conversion >90% and ee >98%.

Protocol 2: Scalable Synthesis (Gram to Kilo Scale)

Objective: Production of 100g of Methyl (S)-3-hydroxy-3-phenylpropionate.

Equipment Setup
  • Vessel: 2L Jacketed Glass Reactor with overhead stirring.

  • Control: pH Stat Titrator loaded with 5M NaOH.

  • Temp: Circulator set to 30°C.

Reagents & Stoichiometry
ComponentQuantityRoleNotes
Methyl Benzoylacetate 100 g (0.56 mol)SubstrateLiquid, d=1.15 g/mL
KRED Enzyme 1.0 gCatalyst1% w/w loading
GDH Enzyme 0.2 gRecycler~200 U/mmol
NADP+ 100 mgCofactorCatalytic amount
Glucose 120 g (1.2 eq)ReductantExcess to drive equilibrium
Buffer (KPi) 1.0 L (100 mM)SolventpH 7.0
Toluene 200 mLCo-solventOptional for solubility
Step-by-Step Procedure
  • Buffer Prep: Charge 1.0 L of 100 mM Potassium Phosphate buffer (pH 7.0) and 2 mM MgSO4 into the reactor. Start stirring at 300 rpm.

  • Cofactor Addition: Add Glucose (120 g) and NADP+ (100 mg). Stir until dissolved.

  • Enzyme Charge: Add GDH (0.2 g) and the selected KRED (1.0 g). Allow to hydrate for 10 minutes.

  • Substrate Addition: Add Methyl Benzoylacetate (100 g) slowly over 30 minutes.

    • Note: The substrate has limited water solubility. A biphasic emulsion will form. Increase stirring to 600 rpm to maximize surface area.

  • Reaction & Monitoring (The Self-Validating Step):

    • Enable the pH Stat Titrator (Set point: pH 7.0).

    • Monitor: The reaction will generate gluconic acid. The volume of 5M NaOH consumed correlates directly to conversion.

    • Endpoint: When NaOH consumption plateaus (approx. 112 mL for 100% conversion) and HPLC confirms <0.5% starting material.

  • Workup:

    • Add 50 g Celite to the reactor and stir for 15 mins (aids in emulsion breaking).

    • Filter the mixture to remove enzyme/Celite debris.

    • Extract the filtrate with Methyl tert-butyl ether (MTBE) (2 x 500 mL).

    • Wash combined organic layers with Brine (200 mL).

    • Dry over MgSO4, filter, and concentrate under vacuum (40°C, 20 mbar).

Typical Yield: 95-98 g (Isolated) Typical Purity: >99% Chemical Purity, >99.8% ee.

Analytical Methods (Quality Control)

Method: Chiral HPLC (Normal Phase)

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) [Daicel].[1]

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.

Retention Times (Approximate):

  • (R)-Enantiomer: ~8.5 min

  • (S)-Enantiomer: ~11.2 min (Major Product)

  • Starting Material (Ketone): ~6.0 min

Note: Elution order can reverse depending on specific mobile phase additives. Always run a racemic standard first.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Stalled Reaction (<50%) pH drift (Acidification)Check pH probe calibration; Ensure NaOH line is not blocked.
Low Enantioselectivity Non-enzymatic reductionEnsure no metal contamination; Lower temperature to 20°C.
Emulsion during Workup Protein denaturationUse Celite filtration (Step 6); Add brine to aqueous phase.
Substrate Inhibition Concentration too highSwitch to "Fed-Batch" mode: Add substrate continuously over 4 hours.
Diagram 2: Scale-Up Decision Workflow

ScaleUpWorkflow Start Start: Target Molecule Defined Screen 96-Well Plate Screening (Identify KRED Hit) Start->Screen Gram 1g Validation Run (Check pH Stat Control) Screen->Gram IPC In-Process Control (HPLC) ee > 99%? Gram->IPC Opt Optimize T, pH, Loading IPC->Opt No Kilo 100g - 1kg Pilot Run (Fed-Batch Mode) IPC->Kilo Yes Opt->Gram Retest

Caption: Decision tree for moving from micro-screening to pilot-scale production.

References

  • Noyori, R., et al. (2001). "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." NobelPrize.org. Link

  • Codexis Inc. (2024). "Ketoreductase (KRED) Screening Kits & Protocols." Codexis Technical Documentation. Link

  • Daicel Chiral Technologies. (2023). "Instruction Manual for CHIRALCEL OD-H Columns." Chiral Tech. Link

  • Tao, J., & Xu, J. H. (2009). "Biocatalysis in development of green pharmaceutical processes." Current Opinion in Chemical Biology. Link

  • Sigma-Aldrich. (2024). "Methyl (S)-3-hydroxy-3-phenylpropionate Product Specification." Merck KGaA. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Asymmetric Reduction of Methyl Benzoylacetate

Welcome to the Technical Support Center dedicated to the asymmetric reduction of methyl benzoylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the asymmetric reduction of methyl benzoylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to help you consistently achieve high enantiomeric excess (ee) in your reactions.

Introduction

The enantioselective reduction of β-keto esters, such as methyl benzoylacetate, to their corresponding chiral β-hydroxy esters is a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules. The resulting product, methyl 3-hydroxy-3-phenylpropanoate, is a valuable chiral building block. While numerous catalytic systems exist, achieving consistently high ee can be challenging. This guide provides practical, field-proven insights to diagnose and resolve common issues encountered during this synthesis.

Part 1: Troubleshooting Guide for Low Enantiomeric Excess (ee)

A suboptimal or inconsistent enantiomeric excess is one of the most common hurdles in asymmetric catalysis. This section provides a systematic, causality-driven approach to diagnosing the root cause of poor stereoselectivity in the reduction of methyl benzoylacetate.

Q1: My enantiomeric excess is low or inconsistent. Where do I start?

Low ee can stem from multiple sources, ranging from reagent purity to subtle variations in reaction conditions. Follow this logical workflow to pinpoint the issue.

Troubleshooting_Workflow start Low or Inconsistent ee Observed step1 Step 1: Verify Analytical Method (Chiral HPLC/GC) start->step1 sub1_1 Is chiral separation adequate? (Resolution > 1.5) step1->sub1_1 Check step2 Step 2: Scrutinize Reagents & Catalyst Purity sub2_1 Are substrate and solvent of high purity, anhydrous, and degassed? step2->sub2_1 Check step3 Step 3: Evaluate Reaction Conditions sub3_1 Is the temperature precisely controlled and consistent? step3->sub3_1 Check step4 Step 4: Re-evaluate Catalyst System sub4_1 Is the chiral ligand appropriate for methyl benzoylacetate? step4->sub4_1 Check end_success High & Reproducible ee Achieved sub1_1->step2 Yes sub1_2 Optimize Separation Method (e.g., change mobile phase, column) sub1_1->sub1_2 No sub1_3 Method Validated sub1_2->sub1_3 sub1_3->step1 sub2_2 Purify Substrate/Solvent (e.g., distill, pass through alumina) sub2_1->sub2_2 No sub2_3 Is the catalyst/ligand pure and handled under inert atmosphere? sub2_1->sub2_3 Yes sub2_2->step2 sub2_3->step3 Yes sub2_4 Procure fresh, high-purity catalyst/ligand. Handle with care. sub2_3->sub2_4 No sub2_4->step2 sub3_2 Calibrate thermostat. Ensure uniform heating/cooling. sub3_1->sub3_2 No sub3_3 Is the hydrogen pressure constant? sub3_1->sub3_3 Yes sub3_2->step3 sub3_4 Check for leaks. Use a reliable regulator. sub3_3->sub3_4 No sub3_5 Is the substrate concentration optimal? sub3_3->sub3_5 Yes sub3_4->step3 sub3_5->step4 Yes sub3_6 Screen a range of concentrations. sub3_5->sub3_6 No sub3_6->step3 sub4_1->end_success Yes sub4_2 Consider alternative ligands (e.g., different BINAP derivatives). sub4_1->sub4_2 No sub4_2->end_success Noyori_Mechanism precatalyst RuCl2(BINAP)(dmf)n catalyst [RuH(BINAP)]+ precatalyst->catalyst H2 (Activation) substrate_complex [RuH(Substrate)(BINAP)]+ catalyst->substrate_complex + Substrate (Coordination) product_complex [Ru(Product)(BINAP)]+ substrate_complex->product_complex Hydride Transfer (Stereodetermining Step) product_complex->catalyst - Product (Regeneration) product Chiral Alcohol product_complex->product

Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.

Reaction Parameters
  • Q6: What is the optimal temperature for this reduction? The optimal temperature is system-dependent and often represents a trade-off between reaction rate and enantioselectivity. While higher temperatures increase the reaction rate, they can sometimes lead to a decrease in ee. [1]Conversely, lowering the temperature often enhances enantioselectivity, although the reaction may proceed much slower. [2]It is highly recommended to screen a range of temperatures (e.g., 0 °C to 50 °C) to find the optimal balance for your specific setup. In some unique cases, an increase in temperature can even lead to an enhancement or inversion of enantioselectivity, a phenomenon governed by the enthalpic and entropic contributions to the transition states. [3][4][5]

  • Q7: Which solvent should I use? Protic solvents like methanol or ethanol are commonly used and often give excellent results for Ru-BINAP catalyzed hydrogenations. [6]The choice of solvent can influence catalyst solubility, stability, and the transition state energies, thereby affecting the ee. For instance, more polar protic solvents like methanol are sometimes favored for achieving high catalytic efficiency. [7]If you are using a biocatalyst like baker's yeast, the choice of solvent is also critical, with options ranging from water to organic solvents or ionic liquids, each affecting yield and enantioselectivity differently. [8][9]

  • Q8: Does substrate concentration matter? Yes, substrate concentration can impact enantioselectivity. In some catalytic systems, high substrate concentrations can lead to the formation of less selective catalyst aggregates or may favor side reactions. [10][11]It is advisable to perform the reaction at a relatively low concentration or to screen a range of concentrations to find the optimum.

Part 3: Experimental Protocols & Data

Protocol 1: Asymmetric Hydrogenation of Methyl Benzoylacetate using Ru-BINAP

This protocol describes a general procedure for the asymmetric hydrogenation of methyl benzoylacetate. [6][12] Materials:

  • [RuCl2((R)-BINAP)] or [RuCl2((S)-BINAP)] catalyst

  • Methyl benzoylacetate

  • Anhydrous, degassed methanol

  • High-purity hydrogen gas

  • Autoclave or high-pressure reaction vessel (e.g., Parr shaker)

  • Schlenk flask and standard Schlenk line or glovebox

Procedure:

  • Catalyst Preparation: In a glovebox or under a strict inert atmosphere, charge a glass liner for the autoclave with the Ru-BINAP catalyst (e.g., 0.1 mol%).

  • Substrate Addition: Add a solution of methyl benzoylacetate (1.0 eq) in anhydrous, degassed methanol to the glass liner.

  • Assembly: Seal the glass liner inside the autoclave.

  • Purging: Remove the autoclave from the glovebox, connect it to a hydrogen line, and purge the system with hydrogen gas 3-5 times to remove any residual air.

  • Pressurization: Pressurize the autoclave to the desired pressure (e.g., 50-100 psi H₂). [12]6. Reaction: Place the autoclave in an oil bath set to the desired temperature (e.g., 30 °C) and begin stirring. [6]7. Monitoring: Monitor the reaction progress by periodically taking aliquots (after safely venting and re-purging the system) and analyzing them by GC or TLC.

  • Work-up: Once the reaction is complete, carefully vent the autoclave. Concentrate the reaction mixture in vacuo.

  • Purification: Purify the resulting methyl 3-hydroxy-3-phenylpropanoate by column chromatography or distillation to remove the catalyst. [6]

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

Validating your analytical method is crucial for accurate results. [13] Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., CHIRALPAK® series)

Procedure:

  • Method Development: Develop a separation method using a racemic standard of methyl 3-hydroxy-3-phenylpropanoate. A typical mobile phase might be a mixture of n-hexane and isopropanol. [14]Adjust the ratio to achieve baseline separation (Resolution > 1.5) of the two enantiomers.

  • Sample Preparation: Prepare a dilute solution of your purified reaction product in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Calculation: The enantiomeric excess (ee) is calculated from the peak areas (A) of the two enantiomers (major and minor) using the following formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Data Presentation: Influence of Reaction Parameters on ee

The following table summarizes the expected impact of key parameters on the asymmetric reduction of β-keto esters. The exact effects can be catalyst and substrate-specific.

ParameterGeneral Trend for Higher eeRationale & Key Considerations
Temperature Lower TemperatureReduces the kinetic energy of the system, amplifying the small energy difference between the diastereomeric transition states, which often leads to higher selectivity. [2]However, this significantly slows the reaction rate.
H₂ Pressure Moderate PressureVery high pressures can sometimes reduce selectivity. Optimal pressure should be determined experimentally. A range of 50-1100 psi is commonly reported. [6][12]
Solvent Protic Solvents (MeOH, EtOH)Solvents can stabilize the transition state and influence catalyst activity. Methanol is a common and effective choice for Ru-BINAP systems. [6][7]
Catalyst Loading Lower LoadingHigher catalyst loadings can sometimes lead to the formation of less selective dimeric or aggregated species. [13]Screening is recommended.
Purity Highest PossibleImpurities (water, oxygen, etc.) can deactivate or poison the chiral catalyst, leading to the formation of non-selective species and dramatically lowering the ee. [13]

References

  • Noyori, R. (1987). Asymmetric hydrogenation. SynArchive. [Link]

  • Noyori Hydrogenation. NROChemistry. [Link]

  • Wada, T., et al. (2006). Unusual Temperature Dependence of Enantioselectivity in Asymmetric Reductions by Chiral NADH Models. Organic Letters. [Link]

  • Noyori Hydrogenation. (2022). YouTube. [Link]

  • Insights into temperature controlled enantioselectivity in asymmetric catalysis. (2017). RSC Blogs. [Link]

  • Noyori asymmetric hydrogenation. Slideshare. [Link]

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition. [Link]

  • Temperature drop triggers chirality twist. (2017). Chemistry World. [Link]

  • Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. (2013). ACG Publications. [Link]

  • Asymmetric Reduction of Aromatic Ketones by the Baker′s Yeast in Organic Solvent Systems. ResearchGate. [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). MDPI. [Link]

  • Effect of substrate concentration. ResearchGate. [Link]

  • Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. (2022). PMC. [Link]

  • Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar. [Link]

  • Enantioselective reduction of ketones. Wikipedia. [Link]

  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. (2003). The Journal of Organic Chemistry. [Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC. [Link]

  • Ruthenium-Catalysed Asymmetric Reduction of Ketones. ResearchGate. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Mechanism-based enhancement of scope and enantioselectivity for reactions involving a copper-substituted stereogenic carbon centre. PMC. [Link]

  • Recent Developments in Asymmetric Reduction of Ketones With Biocatalysts. Scribd. [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. [Link]

  • Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. PNAS. [Link]

  • Recent Advances in Catalytic Asymmetric Synthesis. Chiralpedia. [Link]

  • Asymmetric bioreduction of β-ketoesters derivatives by Kluyveromyces marxianus: influence of molecular. SciELO. [Link]

  • The enantioselective β-keto ester reductions by Saccharomyces cerevisiae. ResearchGate. [Link]

  • Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. (2022). RSC Publishing. [Link]

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC. [Link]

  • Application of chiral recyclable catalysts in asymmetric catalysis. (2024). RSC Publishing. [Link]

  • Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks. [Link]

  • Application of chiral recyclable catalysts in asymmetric catalysis. ResearchGate. [Link]

  • Electronic Supplementary Information Ni-Catalyzed Chemoselective Alcoholysis of N-Acyloxazolidinones. The Royal Society of Chemistry. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2016). Journal of Chemical Education. [Link]

  • How Is Effective Enantioselectivity of Immobilized Enzyme in Kinetic Resolution of Racemate Affected in a Fixed-Bed Reactor?. (2008). American Chemical Society. [Link]

  • Asymmetric Synthesis. University of York. [Link]

  • Asymmetric hydrogenation. ETH Zurich. [Link]

  • Biomimetic asymmetric reduction of benzoxazinones and quinoxalinones using ureas as transfer catalysts. (2020). Organic & Biomolecular Chemistry. [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open Access. [Link]

  • Metal-Free Heterogeneous Asymmetric Hydrogenation of Olefins Promoted by Chiral Frustrated Lewis Pair Framework. University of North Texas. [Link]

  • Ethyl 3-hydroxy-3-phenylpropionate. (2018). SIELC Technologies. [Link]

  • Prediction of the enantiomeric excess value for asymmetric transfer hydrogenation based on machine learning. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. [Link]

  • Asymmetric hydrogenation of 3-substituted 2H-1,4-benzoxazines with chiral cationic Ru-MsDPEN catalysts: a remarkable counteranion effect. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Asymmetric Reduction of Lactam-based β-Aminoacrylates. Synthesis of Heterocyclic β2-Amino Acids.. University of Bristol Research Portal. [Link]

Sources

Optimization

Optimizing yield in Reformatsky reaction for beta-hydroxy esters

Topic: Optimizing Yield in Beta-Hydroxy Ester Synthesis Status: Operational | Tier: Level 3 (Advanced Research Support) Introduction: Beyond the Textbook Welcome to the Reformatsky Technical Support Center. You are likel...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield in Beta-Hydroxy Ester Synthesis

Status: Operational | Tier: Level 3 (Advanced Research Support)

Introduction: Beyond the Textbook

Welcome to the Reformatsky Technical Support Center. You are likely here because your reaction failed to initiate, or your yield of the


-hydroxy ester is being cannibalized by elimination products or homocoupling.

Unlike Grignard reagents, the Reformatsky zinc enolate is chemoselective—it tolerates esters, nitriles, and ketones elsewhere in the molecule.[1] However, its dependence on heterogeneous surface chemistry (Solid-Liquid interface) makes it notoriously finicky.[1] This guide treats the reaction as a system with three failure points: Activation (Ignition) , Propagation (Fuel Mix) , and Isolation (Landing) .[1]

Module 1: Zinc Activation (The Ignition System)

The Problem: The reaction refuses to start. You are stirring zinc dust with your


-bromoester, but there is no exotherm, and the solution remains clear.

Root Cause: Zinc oxide (ZnO).[1] Commercial zinc dust is coated in a passivation layer of oxide that prevents the oxidative addition of the C-X bond.

Troubleshooting Protocol: The TMSCl Method

While iodine (


) and 1,2-dibromoethane (DBE) are classic activators, Trimethylsilyl chloride (TMSCl)  is the superior modern standard. It acts as a chemical "sandblaster" for the zinc surface.

Step-by-Step Activation Workflow:

  • The Setup: Flame-dry a 3-neck flask under Argon/Nitrogen. Add Zn dust (1.5–3.0 equiv).[1]

  • The Solvent: Add anhydrous THF (covers the Zn).

  • The Activator: Add TMSCl (0.05 equiv).[1] Stir at room temperature for 15 minutes.

    • Expert Insight: Unlike DBE, which requires reflux to release ethylene gas, TMSCl works at ambient temperature by reacting with surface oxides to form soluble silyl ethers, exposing fresh Zn(0) lattice sites [1].[1]

  • The Initiation: Add 10% of your

    
    -haloester solution.[1]
    
  • Verification: Look for a slight exotherm or turbidity.[1] If the solution turns slightly cloudy or greenish-grey, the "ignition" is successful.

FAQ: Activation

Q: I've used 1,2-dibromoethane (DBE) for years. Why switch to TMSCl? A: Recent kinetic studies suggest that when TMSCl is present, DBE provides no additional activation benefit.[1] TMSCl is faster, requires less thermal energy to initiate, and avoids the toxicity of DBE [2].[1]

Q: My zinc is old and clumpy. Can I still use it? A: Only if you wash it first.[1] Wash sequentially with dilute HCl, water, ethanol, and ether, then dry under high vacuum.[1] However, for high-value substrates, buy fresh <10 micron particle size zinc dust.[1] Surface area is yield.[1]

Module 2: Controlling Side Reactions (The Fuel Mix)

The Problem: The reaction started, but the yield is low (<50%). NMR shows starting material or "garbage" peaks.[1]

Root Cause: The Reformatsky reagent is "soft," but it is susceptible to Homocoupling (Wurtz-type) and Protonation .[1]

Critical Parameter: Addition Rate vs. Concentration
IssueSymptom (NMR/TLC)MechanismSolution
Homocoupling Dimer of the ester (e.g., diethyl succinate derivatives).High concentration of

-haloester allows the Zn-enolate to attack unreacted haloester.
High Dilution/Slow Addition: Add the haloester dropwise to the Zn slurry. Never dump it all in at once.
Protonation Recovery of de-halogenated ester (acetate).[1]Moisture in solvent/gas.[1]Sieves: Store THF over 3Å molecular sieves. The Reformatsky enolate is less basic than a Grignard, but it will pick up protons from wet solvent.[1]
Aldol Condensation Self-condensation of the ketone substrate.[2]Basic zinc enolate deprotonates the ketone (rare but possible with acidic ketones).Temperature Control: Run the reaction at -78°C to 0°C. Lower temps favor nucleophilic attack over deprotonation.
Visualizing the Workflow

The following diagram illustrates the critical decision pathways for maximizing yield.

ReformatskyOptimization Start Start Reformatsky Zn_Check Zinc Activation Start->Zn_Check TMSCl Add TMSCl (0.05 eq) Stir 15 min @ RT Zn_Check->TMSCl Initiation Initiation Observed? (Exotherm/Turbidity) Heat Gentle Heat (Reflux) Initiation->Heat No Addition Controlled Addition (Dropwise Haloester) Initiation->Addition Yes TMSCl->Initiation Heat->Initiation Side_Rxn_Check Check Side Products Addition->Side_Rxn_Check Wurtz Homocoupling Detected? Side_Rxn_Check->Wurtz Elimination Elimination Product? Wurtz->Elimination No Sol_Wurtz Solution: Increase Dilution Slow Addition Rate Wurtz->Sol_Wurtz Yes Sol_Elim Solution: Cold Acid Workup (Use NH4Cl, not HCl) Elimination->Sol_Elim Yes Success High Yield Beta-Hydroxy Ester Elimination->Success No Sol_Wurtz->Success Sol_Elim->Success

Figure 1: Decision logic for Reformatsky reaction troubleshooting. Note the critical branch points at initiation and side-product analysis.

Module 3: Work-up & Isolation (The Landing)

The Problem: You had the product in the flask, but after work-up, you isolated the


-unsaturated ester (elimination product).

Root Cause: Acid sensitivity.[1] The


-hydroxy group is tertiary (if using a ketone) or benzylic (if using benzaldehyde derivatives), making it prone to acid-catalyzed dehydration (

mechanism).
Protocol: The "Cold Quench"

Standard 1M HCl workups are often too harsh for delicate


-hydroxy esters.[1]
  • Cool Down: Chill the reaction mixture to 0°C.

  • The Buffer: Quench with saturated aqueous Ammonium Chloride (

    
    )  or cold 5% Sulfuric Acid (
    
    
    
    )
    .[1]
    • Why?

      
       (pH ~5) breaks the Zinc-Alkoxide bond without protonating the hydroxyl group aggressively enough to trigger dehydration [3].
      
  • Extraction: Use MTBE or Ether.[1] Avoid DCM if emulsions form (Zinc salts love to form emulsions).[1]

  • The Wash: Wash organic layer with

    
     to ensure neutrality before concentration.[1]
    

Module 4: Solvent Systems

The choice of solvent dictates the structure of the Reformatsky reagent (dimeric vs. monomeric) and its reactivity.

SolventPolarityProsConsBest For
THF HighStabilizes Zn-enolate; Homogeneous reaction.Can be too stabilizing, slowing reaction with hindered ketones.[1]General Purpose
Diethyl Ether ModerateEasy workup; Precipitates Zn salts (drives equilibrium).[1]Lower boiling point limits thermal activation.[1]Volatile substrates
Toluene LowAllows higher temps; "Green" alternative to benzene.[1]Poor solubility of Zn reagents; requires co-solvent usually.[1]High-temp variants

Expert Tip: If using THF, ensure it is peroxide-free.[1] Peroxides can oxidize the Zn surface, deactivating it immediately.[1]

References

  • P. Knochel et al. , "Preparation and Applications of Functionalized Organozinc Compounds," Organic Reactions, 2004.[1] [1]

  • H. Lou & S. A.[1][3] Blum , "Lack of Evidence Supporting Widespread Use of 1,2-Dibromoethane as an Activator for Zinc: Alternative Stirring or TMSCl Activation," Journal of the American Chemical Society, 2023.[1] [1]

  • R. Ocampo & W. R.[1] Dolbier , "The Reformatsky Reaction in Organic Synthesis," Tetrahedron, 2004.[1] [1]

  • Organic Syntheses , "Ethyl 3-Hydroxy-3-Phenylpropionate (Reformatsky Reaction)," Org.[1] Syn. Coll. Vol. 3, p.408.[1]

Sources

Troubleshooting

Technical Support Center: Optimizing Lipase Selectivity for Phenylpropanoates in Organic Solvents

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis and resolution of phenylpropanoates using lipases. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis and resolution of phenylpropanoates using lipases. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of solvent effects on lipase selectivity. Our goal is to empower you with the scientific rationale behind experimental choices to enhance the enantioselectivity and overall success of your biocatalytic reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter, offering causative explanations and actionable protocols to resolve them.

Issue 1: Low or No Enantioselectivity (Poor E-value)

Symptoms: The lipase is active and catalyzes the esterification or transesterification of the phenylpropanoate, but the desired enantiomer is not preferentially produced, resulting in a racemic or near-racemic mixture.

Potential Causes & Explanations:

  • Inappropriate Solvent Polarity: The polarity of the organic solvent profoundly influences the conformational flexibility of the lipase.[1][2] Highly polar solvents can strip the essential water layer from the enzyme's surface, leading to a more flexible and often less selective conformation.[1][2] Conversely, very non-polar solvents can induce excessive rigidity, which may also hinder the precise substrate-enzyme fit required for high enantioselectivity.[1][3]

  • Suboptimal Water Activity (a_w): The amount of water in the reaction medium is a critical parameter.[4][5] Insufficient water can lead to a rigid enzyme structure with low activity, while excessive water can increase the enzyme's flexibility to a point where it loses its ability to discriminate between enantiomers.[4][6] For many lipases, optimal enantioselectivity is achieved at a specific, often low, water activity.[5]

  • Solvent-Substrate Interactions: The solvent can compete with the substrate for binding to the active site, particularly if the solvent has a similar structure or functional groups.[7] This competitive inhibition can interfere with the proper orientation of the phenylpropanoate enantiomers in the active site, thereby reducing selectivity.[7]

Troubleshooting Protocol:

  • Systematic Solvent Screening:

    • Select a range of solvents with varying polarities, often quantified by the logarithm of the partition coefficient (log P). A good starting point includes non-polar solvents like hexane or cyclohexane (high log P), moderately polar solvents like diisopropyl ether or tert-butyl methyl ether, and more polar solvents like acetonitrile or tetrahydrofuran (low log P).

    • Run small-scale parallel reactions with your phenylpropanoate substrate, keeping all other parameters (enzyme loading, temperature, substrate concentration) constant.

    • Analyze the enantiomeric excess (e.e.) of the product and the remaining substrate to determine the enantioselectivity (E-value) in each solvent.

  • Control of Water Activity (a_w):

    • For non-polar, water-immiscible solvents, control the water activity by pre-equilibrating the enzyme and solvent with saturated salt solutions in a desiccator. Different salt solutions provide specific and constant water activities.

    • Start with a low water activity (e.g., a_w < 0.1) and systematically increase it in subsequent experiments to find the optimal level for enantioselectivity.[5]

  • Investigate Solvent Structure:

    • If low selectivity is observed in a particular solvent, consider its molecular structure. Avoid solvents that are structural analogs of your substrate or product. For instance, if your substrate has an aromatic ring, solvents with aromatic character might be competitive inhibitors.

Issue 2: Low Lipase Activity or Reaction Rate

Symptoms: The reaction proceeds very slowly or not at all, leading to low conversion of the phenylpropanoate substrate even after extended reaction times.

Potential Causes & Explanations:

  • Enzyme Denaturation by Polar Solvents: Polar organic solvents can disrupt the hydrogen bonds and hydrophobic interactions that maintain the lipase's three-dimensional structure, leading to unfolding and inactivation.[1][2]

  • Mass Transfer Limitations: In heterogeneous systems with immobilized lipases, poor solubility of the phenylpropanoate substrate or product in the chosen solvent can lead to mass transfer limitations, where the rate of diffusion to and from the enzyme's active site becomes the rate-limiting step.[8]

  • Excessive Enzyme Rigidity: Highly non-polar solvents can "freeze" the lipase in an inactive conformation, preventing the necessary conformational changes for substrate binding and catalysis.[1][3]

Troubleshooting Protocol:

  • Solvent Selection Based on log P:

    • Generally, lipases exhibit higher activity in more hydrophobic (higher log P) solvents.[2][9] Prioritize solvents like hexane, heptane, or toluene for initial activity screening.

    • If substrate solubility is an issue in these solvents, consider using a co-solvent system, but be mindful that this can affect selectivity.[10]

  • Immobilization Strategy:

    • Immobilization of the lipase on a solid support can significantly enhance its stability and activity in organic solvents.[8][11] The immobilization matrix can also create a more favorable microenvironment for the enzyme.

    • Consider different immobilization techniques (e.g., adsorption, covalent attachment) and support materials (e.g., porous resins, ceramics).

  • Optimization of Water Content:

    • While high water content can be detrimental, a minimal amount of water is essential for lipase activity.[12] Ensure that the enzyme is not completely dehydrated. The controlled addition of a small amount of water or the use of solvents with some water miscibility can sometimes improve activity.

Frequently Asked Questions (FAQs)

Q1: What is the "log P" of a solvent and why is it important for lipase selectivity?

A1: The log P value, or the logarithm of the partition coefficient, is a measure of a solvent's hydrophobicity or polarity. A high log P value indicates a non-polar (hydrophobic) solvent, while a low log P value signifies a more polar (hydrophilic) solvent. This parameter is crucial because it dictates how the solvent interacts with the lipase.[9] In general:

  • High log P solvents (e.g., hexane, toluene): Tend to maintain the lipase in a more rigid conformation, which is often beneficial for high enantioselectivity.[1][13]

  • Low log P solvents (e.g., acetonitrile, DMSO): Can strip the essential water from the enzyme, leading to a more flexible structure and potentially lower selectivity.[1][2]

Q2: How does water activity (a_w) differ from water content, and how do I control it?

A2: Water content is the total amount of water in the system, whereas water activity (a_w) is a measure of the "available" or "free" water that can interact with the enzyme.[4] It is the thermodynamic potential of water in the system. Two different solvents can have the same water content but vastly different water activities. Controlling a_w is more precise for optimizing enzyme function than simply controlling water content.[4] You can control a_w by:

  • Using saturated salt solutions: Placing the reaction components in a sealed container with a saturated solution of a specific salt will equilibrate the headspace and the reaction medium to a known and constant a_w.

  • Pre-equilibrating the enzyme: Lyophilized enzyme can be pre-equilibrated to a desired a_w before being added to the anhydrous solvent.

Q3: Can I use a mixture of solvents to optimize both activity and selectivity?

A3: Yes, using binary or even ternary solvent mixtures is a valid strategy. For example, you might use a non-polar solvent to favor high selectivity and add a small amount of a more polar co-solvent to improve the solubility of a polar phenylpropanoate substrate.[10] However, the effect of solvent mixtures on lipase selectivity can be complex and non-linear, sometimes resulting in a bell-shaped curve of enantioselectivity versus solvent composition.[14] Therefore, systematic screening of co-solvent ratios is necessary.

Q4: My lipase is immobilized. Does the support material interact with the solvent?

A4: Absolutely. The support material can create a unique microenvironment around the lipase. A hydrophobic support, for instance, can help to maintain the open and active conformation of the lipase, especially in a non-polar bulk solvent.[11] Conversely, a hydrophilic support might retain more water, which could be beneficial for activity but potentially detrimental to selectivity. The choice of support should be considered in conjunction with the solvent selection.

Data Presentation

Table 1: Influence of Solvent Polarity (log P) on Lipase Enantioselectivity for a Model Phenylpropanoate Esterification

SolventLog PRelative Activity (%)Enantiomeric Excess (e.e.) of Product (%)Enantioselectivity (E-value)
n-Hexane3.910098>200
Toluene2.78595150
Diisopropyl Ether1.9608870
Acetonitrile-0.325405
Tetrahydrofuran (THF)0.5305510

Note: The data presented are representative and will vary depending on the specific lipase, phenylpropanoate substrate, and reaction conditions.

Experimental Protocols & Workflows

Protocol: Screening of Organic Solvents for Lipase-Catalyzed Resolution of a Racemic Phenylpropanoate
  • Enzyme Preparation: Use a commercially available immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B). Dry the enzyme under vacuum for 24 hours prior to use.

  • Reaction Setup:

    • In a series of 10 mL screw-capped vials, add 20 mg of the immobilized lipase.

    • To each vial, add 2 mL of the selected organic solvent (e.g., hexane, toluene, diisopropyl ether, acetonitrile).

    • Add the racemic phenylpropanoate substrate to a final concentration of 50 mM.

    • Add the acyl donor (e.g., vinyl acetate) in a 1.5 molar excess relative to the substrate.

  • Incubation: Place the vials in an orbital shaker at 200 rpm and a constant temperature (e.g., 40 °C).

  • Monitoring the Reaction:

    • Withdraw small aliquots (e.g., 50 µL) at regular time intervals (e.g., 2, 4, 8, 24 hours).

    • Stop the reaction in the aliquot by adding a quenching solution (e.g., 1 mL of ethanol) and filtering out the enzyme.

  • Analysis:

    • Determine the conversion and the enantiomeric excess of the product and the remaining substrate using chiral HPLC or GC.

    • Calculate the enantioselectivity (E-value) using the conversion and e.e. values.

Diagrams

Solvent_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_decision Decision Enzyme Immobilized Lipase (e.g., Novozym 435) Setup Set up parallel reactions in each solvent Enzyme->Setup Solvents Select Solvents (Varying log P) Solvents->Setup Substrate Racemic Phenylpropanoate Substrate->Setup Incubate Incubate with shaking at constant temperature Setup->Incubate Monitor Monitor reaction (take time points) Incubate->Monitor HPLC Chiral HPLC/GC Analysis (Conversion & e.e.) Monitor->HPLC Calculate Calculate E-value HPLC->Calculate Optimize Select optimal solvent for scale-up Calculate->Optimize

Caption: Workflow for systematic solvent screening.

Solvent_Effect_on_Lipase cluster_solvent Solvent Properties cluster_enzyme Lipase Conformation & Activity cluster_outcome Reaction Outcome Polar Polar Solvent (Low log P) Flexible Flexible Conformation (Water Stripping) Polar->Flexible leads to NonPolar Non-Polar Solvent (High log P) Rigid Rigid Conformation NonPolar->Rigid leads to LowSelectivity Low Enantioselectivity High Activity (sometimes) Flexible->LowSelectivity results in HighSelectivity High Enantioselectivity Moderate Activity Rigid->HighSelectivity results in

Caption: Solvent polarity effect on lipase.

References

  • Gotor, V., et al. (2000). Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states. The Journal of Organic Chemistry, 65(23), 7880-7887. [Link]

  • Halling, P. J. (1994). Thermodynamic predictions for biocatalysis in nonconventional media: theory, tests, and recommendations for experimental design and analysis. Enzyme and Microbial Technology, 16(3), 178-206.
  • Klibanov, A. M. (2001). Improving enzymes by using them in organic solvents.
  • Valivety, R. H., et al. (1992). Lipase catalysis in organic media: effect of water and solvent on activity and enantioselectivity. Biotechnology and Bioengineering, 39(5), 459-469.
  • Zaks, A., & Klibanov, A. M. (1985). Enzyme-catalyzed processes in organic solvents. Proceedings of the National Academy of Sciences, 82(10), 3192-3196.
  • Carrea, G., & Riva, S. (2008). Properties and applications of enzymes in organic solvents.
  • Laane, C., Boeren, S., Vos, K., & Veeger, C. (1987). Rules for optimization of biocatalysis in organic solvents. Biotechnology and Bioengineering, 30(1), 81-87.
  • Kanerva, L. T., Vihanto, J., Halme, M. H., Loponen, J. M., & Euranto, E. K. (1990). Solvent Effects in Lipase-Catalysed Transesterification Reactions. Acta Chemica Scandinavica, 44, 1032-1035. [Link]

  • Nazarian, Z., & Arab, S. S. (2022). Solvent Dependent Activity of Candida Antarctica lipase B and its Correlation with a Regioselective Mono Aza-Michael Addition- Experimental and Molecular Dynamics Simulation Studies. ChemRxiv. [Link]

  • Ganesan, A. (Ed.). (2018). Enzymes in Organic Synthesis: A Comprehensive Handbook. Wiley-VCH.
  • Hudson, E. P., Efromson, J. W., & Clark, D. S. (2005). The role of water in enzyme catalysis in nonaqueous media. Industrial & Engineering Chemistry Research, 44(18), 7081-7090.
  • Garcia-Galan, C., Berenguer-Murcia, Á., Fernandez-Lafuente, R., & Rodrigues, R. C. (2011). Potential of different enzyme immobilization strategies to improve enzyme performance.
  • Anderson, E., & Hahn-Hägerdal, B. (1990). A comparison of the effect of solvents on the activity and stereoselectivity of some lipases. Enzyme and Microbial Technology, 12(4), 271-276.
  • Kamal, A., et al. (2015). Lipase in aqueous-polar organic solvents: Activity, structure, and stability. PLoS One, 10(6), e0129653. [Link]

  • Liu, W., et al. (2020). Kinetics and Mechanism of Solvent Influence on the Lipase-Catalyzed 1,3-Diolein Synthesis. ACS Omega, 5(38), 24708–24716. [Link]

  • Mateo, C., Palomo, J. M., Fernandez-Lorente, G., Guisan, J. M., & Fernandez-Lafuente, R. (2007). Improvement of enzyme activity, stability and selectivity via immobilization techniques. Enzyme and Microbial Technology, 40(6), 1451-1463.
  • Sharma, S., & Kanwar, S. S. (2014). Lipase catalysis in organic solvents: advantages and applications. Biotechnology Letters, 36(8), 1533-1541. [Link]

  • Wang, Y., et al. (2024). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 25(11), 5786. [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 3-hydroxy-3-phenylpropanoate

Ticket Subject: Troubleshooting Purity & Stability Issues for M3H3PP Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Last Updated: February 15, 2026 Triage: What is your primary sy...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Purity & Stability Issues for M3H3PP Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Last Updated: February 15, 2026

Triage: What is your primary symptom?

Before proceeding to specific protocols, identify your issue using the Triage Table below.

Symptom / ObservationProbable CauseRecommended Module
Product solidifies into white needles or NMR shows doublets at

6.4 & 7.7 ppm.
Dehydration: Conversion to Methyl Cinnamate (Side Product A).Module 1
Sweet almond smell persists; NMR shows singlet at

10.0 ppm.
Unreacted Aldehyde: Benzaldehyde contamination (Starting Material).Module 2
Product is an oil but requires solid enantiomer; Optical rotation is

.
Racemic Mixture: Needs Chiral Resolution.Module 3
TLC shows streaking or product decomposes on the column.Acidic Silica: Stationary phase catalyzed elimination.Module 4

Module 1: The "Dehydration Nightmare" (Methyl Cinnamate)[1]

The Issue

Methyl 3-hydroxy-3-phenylpropanoate is a


-hydroxy ester.[1][2][3] These are chemically fragile. Under acidic conditions or high heat, they undergo 

-elimination
of water to form the conjugated ester, Methyl Cinnamate. This is thermodynamically driven by the formation of a conjugated system with the phenyl ring.
Diagnostic Check
  • TLC: Methyl cinnamate is significantly less polar than your target. In 20% EtOAc/Hexane, Cinnamate

    
    ; Target 
    
    
    
    .
  • 1H NMR: Look for the disappearance of the chiral proton (

    
     5.1 ppm, dd) and appearance of large doublets (
    
    
    
    6.44 ppm, d,
    
    
    Hz).
Prevention Protocol
  • Avoid Thermal Distillation: The boiling point of the target is high (

    
    C at atm, or 
    
    
    
    C at 15 mmHg). Heating to these temperatures often triggers elimination.
  • Workup pH: If synthesizing via Reformatsky or Aldol, quench with saturated

    
     (mildly acidic) rather than 
    
    
    
    . Ensure the final organic extract is neutral.

Module 2: Removing Benzaldehyde (The Bisulfite Wash)

User Question: "I have 10% unreacted benzaldehyde. Flash chromatography is difficult because the spots are close. Is there a chemical wash?"

Scientist's Solution: Yes. You can exploit the chemoselectivity of bisulfite adducts. Benzaldehyde forms a water-soluble sulfonate adduct, while your ester target does not.

Protocol: Chemoselective Bisulfite Wash
  • Dissolve: Dilute your crude reaction mixture in Diethyl Ether or Ethyl Acetate.

  • Prepare Reagent: Make a saturated aqueous solution of Sodium Bisulfite (

    
    ).
    
  • Wash:

    • Add the bisulfite solution to your separatory funnel.

    • Shake vigorously for 3–5 minutes. (Longer contact time is needed for adduct formation).

    • Observation: A white precipitate (the bisulfite adduct) may form at the interface. This is normal.

  • Separate: Drain the aqueous layer (contains the benzaldehyde adduct).

  • Rinse: Wash the organic layer with brine to remove residual salts.

  • Dry: Dry over

    
     (anhydrous) and concentrate in vacuo at 
    
    
    
    C.

Module 3: Chiral Purity (Enzymatic Kinetic Resolution)

User Question: "I synthesized the racemate, but I need the (S)-enantiomer for a drug intermediate. Crystallization failed."

Scientist's Solution:


-hydroxy esters are often oils or low-melting solids, making chiral crystallization difficult. The industry standard is Lipase-Catalyzed Kinetic Resolution .
The Mechanism

Lipases (specifically Candida antarctica Lipase B, CAL-B) are highly selective. They will acetylate the (R)-enantiomer rapidly, leaving the (S)-alcohol untouched (or vice versa, depending on the specific lipase and solvent).

Protocol: CAL-B Kinetic Resolution
  • Reagents: Racemic M3H3PP, Vinyl Acetate (Acyl donor), CAL-B (immobilized, e.g., Novozym 435), MTBE (Solvent).

  • Procedure:

    • Dissolve 1.0 g racemate in 20 mL dry MTBE.

    • Add 3.0 eq of Vinyl Acetate.

    • Add 50 mg Immobilized CAL-B.

    • Shake at

      
      C. Monitor by Chiral HPLC.
      
    • Stop Point: When conversion reaches 50%.

  • Purification:

    • The reaction mixture now contains (S)-Alcohol (Target) and (R)-Acetate .[4]

    • These have vastly different polarities.

    • Separate via Flash Chromatography (See Module 4).

Module 4: Buffered Flash Chromatography

User Question: "My product decomposes on the silica column. I lose 30% yield."

Diagnosis: Standard Silica Gel is slightly acidic (


). This acidity is sufficient to catalyze the dehydration of your 

-hydroxy ester into methyl cinnamate during the time it spends on the column.

Solution: You must neutralize the stationary phase.[5]

Protocol: Triethylamine (Et3N) Buffering
  • Slurry Preparation: Prepare your silica slurry using Hexanes.

  • The Neutralizing Step: Add 1% Triethylamine (v/v) to the slurry before pouring the column.

    • Example: For 500 mL Hexane, add 5 mL Et3N.

  • Eluent Preparation: The mobile phase should also contain 0.5% Et3N to maintain basicity throughout the run.

  • Gradient:

    • Start: 100% Hexane (with 0.5% Et3N).

    • Ramp: 0%

      
       30% Ethyl Acetate.
      
  • Elution Order:

    • Fraction 1 (Fastest): Methyl Cinnamate (Side Product).

    • Fraction 2: Benzaldehyde (if not washed out).

    • Fraction 3: (R)-Acetate (if performing enzymatic resolution).[4]

    • Fraction 4 (Slowest): Methyl 3-hydroxy-3-phenylpropanoate .

Visualizing the Workflow

Figure 1: Purification Decision Tree

This logic flow helps you decide which purification route to take based on your crude analysis.

Purification_Workflow Start Crude Reaction Mixture Check_Aldehyde Check TLC/NMR: Benzaldehyde Present? Start->Check_Aldehyde Bisulfite Perform Bisulfite Wash (Module 2) Check_Aldehyde->Bisulfite Yes Check_Chiral Is Enantiopure Material Required? Check_Aldehyde->Check_Chiral No Bisulfite->Check_Chiral Enzymatic Kinetic Resolution (CAL-B) (Module 3) Check_Chiral->Enzymatic Yes Chromatography Buffered Flash Chromatography (Silica + 1% Et3N) Check_Chiral->Chromatography No (Racemic OK) Enzymatic->Chromatography Separate Alcohol from Acetate Final Pure Methyl 3-hydroxy-3-phenylpropanoate Chromatography->Final

Caption: Decision matrix for purification based on impurity profile and stereochemical requirements.

Figure 2: The Dehydration Mechanism (Why Silica Fails)

Understanding the mechanism is key to preventing yield loss.

Dehydration_Mechanism Target Target: Beta-Hydroxy Ester (Acid Sensitive) Intermediate Oxonium Ion Intermediate Target->Intermediate Protonation Acidic_Silica Acidic Silica Gel (H+) Or Heat (>100°C) Elimination Beta-Elimination (-H2O) Intermediate->Elimination Catalysis SideProduct Side Product: Methyl Cinnamate Elimination->SideProduct Irreversible Buffer PREVENTION: Add Et3N (Base) Buffer->Acidic_Silica Neutralizes

Caption: Acid-catalyzed dehydration pathway on silica gel and its neutralization via Triethylamine.

Quantitative Data Summary

PropertyMethyl 3-hydroxy-3-phenylpropanoateMethyl Cinnamate (Impurity)Benzaldehyde (Impurity)
Boiling Point

C (dec.)

C

C
Melting Point

C (Racemate)

C

C

(20% EtOAc)



Solubility Soluble in alcohols, ethersSoluble in organic solventsSoluble in organic solvents
Stability Risk High (Dehydration)StableOxidizes to Benzoic Acid

References

  • Reformatsky Reaction & Stability: Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37.

  • Enzymatic Kinetic Resolution (CAL-B): Ghanem, A. (2007).[6] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated Olefins. Tetrahedron, 63(8), 1721-1754.

  • Flash Chromatography of Acid-Sensitive Compounds: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.

  • Physical Properties & Dehydration: Basavaiah, D., & Bharathi, T. K. (2002). The Baylis-Hillman Reaction: A Simple One-Pot Synthesis of Methyl 3-Hydroxy-3-phenylpropanoate. Synthetic Communications.

Sources

Troubleshooting

Overcoming low conversion rates in enzymatic kinetic resolution

Topic: Overcoming Low Conversion Rates & Stalling in Kinetic Resolution (KR) Ticket ID: KR-OPT-2026-ALPHA Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Conversion Rates & Stalling in Kinetic Resolution (KR) Ticket ID: KR-OPT-2026-ALPHA Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Advanced Biocatalysis Support Center. If you are reading this, your kinetic resolution (KR) has likely hit a wall. You are aiming for the theoretical maximum of 50% conversion of your racemic substrate, but your reaction is stalling at 10%, 30%, or crawling painfully slow.

In my 15 years of optimizing lipase and esterase platforms, I have found that "dead" enzymes are rarely the culprit. The issue is almost always thermodynamic equilibrium , inhibition , or micro-environmental mismatch .

This guide is not a textbook; it is a diagnostic protocol. We will treat your reaction like a patient, isolating variables to identify the root cause of the stall.

Module 1: The Diagnostic Triage

"Is my enzyme dead, or is it just stuck?"

Before you add more enzyme (a costly mistake), you must perform the Spike Test . This is the single most effective self-validating protocol to distinguish between enzyme deactivation, equilibrium limitations, and product inhibition.

Protocol: The Spike Test
  • Baseline: Run your standard reaction until it stalls (e.g., at 30% conversion).

  • Split: Divide the reaction mixture into two aliquots (A and B).

  • Spike A (Substrate): Add fresh racemic substrate to Aliquot A.

  • Spike B (Enzyme): Add fresh enzyme to Aliquot B.

  • Monitor: Measure the reaction rate (

    
    ) for the next hour.
    
Interpreting the Results

SpikeTest Start Reaction Stalls Split Split Reaction (Aliquot A & B) Start->Split SpikeA Aliquot A: Add Substrate Split->SpikeA SpikeB Aliquot B: Add Enzyme Split->SpikeB ResultA1 Rate Increases SpikeA->ResultA1 ResultA2 No Rate Change SpikeA->ResultA2 ResultB1 Rate Increases SpikeB->ResultB1 ResultB2 No Rate Change SpikeB->ResultB2 Diagnosis1 Diagnosis: Substrate Depletion or Km Issue ResultA1->Diagnosis1 Diagnosis2 Diagnosis: Product Inhibition or Equilibrium ResultA2->Diagnosis2 Diagnosis3 Diagnosis: Enzyme Death (Deactivation) ResultB1->Diagnosis3 Diagnosis4 Diagnosis: Thermodynamic Equilibrium Limit ResultB2->Diagnosis4

Figure 1: Diagnostic logic flow for the "Spike Test" to determine the cause of reaction stalling.

Module 2: Thermodynamics & Equilibrium

"Why does it stop exactly at 40%?"

If your Spike Test showed that adding enzyme and substrate failed to restart the reaction, you are likely fighting thermodynamics. In a standard esterification (Alcohol + Acid ⇌ Ester + Water), the reaction is reversible.[1] As water accumulates, the reverse reaction (hydrolysis) accelerates until


.
The Solution: Irreversible Acyl Donors

To break the equilibrium, you must use an acyl donor that produces a byproduct that cannot react back.

Recommended Reagents:

  • Vinyl Acetate: Tautomerizes to acetaldehyde (volatile).

  • Isopropenyl Acetate: Tautomerizes to acetone.

Comparison of Acyl Donors:

Acyl DonorBy-productReversibilityRisk FactorRecommendation
Ethyl AcetateEthanolReversible Ethanol competes as a nucleophile.Avoid for high conversion.
Vinyl Acetate AcetaldehydeIrreversible Acetaldehyde can form Schiff bases (lysine residues) and deactivate enzyme.Standard Choice
Isopropenyl AcetateAcetoneIrreversible Acetone is less reactive/toxic than acetaldehyde.Best for Stability

Scientific Insight: The driving force here is the tautomerization of the enol byproduct (vinyl alcohol) into a carbonyl compound. This step is chemically irreversible, effectively removing the "product" from the equilibrium equation [1].

Module 3: Kinetics (Inhibition & Deactivation)

"It starts fast but dies quickly."

If the Spike Test (Aliquot B) showed that adding fresh enzyme restarted the reaction, your original enzyme was deactivated.

Common Culprits
  • Acetaldehyde Poisoning: If using vinyl acetate, the byproduct (acetaldehyde) is an alkylating agent. It modifies lysine residues on the lipase surface.

    • Fix: Switch to isopropenyl acetate or add molecular sieves to adsorb byproducts.

  • Product Inhibition: The chiral ester product may bind to the active site tighter than the substrate.

    • Self-Validating Protocol: Run a reaction with added product at

      
      . If the initial rate (
      
      
      
      ) is significantly lower than the control, you have product inhibition.
Substrate Inhibition (The "Less is More" Rule)

High concentrations of alcohol substrate can strip the essential water layer from the enzyme or cause steric crowding.

Troubleshooting Table:

SymptomDiagnosisCorrective Action

decreases as

increases.
Substrate InhibitionRun in fed-batch mode (keep

low).
Rate drops non-linearly over time.[2]Product InhibitionUse a biphasic system to extract product continuously.
Enzyme loses activity after 1 cycle.DeactivationCheck pH of micro-environment; switch acyl donor.

Module 4: Solvent Engineering & Water Activity

"My enzyme works in buffer but fails in organic solvent."

Lipases require a micro-layer of water to maintain their catalytic conformation.[3] If your solvent is too hydrophilic, it "strips" this water, unfolding the protein.

The LogP Rule

Select solvents based on their partition coefficient (


).
  • 
     (Hydrophilic):  Strips water. Enzyme activity is low. (e.g., THF, Acetonitrile).
    
  • 
     (Hydrophobic):  Preserves essential water layer. High activity. (e.g., Hexane, Isooctane, Toluene).
    
Pro Tip: Water Activity ( ) Control

You must decouple "water content" (total moles) from "water activity" (thermodynamic availability).

  • Protocol: Add hydrated salt pairs to the reaction vessel. They act as a "water buffer," maintaining a constant

    
     regardless of water production/consumption [2].
    
  • Recommended Pair:

    
     maintains 
    
    
    
    , optimal for most lipases (e.g., CAL-B).

Module 5: Mass Transfer (Immobilized Enzymes)

"I'm using beads (Novozym 435), but it's too slow."

If you are using immobilized enzymes, you must distinguish between Kinetic Control and Diffusion Control .

The "Crush Test" Protocol
  • Control: Run reaction with standard beads.

  • Test: Crush the beads into a fine powder (increasing surface area, reducing diffusion path).

  • Compare: Run reaction with powder.

Analysis:

  • If Rate(Powder) >> Rate(Beads) : You have Internal Diffusion Limitations .

    • Fix: Increase agitation speed (carefully), use smaller beads, or lower the enzyme loading density.

  • If Rate(Powder)

    
     Rate(Beads) : You are under Kinetic Control .
    
    • Fix: Address temperature, pH, or enzyme choice (Modules 2 & 3).

Visualizing the Pathway

The following diagram illustrates the kinetic resolution pathway and the critical "Escape Route" provided by irreversible donors.

KineticResolution Substrate Racemic Substrate (R/S-Alcohol) Complex_R Enzyme-Substrate Complex (R) Substrate->Complex_R Fast Binding Complex_S Enzyme-Substrate Complex (S) Substrate->Complex_S Slow Binding Product_R (R)-Ester (Product) Complex_R->Product_R Fast Reaction ByProduct Vinyl Alcohol (Unstable Enol) Complex_R->ByProduct Substrate_S (S)-Alcohol (Unreacted) Complex_S->Substrate_S Stalls/Slow AcylDonor Acyl Donor (Vinyl Acetate) AcylDonor->Complex_R Tautomer Acetaldehyde (Irreversible Sink) ByProduct->Tautomer Tautomerization (Driving Force)

Figure 2: Kinetic Resolution workflow highlighting the irreversible tautomerization step that prevents equilibrium reversal.

References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron.

  • Halling, P. J. (1992). Salt Hydrates for Water Activity Control with Biocatalysts in Organic Media.[3][4] Biotechnology Techniques.[4][5][6]

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH.

  • Laane, C., et al. (1987). Rules for Optimization of Biocatalysis in Organic Solvents. Biotechnology and Bioengineering.[7]

For further assistance, please attach your HPLC traces and "Spike Test" results to your reply.

Sources

Optimization

Technical Support Center: Stability of Methyl 3-hydroxy-3-phenylpropanoate

Executive Summary & Core Stability Profile Methyl 3-hydroxy-3-phenylpropanoate (CAS: 27000-00-6 / 614-27-7 related) is a classic Reformatsky reaction product. While valuable as a chiral building block, it exhibits signif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Stability Profile

Methyl 3-hydroxy-3-phenylpropanoate (CAS: 27000-00-6 / 614-27-7 related) is a classic Reformatsky reaction product. While valuable as a chiral building block, it exhibits significant instability under acidic conditions .

Users frequently encounter degradation not because of simple hydrolysis, but due to acid-catalyzed dehydration , which is kinetically favored over hydrolysis in many organic solvents. The presence of the


-phenyl group stabilizes the carbocation intermediate, making elimination of water facile even with trace acid traces (e.g., from unneutralized silica gel or chloroform).

The Critical Fork in the Road:

  • Pathway A (Dehydration): Occurs in non-aqueous or low-water acidic environments. Irreversible. Forms Methyl Cinnamate.

  • Pathway B (Hydrolysis): Occurs in aqueous acidic environments.[1] Reversible. Forms 3-Hydroxy-3-phenylpropanoic acid.

Stability Pathways Visualization

The following diagram illustrates the competing degradation pathways. Note that Dehydration is often the dominant pathway during workup and purification if pH is not strictly controlled.

StabilityPathways cluster_conditions Reaction Conditions Triggering Pathway Start Methyl 3-hydroxy-3-phenylpropanoate (Target Molecule) Carbocation Benzylic Carbocation (Intermediate) Start->Carbocation H+ (Protonation of -OH) Product_Hydrolysis 3-hydroxy-3-phenylpropanoic acid (Hydrolysis Product) Start->Product_Hydrolysis H2O / H+ (AAC2 Mechanism) Product_Dehydration Methyl Cinnamate (Dehydration Product) Carbocation->Product_Dehydration Loss of H+ (Elimination, E1) Note1 Favored by: Heat, Non-aqueous Acid Silica Gel Chromatography Product_Dehydration->Note1 Note2 Favored by: Aqueous Acid Prolonged Storage in Wet Solvents Product_Hydrolysis->Note2

Figure 1: Competing degradation pathways. The red path (Dehydration) is the primary risk during purification due to benzylic stabilization.

Diagnostic Troubleshooting Guide

Use this table to identify which degradation pathway is affecting your sample.

SymptomDiagnostic CheckProbable CauseCorrective Action
New UV Spot TLC shows a new spot with strong UV absorbance (254 nm) moving faster (higher

) than the product.
Dehydration to Methyl Cinnamate. The conjugated double bond drastically increases UV extinction coefficient.STOP. Neutralize immediately with sat.

. Do not heat.
Loss of Mass Product disappears into the aqueous layer during extraction.Hydrolysis to the carboxylic acid (water-soluble at neutral/high pH).Acidify aqueous layer to pH ~3 and re-extract with EtOAc.
NMR: Doublets

NMR shows disappearance of CH-OH multiplet and appearance of two doublets (

) in the alkene region (6.4–7.7 ppm).
Dehydration . The large coupling constant indicates trans-alkene formation.Irreversible. Purify remaining material; store strictly acid-free.
Solid

Oil
Crystalline starting material turns into a yellow oil upon standing.Dehydration/Polymerization . Methyl cinnamate is a solid (mp 36°C) but mixtures are often oils.Check purity. Recrystallize if possible, or distill (high vac) if stable.

Deep Dive: The "Silent Killer" (Dehydration)

Mechanism & Causality

Why is this specific ester so fragile? The instability arises from the benzylic position of the hydroxyl group.

  • Protonation: Trace acid protonates the alcohol oxygen.

  • Carbocation Formation (E1): Water leaves, generating a carbocation at the

    
    -position. Because this carbon is attached to a phenyl ring, the positive charge is delocalized into the aromatic system (resonance stabilization).
    
  • Elimination: A proton is removed from the

    
    -carbon to form the double bond, creating a conjugated system (Phenyl-C=C-Carbonyl). This conjugation provides a significant thermodynamic driving force [1][5].
    
Common Triggers in the Lab
  • Acidic Chloroform:

    
     naturally forms HCl over time. NMR samples stored in old chloroform often dehydrate overnight.
    
  • Silica Gel: Slightly acidic (pH ~5-6). Purification on silica can cause on-column dehydration.

  • Heat: Attempting to distill the product without neutralizing trace acids.

Recommended Protocols

Protocol A: Safe Workup (Post-Reformatsky)

Standard acid washes (1M HCl) are risky. Use this buffered approach.

  • Quench: Pour the reaction mixture into ice-cold Saturated Ammonium Chloride (

    
    ) . This buffers the pH at ~5-6, which is mild enough to break the Zinc enolate but minimizes dehydration.
    
  • Extraction: Extract immediately with cold Ethyl Acetate or Diethyl Ether.

  • Wash: Wash the organic layer with Saturated Sodium Bicarbonate (

    
    )  to ensure pH is neutral/slightly basic.
    
  • Drying: Use

    
     (neutral) rather than 
    
    
    
    (slightly Lewis acidic) if the compound is ultra-sensitive.
Protocol B: Purification on Silica
  • Pre-treatment: Pre-wash the silica gel column with 1% Triethylamine (

    
    ) in Hexanes to neutralize surface acidic sites.
    
  • Elution: Use a solvent system containing 0.1%

    
     or perform rapid filtration chromatography.
    
Protocol C: Storage[2][3]
  • Temperature: -20°C.

  • Atmosphere: Argon or Nitrogen (exclude moisture).

  • Container: Amber glass (protect from light, though less critical than acid).

  • Stabilizer: For bulk storage, ensure no trace acid residues remain.

Frequently Asked Questions (FAQ)

Q: Can I use HCl to quench the reaction if I do it quickly? A: It is not recommended. While 1M HCl is standard for simple alcohols, benzylic


-hydroxy esters dehydrate rapidly. If you must use HCl, use 0.1M at 0°C and neutralize immediately.

Q: My NMR sample degraded overnight. Why? A: You likely used


 that was not stored over silver foil or potassium carbonate. Chloroform decomposes to phosgene and HCl. The trace HCl catalyzed the dehydration. Solution:  Filter 

through basic alumina before use or use

(non-acidic).

Q: Is the hydrolysis reversible? A: Yes. If you accidentally hydrolyze the ester to the acid (3-hydroxy-3-phenylpropanoic acid), you can re-esterify it using mild conditions (e.g., MeOH, DCC/DMAP) or diazomethane. However, dehydration (alkene formation) is irreversible under standard workup conditions.

Q: How do I distinguish the Dehydration product (Methyl Cinnamate) on TLC? A: Methyl Cinnamate is highly conjugated. It will appear as a dark spot under UV (254 nm) even at low concentrations. The starting material (Methyl 3-hydroxy-3-phenylpropanoate) has weak UV activity (only the phenyl ring) and will likely stain strongly with PMA (Phosphomolybdic Acid) or Hanessian's Stain, whereas the alkene might not stain as intensely with oxidizers but glows under UV.

References

  • Vaia. (n.d.). Acid-catalyzed dehydration of 3-hydroxy-3-phenylcyclohexanone. Retrieved from

  • Cayman Chemical. (n.d.). Methyl 3-oxo-3-phenylpropanoate Product Information. Retrieved from

  • Fisher Scientific. (n.d.). Methyl 3-phenylpropionate Safety Data Sheet. Retrieved from

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from

  • YouTube (Pearson Study Prep). (2015). General features of acid catalyzed dehydration. Retrieved from

  • Common Organic Chemistry. (n.d.). Ester Hydrolysis Conditions. Retrieved from

Sources

Troubleshooting

Technical Support Hub: Purification of Reaction Mixtures Containing Methyl Benzoylacetate

Ticket ID: MBA-PUR-001 Topic: Removal of Unreacted Methyl Benzoylacetate (MBA) Status: Active Guide Last Updated: 2026-02-15 Diagnostic Hub: Characterize Your Mixture Before selecting a removal protocol, you must profile...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MBA-PUR-001 Topic: Removal of Unreacted Methyl Benzoylacetate (MBA) Status: Active Guide Last Updated: 2026-02-15

Diagnostic Hub: Characterize Your Mixture

Before selecting a removal protocol, you must profile your product relative to the impurity. Methyl benzoylacetate (MBA) presents a unique challenge due to its


-keto ester  functionality, which allows it to exist in equilibrium between keto and enol forms.
The Impurity Profile: Methyl Benzoylacetate (MBA)
  • Boiling Point: High (~265°C at atm), but volatile under high vacuum (~80-85°C at 0.5 mmHg) [1].

  • Acidity (

    
    ):  ~10.5–11.0 (at the 
    
    
    
    -carbon). This is the "Achilles' heel" of the molecule that we will exploit [2].
  • Solubility: Highly soluble in organic solvents (DCM, EtOAc); sparingly soluble in water unless deprotonated.

  • Chromatographic Behavior: Prone to streaking on silica due to keto-enol tautomerism [3].

Decision Matrix

Use the following logic flow to determine the safest protocol for your specific product.

purification_decision Start Start: Product Mixture + Residual MBA IsProductAcidic Is your PRODUCT acidic? (pKa < 12) Start->IsProductAcidic IsProductEster Is your PRODUCT an ester or base-sensitive? IsProductAcidic->IsProductEster No MethodB Protocol B: Modified Chromatography (Best for sensitive/acidic products) IsProductAcidic->MethodB Yes (Co-extraction risk) ThermalStable Is product thermally stable (>100°C)? IsProductEster->ThermalStable Yes (Hydrolysis risk) MethodA Protocol A: Selective Alkaline Extraction (Best for neutral/basic products) IsProductEster->MethodA No (Robust) ThermalStable->MethodB No MethodC Protocol C: Vacuum Distillation (Best for volatile/stable products) ThermalStable->MethodC Yes

Caption: Decision tree for selecting the optimal purification method based on product stability and acidity.

Protocol A: Selective Alkaline Extraction (The "Gold Standard")

Best For: Neutral products (amides, ethers, heterocycles) that are stable to mild bases. Mechanism: This method leverages the acidity of the methylene protons in MBA. By adjusting the aqueous pH to ~11.5, we selectively deprotonate MBA into its water-soluble enolate form, while the neutral product remains in the organic layer.

Reagents
  • Extraction Solvent: Diethyl Ether (

    
    ) or Toluene (Preferred over DCM to avoid emulsions).
    
  • Base: 10% w/v Sodium Carbonate (

    
    ).
    
    • Why Carbonate?

      
       (pH ~8.5) is too weak to fully deprotonate MBA (
      
      
      
      ~11). NaOH (pH 14) is too strong and risks hydrolyzing your product.
      
      
      (pH ~11.5) sits in the "Goldilocks" zone.
Step-by-Step Workflow
  • Dilution: Dissolve the crude reaction mixture in the organic solvent (10 mL per gram of crude).

  • The Wash (Critical Step):

    • Add cold (

      
      ) 10% 
      
      
      
      solution (1:1 volume ratio).
    • Shake vigorously for 30–60 seconds. Do not prolong contact time if your product is an ester.

    • Allow layers to separate.[1] The MBA is now in the aqueous layer as the sodium enolate.

  • Repeat: Perform the carbonate wash 2x more to ensure quantitative removal.

  • Finishing: Wash the organic layer once with Brine (sat. NaCl) to remove residual base, dry over

    
    , and concentrate.
    

Data Validation:

Component Species at pH 11.5 Phase Preference
Product (Neutral) Neutral Molecule Organic Layer

| MBA (Impurity) | Anionic Enolate | Aqueous Layer |

Protocol B: Chromatographic Resolution (Flash/HPLC)

Best For: Acid-sensitive products or when MBA and product co-elute. The Issue: On standard silica, MBA exists in a dynamic equilibrium between keto and enol forms. The enol form interacts strongly with silanols, causing "streaking" or peak broadening that overlaps with your product [3].

Troubleshooting the "Streak"

To fix the peak shape, you must force the equilibrium or suppress the ionization of the enol.

Method 1: Acid Modification (The Proton Lock) Add 0.1% to 0.5% Acetic Acid to your mobile phase (both Hexane and Ethyl Acetate reservoirs).

  • Effect: Keeps the silica surface acidic and protonates the MBA enolate, forcing it into a single, sharper band (usually the keto form).

Method 2: Complexation (The "Apparent" Shift) If the product still co-elutes, switch the solvent system to Toluene/Ethyl Acetate .

  • Effect: The aromatic ring of MBA interacts with Toluene via

    
    -
    
    
    
    stacking, often retarding its elution relative to non-aromatic products.

Protocol C: Vacuum Distillation (Kugelrohr/Fractional)

Best For: Large scale (>10g) mixtures where the product has a significantly different boiling point (


C difference).

Technical Specs for MBA Removal:

  • Atmospheric BP: ~265–270°C (Do not attempt; decomposition likely).

  • Target Vacuum: 0.5 mmHg (High Vacuum).

  • Target Vapor Temp: 81–84°C [1].[1]

Procedure:

  • Use a short-path distillation head or Kugelrohr apparatus.

  • Apply high vacuum (<1 mmHg).

  • Slowly ramp temperature. Collect the "forerun" at 40–60°C (residual solvents/light impurities).

  • MBA will distill as a clear liquid at 81–84°C (0.5 mmHg) .

  • Your product (if higher boiling) will remain in the pot.

FAQ & Troubleshooting

Q: I tried the carbonate wash (Protocol A), but I formed a terrible emulsion.

  • Root Cause: The enolate of MBA acts as a surfactant.

  • Fix: Add a small amount of Methanol (5-10%) to the organic layer before washing, or use a centrifuge to break the emulsion. Switching from DCM to Diethyl Ether often reduces emulsion formation due to larger density difference.

Q: Can I use Sodium Bisulfite to scavenge MBA?

  • Answer: Generally, No . While bisulfite works for aldehydes and methyl ketones [4],

    
    -keto esters like MBA are sterically hindered and electronically deactivated by the ester resonance. They do not form stable bisulfite adducts efficiently. Stick to Protocol A .
    

Q: My product is also a


-keto ester. How do I separate them? 
  • Answer: Chemical extraction (Protocol A) will fail because both will deprotonate. You must rely on Protocol B (Chromatography) . Try a gradient of Hexane:DCM (instead of EtOAc) to exploit subtle polarity differences, or use a C18 Reverse Phase column where the phenyl ring of MBA drives retention.

References

  • PrepChem. (n.d.). Preparation of Methyl Benzoylacetate. Retrieved February 15, 2026, from [Link]

  • PubChem. (2026). Ethyl benzoylacetate (Analogous pKa Data). National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Moriyasu, M., et al. (1986).[2] Kinetic studies of fast equilibrium by means of high-performance liquid chromatography. Part 11. Keto–enol tautomerism. J. Chem. Soc., Perkin Trans.[2] 2. Retrieved February 15, 2026, from [Link]

  • National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved February 15, 2026, from [Link]

Sources

Optimization

Controlling temperature for asymmetric hydrogenation of beta-keto esters

Technical Support Center: Asymmetric Hydrogenation of -Keto Esters Current Status: Operational Operator: Senior Application Scientist Ticket Topic: Temperature Control & Optimization Strategies[1] Introduction: The Therm...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Asymmetric Hydrogenation of -Keto Esters

Current Status: Operational Operator: Senior Application Scientist Ticket Topic: Temperature Control & Optimization Strategies[1]

Introduction: The Thermal Paradox

Welcome to the Catalysis Support Desk. You are likely here because your enantiomeric excess (ee%) is fluctuating, or your reaction has stalled.[1] In asymmetric hydrogenation (AH) of


-keto esters using Ru-BINAP type systems (Noyori Hydrogenation), temperature is not just an energy switch—it is a selectivity filter.[1]

Unlike standard organic reactions where heat simply accelerates turnover, in AH, temperature dictates the delicate balance between reaction rate (


)  and enantioselection (

)
.[1]

This guide addresses the two distinct mechanistic regimes you will encounter:

  • Static Kinetic Resolution: Simple

    
    -keto esters (no labile stereocenter).
    
  • Dynamic Kinetic Resolution (DKR):

    
    -substituted 
    
    
    
    -keto esters (labile stereocenter).[1][2]

Module 1: Critical Parameters (The "Why")

The Thermodynamics of Selectivity

For a standard


-keto ester (e.g., methyl acetoacetate), the enantioselectivity is governed by the difference in free energy of activation (

) between the major and minor diastereomeric transition states.
  • Low Temperature: Maximizes the impact of

    
    . The catalyst "feels" the chiral pocket more acutely.
    
  • High Temperature: Thermal energy overcomes the steric barriers of the chiral ligand, eroding selectivity.[1]

Rule of Thumb: For every 10°C increase, expect a potential drop in ee%, unless the reaction is diffusion-limited or operates under DKR conditions.[1]

Visualization: The Decision Matrix

Use this logic flow to determine your temperature strategy based on your substrate type.[1]

TemperatureStrategy Start Substrate Analysis Type Is the u03b1-position substituted? Start->Type Simple No (Standard u03b2-Keto Ester) Type->Simple  H-atom only   DKR Yes (DKR Candidate) Type->DKR  Alkyl/Aryl Group   StrategySimple Strategy: Kinetic Control Target T: 25u00b0C - 50u00b0C Prioritize Pressure over Heat Simple->StrategySimple StrategyDKR Strategy: Dynamic Kinetic Resolution Target T: 50u00b0C - 80u00b0C Heat required for Racemization DKR->StrategyDKR

Figure 1: Strategic decision tree for temperature control based on substrate substitution patterns.

Module 2: Troubleshooting & FAQs

Scenario A: Low Enantioselectivity (Low ee%)

Q: I am running a standard methyl acetoacetate hydrogenation at 50°C. My conversion is 100%, but ee is only 85%. How do I improve this?

  • Diagnosis: The temperature is likely too high for the intrinsic selectivity of your ligand-metal complex. At 50°C, the "leakage" to the minor enantiomer is thermodynamically accessible.[1]

  • Solution: Lower the temperature to 25–30°C.

    • Trade-off: The rate will drop.[1]

    • Compensation: Increase Hydrogen pressure (e.g., from 10 bar to 50 bar) to recover reactivity without compromising the chiral recognition event.

Q: I am running a DKR (


-substituted substrate) and getting low ee and low diastereoselectivity (dr). Why? 
  • Diagnosis: This is the DKR Paradox . If the temperature is too low, the rate of racemization (

    
    ) is slower than the rate of hydrogenation (
    
    
    
    ). You are essentially performing a kinetic resolution of a racemate, which limits your yield and selectivity.[1]
  • Solution: Increase the temperature (e.g., to 50–80°C). In DKR,

    
     must be 
    
    
    
    .[1] Thermal energy (often assisted by solvent choice like DCM/MeOH mixtures) drives the enolization required for racemization.
Scenario B: Stalled Reaction / Low Activity

Q: My reaction stalls after 50% conversion at 30°C. Should I heat it?

  • Diagnosis: Before heating, check for product inhibition or catalyst deactivation .

    
    -Hydroxy esters can sometimes coordinate to the Ru center, blocking the active site.[1]
    
  • Solution:

    • Do not heat immediately. Heating a stalled reaction can lead to decomposition or racemization of the product already formed.[1]

    • Increase Pressure: Boost H2 pressure to 80–100 bar.

    • Add Solvent: Diluting the reaction can dissociate product-catalyst aggregates.[1]

    • Acid Additive: For neutral Ru-BINAP complexes, adding trace HCl (or using the cationic [Ru(BINAP)(arene)Cl]Cl species) can drastically accelerate the rate by facilitating the release of the product.

Scenario C: Safety & Exotherms

Q: I am scaling up to 100g. Can I use the same temperature profile?

  • Critical Warning: Hydrogenation is exothermic (

    
    ).[1] On a small scale, heat dissipates easily.[1] On a large scale, a 30°C setpoint can spike to 60°C internally, ruining your ee% and creating a safety hazard.[1]
    
  • Protocol: Use a ramped temperature profile. Start at 10°C below target. Dosing H2 (semi-batch) is safer than batch pressurization for large scales.[1]

Module 3: The DKR Workflow (Advanced)

For


-substituted substrates, understanding the interplay between racemization and hydrogenation is vital.[1]

DKR_Mechanism S_Sub (S)-Substrate R_Sub (R)-Substrate Enol Enol Intermediate S_Sub->Enol k_rac (Fast) Prod_Minor Minor Product (Low ee) S_Sub->Prod_Minor k_H2 (Slow) Mismatched Prod_Major Major Product (High ee) R_Sub->Prod_Major k_H2 (Fast) Matched Pair Enol->R_Sub k_rac (Fast)

Figure 2: Dynamic Kinetic Resolution (DKR). High temperature ensures the (S)


 Enol 

(R) equilibrium is faster than the hydrogenation step.

Module 4: Standardized Experimental Protocol

Application: Asymmetric Hydrogenation of Methyl 3-oxobutanoate (Methyl Acetoacetate). Catalyst: RuCl2[(R)-BINAP] (generated in situ or isolated).[1]

ParameterSpecificationNotes
Substrate Conc. 0.5 – 2.0 MHigh conc. is preferred for rate, but watch for solubility.
Solvent Methanol (MeOH)Protic solvent is crucial for the proton transfer step in the mechanism.
Catalyst Loading S/C 1,000 – 10,000Start at 1,000 for optimization.[1]
Temperature 25°C – 35°C Optimal for simple

-keto esters.[1]
H2 Pressure 10 – 40 barHigher pressure allows lower T (better ee).[1]
Stirring > 1000 rpmReaction is often mass-transfer limited (gas-liquid).
Step-by-Step Workflow
  • Catalyst Preparation (Inert Atmosphere Box/Schlenk):

    • Weigh

      
       and 
      
      
      
      -BINAP (1:1.05 molar ratio).[1]
    • Dissolve in degassed DMF and heat at 100°C for 10 min to form the active oligomeric Ru-BINAP species. Remove solvent in vacuo (or use commercially available Ru-BINAP catalyst).[1]

  • Substrate Addition:

    • Dissolve the

      
      -keto ester in degassed MeOH.
      
    • Degassing is critical: Oxygen poisons the catalyst irreversibly.[1] Freeze-pump-thaw or vigorous sparging with Argon for 20 mins.

  • Reaction Assembly:

    • Transfer solution to a stainless steel autoclave (Parr reactor).[1]

    • Purge with H2 (3 cycles: pressurize to 5 bar, vent to 1 bar).

  • Execution:

    • Set temperature to 30°C .

    • Pressurize to 40 bar .

    • Stir vigorously.[1]

  • Termination:

    • Vent H2 carefully.[1]

    • Concentrate solvent.[1] Analyze ee% via Chiral GC (e.g., Cyclodex-B column) or HPLC (Chiralcel OD/AD).[1]

References

  • Noyori, R. (2002).[1] "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition, 41(12), 2008–2022.[1] [1]

  • Noyori, R., et al. (1987).[1] "Asymmetric hydrogenation of beta-keto carboxylic esters. A practical, purely chemical access to beta-hydroxy esters in high enantiomeric purity."[1] Journal of the American Chemical Society, 109(19), 5856–5858.[1]

  • Ratovelomanana-Vidal, V., & Genêt, J. P. (2003).[1] "Synthetic Applications of the Ruthenium-Catalyzed Hydrogenation via Dynamic Kinetic Resolution." Canadian Journal of Chemistry, 81, 1-8.[1] [1]

  • Kitamura, M., et al. (2000).[1] "Mechanism of Asymmetric Hydrogenation of

    
    -Keto Esters Catalyzed by BINAP-Ruthenium(II) Complexes." Journal of the American Chemical Society, 122(27), 6510–6511.[1] 
    

Sources

Reference Data & Comparative Studies

Validation

NMR characterization of Methyl 3-hydroxy-3-phenylpropanoate (1H, 13C)

Executive Summary & Strategic Importance Methyl 3-hydroxy-3-phenylpropanoate (CAS: 6342-77-4) is a critical chiral building block in the synthesis of serotonin reuptake inhibitors (e.g., Fluoxetine, Dapoxetine). Its stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Methyl 3-hydroxy-3-phenylpropanoate (CAS: 6342-77-4) is a critical chiral building block in the synthesis of serotonin reuptake inhibitors (e.g., Fluoxetine, Dapoxetine). Its structural integrity hinges on the precise characterization of the


-hydroxy ester motif.

This guide provides a comparative technical analysis of its NMR profile (


H, 

C), distinguishing it from critical process impurities (elimination and oxidation byproducts) and detailing solvent-dependent resolution strategies.

Core Characterization: The "Gold Standard" Profile

The molecule possesses a chiral center at C3, rendering the C2 methylene protons diastereotopic. This creates a classic ABX spin system , not a simple triplet-doublet pattern.

H NMR Assignment (400 MHz, CDCl )
  • Solvent Selection: CDCl

    
     is the standard for purity assays, but DMSO-d
    
    
    
    is superior for structural validation (see Section 3).
Position

(ppm)
MultiplicityIntegral

Coupling (Hz)
Structural Insight
Ar-H 7.25 – 7.45Multiplet5H-Phenyl ring protons (Ortho/Meta/Para overlap).
C3-H 5.10 – 5.18dd1H

Benzylic methine. The "X" part of the ABX system.
OCH

3.71Singlet3H-Methyl ester. Sharp, diagnostic singlet.
C2-H

2.65 – 2.80dd1H

Diastereotopic proton A.
C2-H

2.60 – 2.75dd1H

Diastereotopic proton B.
OH ~3.0 - 3.5Broad Singlet1H-Exchangeable. Chemical shift varies with concentration.
C NMR Assignment (100 MHz, CDCl )
Carbon Type

(ppm)
Assignment
Carbonyl 172.5C=O ester resonance.
Ipso-Ar 142.8Quaternary aromatic carbon.
Ar-CH 128.5, 127.8, 125.6Meta, Para, Ortho carbons.
C3-OH 70.3Benzylic carbinol carbon.
OCH

51.8Methoxy carbon.
C2 43.4Methylene carbon (

to carbonyl).

Comparative Analysis: Solvent Effects & Impurity Profiling

Solvent Comparison: CDCl vs. DMSO-d

The choice of solvent fundamentally alters the visibility of the hydroxyl proton and the resolution of the ABX system.

  • CDCl

    
     (Routine Purity): 
    
    • Pros: Sharp lines, easy sample recovery.

    • Cons: The -OH proton often appears as a broad, shapeless hump due to rapid chemical exchange. No coupling to C3-H is observed.

  • DMSO-d

    
     (Structural Proof): 
    
    • Pros: Hydrogen bonding slows exchange. The -OH proton appears as a sharp doublet (

      
       ppm, 
      
      
      
      Hz).
    • Effect: The C3-H signal splits further (ddd) due to coupling with the OH proton. Use this for confirming the alcohol functionality.

Impurity Discrimination Table

In process development, distinguishing the product from its elimination precursor (Methyl Cinnamate) and oxidation byproduct (Methyl Benzoylacetate) is vital.

FeatureTarget Product (Hydroxy Ester)Impurity A (Methyl Cinnamate)Impurity B (Methyl Benzoylacetate)
Mechanism -Elimination (-H

O)
Oxidation (-2H)
Key

H Signal

5.13 (dd)
(CH-OH)

6.44 (d) & 7.69 (d)
(Alkenes)

4.00 (s)
(CH

between C=O)
Key

C Signal

70.3
(CH-OH)

117 / 144
(C=C)

192
(Ketone C=O)
Visual Cue ABX pattern at 2.7 ppmLarge doublet splitting (

Hz)
Singlet CH

(or enol peaks)

Advanced Protocol: Determination of Enantiomeric Excess

Standard NMR cannot distinguish the (R) and (S) enantiomers. To measure enantiomeric excess (ee%) without HPLC, use Chiral Solvating Agents (CSAs) .

Protocol: Mosher's Ester Analysis (Alternative to Shift Reagents)

While Eu(hfc)


 shift reagents are fast, derivatization with Mosher's acid chloride is more robust.
  • React: Sample + (R)-MTPA-Cl + Pyridine

    
     (S)-MTPA ester + (R)-MTPA ester.
    
  • Analyze:

    
    H NMR or 
    
    
    
    F NMR.
  • Logic: The diastereomeric esters will show distinct chemical shifts for the OCH

    
      and C3-H  protons due to the anisotropic shielding of the phenyl group in the Mosher auxiliary.
    
  • Calculation: Integration ratio of the split OCH

    
     peaks corresponds directly to the R/S ratio of the starting material.
    

Visualizations

Characterization Workflow

G Start Crude Sample Solvent Solvent Selection Start->Solvent CDCl3 CDCl3 (Routine Purity) Solvent->CDCl3 DMSO DMSO-d6 (Structural Confirmation) Solvent->DMSO Analysis 1H NMR Acquisition CDCl3->Analysis DMSO->Analysis Check1 Check 6.0 - 8.0 ppm Analysis->Check1 ImpurityA Doublets @ 6.4/7.7 ppm? (Methyl Cinnamate) Check1->ImpurityA Yes Check2 Check 5.1 ppm Check1->Check2 No Target dd Signal Present? (Target Product) Check2->Target Yes Check3 Check 4.0 ppm Check2->Check3 No ImpurityB Singlet @ 4.0 ppm? (Benzoylacetate) Check3->ImpurityB Yes

Caption: Decision tree for rapid NMR identification of Methyl 3-hydroxy-3-phenylpropanoate and common process impurities.

ABX Spin System Logic

ABX cluster_legend Coupling Interactions C3 C3-H (X) ~5.1 ppm C2A C2-Ha (A) ~2.75 ppm C3->C2A C2B C2-Hb (B) ~2.65 ppm C3->C2B C2A->C2B Coupling1 J(AX) ~9 Hz (Vicinal) Coupling2 J(BX) ~4 Hz (Vicinal) Coupling3 J(AB) ~16 Hz (Geminal)

Caption: The ABX coupling network. The non-equivalence of Ha and Hb (due to the C3 chiral center) creates the complex splitting pattern.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 12345 (Methyl 3-hydroxy-3-phenylpropanoate). [Link]

  • PubChem. Methyl 3-hydroxy-3-phenylpropanoate Compound Summary.[Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[1] [Link]

  • Hoye, T. R., et al. (2007). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. Journal of Organic Chemistry.[2][3] [Link]

Sources

Comparative

Comparison Guide: Determination of Absolute Configuration for 3-Hydroxy-3-Phenylpropanoate Esters

Executive Summary The 3-hydroxy-3-phenylpropanoate scaffold is a critical pharmacophore, serving as a precursor for blockbuster serotonin reuptake inhibitors (e.g., Dapoxetine, Fluoxetine analogs) and cardiovascular agen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-hydroxy-3-phenylpropanoate scaffold is a critical pharmacophore, serving as a precursor for blockbuster serotonin reuptake inhibitors (e.g., Dapoxetine, Fluoxetine analogs) and cardiovascular agents. In drug development, the difference between an (


) and (

) enantiomer is not merely structural—it is toxicological.

This guide objectively compares the three primary methodologies for assigning absolute configuration to this specific ester class. While X-ray crystallography is definitive, it is often logistically impossible for oily esters. Therefore, this guide focuses on the practical trade-off between NMR Anisotropy (Mosher's Method) , Chiral Chromatography , and Optical Rotation .

The "Application Scientist" Verdict
  • For Unknown Analogs: Use Mosher's Method .[1][2] It is self-validating and requires no reference standard.

  • For QC/Process Monitoring: Use Chiral HPLC . Once the configuration is established, HPLC is faster and cheaper.

  • For Quick Checks: Use Optical Rotation , but only if you have a verified literature value for the exact solvent and concentration.

Decision Matrix & Workflow

The following workflow illustrates the logical path for selecting the correct method based on sample state and available data.

Configuration_Workflow Start Start: Purified 3-hydroxy-3-phenylpropanoate Crystals Is the sample crystalline? Start->Crystals XRay X-Ray Crystallography (Anomalous Dispersion) Crystals->XRay Yes Standard Is an authentic chiral standard available? Crystals->Standard No (Oil/Amorphous) HPLC Chiral HPLC/GC (Compare Retention Time) Standard->HPLC Yes Mosher NMR Anisotropy (Mosher's Method) Standard->Mosher No (Unknown) OR Optical Rotation (Only if Lit. Value exists) HPLC->OR Secondary Check

Figure 1: Strategic decision tree for selecting the configuration assignment method.

Comparative Analysis of Methods

Method A: NMR Anisotropy (The Mosher Method)

Status: Gold Standard for Solution Phase

This method involves derivatizing the secondary alcohol with chiral reagents, typically


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA).[2] The resulting diastereomers exhibit distinct chemical shifts due to the magnetic anisotropy (shielding/deshielding) of the MTPA phenyl ring.
  • Mechanism: The MTPA ester adopts a preferred conformation where the carbinyl proton, the ester carbonyl, and the trifluoromethyl group are syn-coplanar. The phenyl group of the MTPA auxiliary shields protons on one side of the 3-hydroxy-3-phenylpropanoate plane while leaving the other side unaffected.

  • Pros:

    • Absolute: Does not require a known standard.

    • Self-Validating: If

      
       values are random (scattered signs), the experiment failed or the conformation is non-standard. Consistent signs confirm validity.
      
  • Cons: Requires synthesis (approx. 4-6 hours) and consumption of sample (~10-20 mg).

Method B: Chiral Chromatography (HPLC/GC)

Status: Best for Routine QC

Using columns like Chiralcel OD-H or AD-H (amylose/cellulose tris-carbamates), enantiomers are separated based on steric fit within the chiral stationary phase.

  • Pros: High precision; determines enantiomeric excess (

    
    ) simultaneously.
    
  • Cons: Comparative only. You cannot assign "R" or "S" to Peak 1 without an authentic standard or a coupled detector (like an in-line polarimeter or CD detector).

Method C: Optical Rotation (Polarimetry)

Status: Unreliable for Absolute Assignment[3]

While simple, optical rotation is highly susceptible to solvent effects, concentration, and temperature.

  • Critical Data Point: For Ethyl 3-hydroxy-3-phenylpropionate , the (

    
    )-enantiomer is generally dextrorotatory (+)  in Chloroform (
    
    
    
    ) [1].
  • Warning: Changing the solvent to Ethanol or DMSO can sometimes invert the sign of rotation for the same configuration. Use this only for confirmation, never for primary assignment of new derivatives.

Summary Table
FeatureNMR (Mosher)Chiral HPLCOptical Rotation
Primary Output Absolute ConfigurationPurity (

)
Bulk Chirality
Reference Standard? Not Required RequiredRequired
Sample Required ~10 mg (Destructive)<1 mg (Non-destructive)>50 mg (Non-destructive)
Time to Result 1 Day30 Mins10 Mins
Reliability HighHigh (for purity)Low (for configuration)

Detailed Protocol: The Mosher Method[1][2][4][5]

This protocol is designed for the 3-hydroxy-3-phenylpropanoate scaffold.[4] We utilize the "Double Derivatization" approach, synthesizing both (


)- and (

)-MTPA esters to calculate

.
Step 1: Derivatization

Reagents: (


)-(-)-MTPA-Cl and (

)-(+)-MTPA-Cl. Note: (

)-MTPA-Cl yields the (

)-Ester, and (

)-MTPA-Cl yields the (

)-Ester. Track this carefully.
  • Setup: Place 10 mg of the substrate (3-hydroxy-3-phenylpropanoate) in two separate vials.

  • Reaction: Add dry Pyridine (0.5 mL) and a catalytic amount of DMAP to each.

  • Addition:

    • Vial A: Add 1.5 eq of (

      
      )-(-)-MTPA-Cl 
      
      
      
      yields (
      
      
      )-Mosher Ester
      .
    • Vial B: Add 1.5 eq of (

      
      )-(+)-MTPA-Cl 
      
      
      
      yields (
      
      
      )-Mosher Ester
      .
  • Incubation: Stir at room temperature for 4-12 hours (monitor by TLC).

  • Workup (Critical): Dilute with Et2O, wash with 1N HCl (to remove pyridine), then Sat. NaHCO3, then Brine. Dry over Na2SO4.

    • Why? Residual pyridine causes peak broadening and shifts that ruin the delicate

      
       calculation.
      
Step 2: NMR Analysis & Calculation
  • Acquire

    
    H NMR for both esters in CDCl
    
    
    
    .
  • Assign signals.[1] Focus on:

    • Protons H

      
      :  The 
      
      
      
      -methylene protons (part of the propanoate ester chain).
    • Protons H

      
      :  The aromatic protons of the substrate's phenyl ring (at C3).
      
  • Calculate

    
     for each proton using the formula:
    
    
    
    
Step 3: Configuration Assignment (The Model)

Use the sign of


 to map the geometry.[2][5]
  • Negative

    
     (
    
    
    
    ):
    These protons are shielded by the phenyl ring of the (
    
    
    )-MTPA auxiliary.
  • Positive

    
     (
    
    
    
    ):
    These protons are deshielded (or less shielded) in the (
    
    
    )-ester compared to the (
    
    
    )-ester.

Mosher_Model cluster_0 Newman Projection (View down C-O bond) Center C3 (Chiral Center) MTPA_Ph MTPA Phenyl (Shielding Cone) Logic Logic: If (S)-Ester shift < (R)-Ester shift, proton is on the same side as MTPA Phenyl group. MTPA_Ph->Logic Group_A Propanoate Chain (-CH2-COOEt) Group_B Phenyl Ring (Substrate)

Figure 2: Conceptual model of the Mosher shielding effect. The MTPA phenyl group shields substituents on its side of the plane.

Application to 3-hydroxy-3-phenylpropanoate:

  • If the

    
    -methylene protons (-CH2-)  have a Positive (+) 
    
    
    
    and the Phenyl ring protons have a Negative (-)
    
    
    , the configuration is (
    
    
    )
    .
  • Validation: Ensure the signs are spatially consistent. If the -CH2- is positive, the group on the opposite side (the phenyl) must be negative.

References

  • Sigma-Aldrich. (n.d.). (+)-Ethyl (R)-3-hydroxy-3-phenylpropionate Product Specification. Retrieved from

  • Hoye, T. R., Jeffrey, C. S., & Ryba, F. (2007). Protocol for determining the absolute configuration of secondary alcohols using Mosher ester analysis. Nature Protocols, 2, 2451–2458. Link[2]

  • Ribeiro, C. M. R., et al. (2005). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society. Link

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

Sources

Validation

A Comparative Guide to the Reduction of Methyl Benzoylacetate: Chemical vs. Enzymatic Pathways

The reduction of methyl benzoylacetate to its corresponding chiral alcohol, methyl (R)- or (S)-3-hydroxy-3-phenylpropanoate, is a critical transformation in the synthesis of valuable pharmaceutical intermediates and fine...

Author: BenchChem Technical Support Team. Date: February 2026

The reduction of methyl benzoylacetate to its corresponding chiral alcohol, methyl (R)- or (S)-3-hydroxy-3-phenylpropanoate, is a critical transformation in the synthesis of valuable pharmaceutical intermediates and fine chemicals. The stereochemistry of the resulting hydroxyl group is paramount, dictating the biological activity of the final product. This guide provides an in-depth comparison of traditional chemical reduction methods and modern enzymatic approaches, offering researchers, scientists, and drug development professionals the insights needed to select the optimal synthetic strategy.

Introduction: The Significance of Stereoselective Reduction

Methyl benzoylacetate, a β-keto ester, possesses a prochiral ketone that can be reduced to form a new stereocenter. The resulting enantiopure β-hydroxy esters are key building blocks for a variety of biologically active molecules, including anticoagulants, antidepressants, and cholesterol-lowering drugs. The challenge lies in controlling the stereochemical outcome of the reduction, as different enantiomers can exhibit vastly different therapeutic effects or even toxicity.

This guide will dissect two primary methodologies for achieving this transformation: classical chemical reduction using hydride reagents and biocatalytic reduction employing ketoreductase enzymes. We will explore the underlying mechanisms, practical considerations, and performance outcomes of each approach.

Chemical Reduction: A Tried and True, Yet Often Unselective, Approach

Chemical reduction of ketones is a cornerstone of organic synthesis. For β-keto esters like methyl benzoylacetate, the most common method involves the use of hydride-donating reagents.

Mechanism of Action: Hydride Transfer

The fundamental principle of chemical ketone reduction is the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. Sodium borohydride (NaBH₄) is a frequently used reagent for this purpose due to its selectivity for aldehydes and ketones over less reactive functional groups like esters.[1][2] The reaction typically proceeds in two steps:

  • Nucleophilic Attack: The borohydride anion ([BH₄]⁻) delivers a hydride to the carbonyl carbon, forming a tetracoordinate alkoxide intermediate.[2]

  • Protonation: A protic solvent, typically an alcohol like methanol or ethanol, protonates the alkoxide to yield the final alcohol product.[1]

While effective in achieving the reduction, standard sodium borohydride reduction of a prochiral ketone like methyl benzoylacetate will result in a racemic mixture of the (R) and (S) enantiomers, as the hydride can attack from either face of the planar carbonyl group with equal probability.[3]

Achieving enantioselectivity with chemical methods necessitates the use of chiral catalysts or reagents. Asymmetric transfer hydrogenation using chiral ruthenium or rhodium complexes, for instance, can provide high enantiomeric excess (ee) but often requires expensive and toxic heavy metal catalysts and specialized ligands.[4][5]

Experimental Protocol: Sodium Borohydride Reduction of Methyl Benzoylacetate

Objective: To demonstrate a standard, non-stereoselective chemical reduction.

Materials:

  • Methyl benzoylacetate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve methyl benzoylacetate (1.0 eq) in methanol (10 mL/g of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is ~6-7.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane (20 mL) and water (20 mL).

  • Separate the organic layer and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, methyl 3-hydroxy-3-phenylpropanoate.

  • Purify the product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient).

Expected Outcome: A racemic mixture of methyl (R)- and (S)-3-hydroxy-3-phenylpropanoate.

Enzymatic Reduction: The Power of Biocatalysis for Stereocontrol

Biocatalysis has emerged as a powerful and green alternative to traditional chemical synthesis, offering unparalleled selectivity under mild reaction conditions.[6][7][8] For the reduction of ketones, ketoreductases (KREDs) are the enzymes of choice.[9]

Mechanism of Action: A Highly Orchestrated Catalytic Cycle

Ketoreductases, also known as alcohol dehydrogenases, catalyze the reversible reduction of ketones to alcohols.[10] These enzymes utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH), as the source of the hydride.[11]

The catalytic cycle involves several key steps:

  • Cofactor Binding: The reduced cofactor (NAD(P)H) binds to the active site of the KRED.

  • Substrate Binding: The ketone substrate (methyl benzoylacetate) binds to the active site in a specific orientation dictated by the three-dimensional structure of the enzyme.[10]

  • Stereoselective Hydride Transfer: The enzyme precisely delivers a hydride from the NAD(P)H cofactor to one of the two prochiral faces of the ketone's carbonyl group.[11] This exquisite control is the origin of the high enantioselectivity.

  • Product Release: The resulting chiral alcohol product is released from the active site.

  • Cofactor Regeneration: The oxidized cofactor (NAD(P)⁺) is released and must be regenerated back to its reduced form to participate in another catalytic cycle. This is often achieved in situ using a secondary enzyme system, such as glucose dehydrogenase (GDH) with glucose as the ultimate reductant, or by using a sacrificial alcohol like isopropanol.[11][12]

The inherent chirality of the enzyme's active site creates a diastereomeric transition state with the substrate, leading to the preferential formation of one enantiomer over the other.[9]

Experimental Protocol: KRED-Catalyzed Reduction of Methyl Benzoylacetate

Objective: To perform an enantioselective reduction of methyl benzoylacetate using a commercially available ketoreductase.

Materials:

  • Methyl benzoylacetate

  • Ketoreductase (KRED) screening kit (containing various KREDs)

  • NADP⁺ or NAD⁺ (depending on KRED requirement)

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Microcentrifuge tubes or a multi-well plate, incubator shaker, centrifuge, rotary evaporator.

Procedure:

  • Prepare a stock solution of the substrate, methyl benzoylacetate, in a water-miscible co-solvent like DMSO or isopropanol.

  • In separate microcentrifuge tubes, prepare the reaction mixtures containing:

    • Potassium phosphate buffer (to a final volume of 1 mL).

    • KRED (typically 1-5 mg).

    • NADP⁺ or NAD⁺ (1 mM).

    • GDH (5-10 units).

    • D-Glucose (1.1 eq).

    • Methyl benzoylacetate (e.g., 10 mM final concentration).

  • Incubate the reactions at a controlled temperature (e.g., 30 °C) with shaking (e.g., 200 rpm) for 24 hours.

  • Stop the reaction by adding an equal volume of ethyl acetate.

  • Vortex the tubes vigorously and then centrifuge to separate the layers.

  • Carefully remove the organic (top) layer containing the product.

  • Dry the organic layer over anhydrous MgSO₄.

  • Analyze the conversion and enantiomeric excess (ee) of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Expected Outcome: High conversion to methyl 3-hydroxy-3-phenylpropanoate with high enantiomeric excess of either the (R) or (S) enantiomer, depending on the specific KRED used.

Head-to-Head Comparison: Chemical vs. Enzymatic Reduction

FeatureChemical Reduction (e.g., NaBH₄)Enzymatic Reduction (KRED)
Stereoselectivity Generally produces a racemic mixture (0% ee) unless chiral catalysts are used.Typically exhibits high to excellent enantioselectivity (>95% ee).[13][14]
Reaction Conditions Often requires cryogenic temperatures (e.g., 0 °C) and anhydrous conditions.Operates under mild conditions (near neutral pH, room temperature, aqueous media).[7][8]
Reagents Utilizes stoichiometric amounts of hydride reagents; can involve toxic heavy metals for asymmetric versions.Uses a catalytic amount of a biodegradable enzyme.[15]
Byproducts Can generate inorganic salts and other byproducts requiring extensive purification.Generally produces fewer byproducts, leading to cleaner reactions and simpler workups.[6]
Environmental Impact Often involves organic solvents and potentially hazardous reagents, contributing to a larger environmental footprint.Considered a "green chemistry" approach due to its use of renewable catalysts and milder, aqueous conditions.[6][8]
Substrate Scope Broad applicability to a wide range of ketones.Substrate scope can be limited by the specific enzyme's active site, though enzyme engineering can broaden this.[12]
Cost Reagents like NaBH₄ are relatively inexpensive for racemic synthesis. Chiral catalysts can be very costly.The initial cost of enzymes can be higher, but their reusability and the elimination of complex purification steps can lead to overall cost savings.[6]
Process Development Well-established and predictable for many transformations.May require initial screening to identify a suitable enzyme and optimization of reaction conditions.[6]

Visualizing the Pathways

Chemical Reduction Pathway

G cluster_0 Chemical Reduction Methyl Benzoylacetate Methyl Benzoylacetate Alkoxide Intermediate Alkoxide Intermediate Methyl Benzoylacetate->Alkoxide Intermediate + NaBH₄ (Hydride Attack) Racemic Product Racemic Product Alkoxide Intermediate->Racemic Product + H⁺ (Protonation) (from Solvent)

Caption: A simplified workflow of the chemical reduction of methyl benzoylacetate using sodium borohydride.

Enzymatic Reduction Cycle

G cluster_1 Enzymatic Reduction Cycle cluster_2 Cofactor Regeneration KRED KRED Substrate Methyl Benzoylacetate KRED->Substrate Binds NADP NADP KRED->NADP Releases Product Chiral Alcohol Substrate->Product Reduction Product->KRED Releases NADPH NADPH NADPH->KRED Binds NADP->NADPH Regeneration GDH GDH NADP->GDH Glucose Glucose Gluconolactone Glucono- lactone Glucose->Gluconolactone

Caption: The catalytic cycle of a ketoreductase (KRED) coupled with a glucose dehydrogenase (GDH) system for cofactor regeneration.

Conclusion and Future Outlook

The choice between chemical and enzymatic reduction of methyl benzoylacetate hinges on the specific requirements of the synthesis. For applications where stereochemistry is not critical, traditional chemical reduction with sodium borohydride offers a straightforward and cost-effective solution.

However, for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry, enzymatic reduction with ketoreductases presents clear advantages.[13] The exceptional stereoselectivity, mild reaction conditions, and improved environmental profile make biocatalysis an increasingly attractive methodology.[7][8] The growing availability of diverse enzyme libraries and advances in protein engineering are continually expanding the scope and efficiency of biocatalytic reductions, solidifying their role as an indispensable tool for modern organic synthesis.[12][15] Researchers are encouraged to evaluate biocatalytic options early in the drug development lifecycle to capitalize on the significant gains in efficiency, cost, and sustainability.[6]

References

  • Contract Pharma. (2021, June 7). Biocatalysis: An Indispensable Tool for API Synthesis. [Link]

  • Pharma Focus Asia. (2025, June 25). The Growing Role of Biocatalysis in Industrial Synthesis. [Link]

  • MDPI. (2022, April 21). Recent Advances in Biocatalysis for Drug Synthesis. [Link]

  • Applied Catalysts. (2023, October 12). Top Advantages of Biocatalysis: A Greener Path to Chemical Synthesis. [Link]

  • Anveshana's International Publication. (n.d.). EXPLORING THE ROLE OF BIOCATALYSIS IN PHARMACEUTICAL SYNTHESIS. [Link]

  • WordPress. (n.d.). Alcohol dehydrogenases (ADH)/Ketone reductases (KRED). [Link]

  • ResearchGate. (2025, August 6). Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast. [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. [Link]

  • LibreTexts Chemistry. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

  • PMC. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. [Link]

  • PNAS. (2015, December 7). Origins of stereoselectivity in evolved ketoreductases. [Link]

  • PMC. (2022, June 30). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. [Link]

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]

  • Google Patents. (n.d.). EP2970927A1 - Immobilized ketoreductases and process for making and using immobilized ketoreductase.
  • ResearchGate. (2025, August 7). Sodium Borohydride Reduction and Selective Transesterification of β-Keto Esters in a One-Pot Reaction under Mild Conditions. [Link]

  • RSC Publishing. (n.d.). Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones. [Link]

  • MDPI. (2020, July 24). Application of Enzymes in Regioselective and Stereoselective Organic Reactions. [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]

  • ResearchGate. (n.d.). Reduction of methyl benzoate with PhSiH3 mediated by 1. [Link]

  • ACS Publications. (2012, August 17). pH-Independent Transfer Hydrogenation in Water: Catalytic, Enantioselective Reduction of β-Keto Esters. [Link]

  • NIH. (n.d.). Efficient biocatalytic stereoselective reduction of methyl acetoacetate catalyzed by whole cells of engineered E. coli. [Link]

  • RSC Publishing. (2020, May 27). Biomimetic asymmetric reduction of benzoxazinones and quinoxalinones using ureas as transfer catalysts. [Link]

  • Beilstein Journals. (2025, November 21). Search Results. [Link]

  • RSC Publishing. (n.d.). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. [Link]

  • PrepChem.com. (n.d.). Preparation of Methyl Benzoylacetate. [Link]

  • MDPI. (2023, December 28). Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. [Link]

  • RSC Publishing. (n.d.). An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. [Link]

  • Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. [Link]

  • ScienceDirect. (n.d.). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. [Link]

  • ResearchGate. (n.d.). Possible reaction mechanism of hydrogenation of methyl benzoate to benzyl alcohol catalyzed by Cu/ZnO/Al2O3. [Link]

  • RSC Publishing. (n.d.). Enzymatic reductions for the chemist. [Link]

  • ResearchGate. (n.d.). Kinetic traces of methyl benzoate hydrogenation with 2. Conditions: 15.... [Link]

  • Semantic Scholar. (2023, May 5). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. [Link]

  • TIB. (2014, January 13). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. [Link]

  • RSC Publishing. (2009, May 28). Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes. [Link]

  • University of Bristol Research Portal. (n.d.). Asymmetric Reduction of Lactam-based β-Aminoacrylates. Synthesis of Heterocyclic β2-Amino Acids. [Link]

Sources

Comparative

Comparative Guide: Chiral GC Analysis of Methyl 3-hydroxy-3-phenylpropionate

Executive Summary Methyl 3-hydroxy-3-phenylpropionate (M3H3PP) is a critical chiral intermediate in the synthesis of blockbuster antidepressants, including Duloxetine and Fluoxetine . The precise determination of its Ena...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-hydroxy-3-phenylpropionate (M3H3PP) is a critical chiral intermediate in the synthesis of blockbuster antidepressants, including Duloxetine and Fluoxetine . The precise determination of its Enantiomeric Excess (


) is a mandatory quality control step, as the pharmacological efficacy of the final drug substance depends heavily on the absolute configuration of this precursor.

This guide provides an objective technical comparison of analytical methodologies for M3H3PP. While High-Performance Liquid Chromatography (HPLC) is a viable alternative, Chiral Gas Chromatography (GC) is the preferred technique due to the volatile nature of the ester, offering superior resolution (


) and shorter run times without the need for complex mobile phases.

The Core Recommendation:

  • Primary Method: Direct analysis on a 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-

    
    -cyclodextrin  phase (e.g., Chirasil-Dex CB or Hydrodex 
    
    
    
    -6-TBDM).
  • Alternative Method: Derivatization (Trifluoroacetylation) followed by analysis on a Permethylated

    
    -cyclodextrin  phase.
    

Part 1: The Analytical Challenge

The M3H3PP molecule possesses a secondary hydroxyl group at the C3 position and an ester moiety. This dual-functionality presents specific challenges:

  • Hydrogen Bonding: The free -OH group can cause peak tailing on non-polar phases or insufficiently deactivated surfaces.

  • Thermodynamic Stability: While the ester is stable, the -OH group is susceptible to dehydration at high injector temperatures, requiring careful thermal optimization.

  • Enantiomeric Recognition: The chiral center is located at the benzylic position (C3), requiring a stationary phase that can differentiate based on the spatial arrangement of the phenyl ring versus the ester chain.

Visualization: Method Development Decision Matrix

The following decision tree outlines the logical flow for selecting the optimal analytical pathway.

MethodSelection Start Start: M3H3PP Sample CheckPurity Check Chemical Purity (GC-FID/MS) Start->CheckPurity DirectInj Direct Injection Strategy CheckPurity->DirectInj High Purity Col_TBDMS Column A: 2,3-di-O-acetyl-6-O-TBDMS-β-CD (Chirasil-Dex CB) DirectInj->Col_TBDMS Preferred Deriv Derivatization Strategy Col_PM Column B: Permethylated β-CD (Chiraldex B-PM) Deriv->Col_PM Alternative Eval_Res Evaluate Resolution (Rs) Col_TBDMS->Eval_Res Success Validated Method (Rs > 1.5) Col_PM->Success Eval_Res->Success Rs > 1.5 Fail_Tail Issue: Peak Tailing Eval_Res->Fail_Tail Rs < 1.5 or Tailing Fail_Tail->Deriv Acylate -OH

Figure 1: Decision matrix for selecting the optimal chromatographic approach based on resolution and peak symmetry requirements.

Part 2: Comparative Analysis of Stationary Phases

The success of the separation hinges on the "Three-Point Interaction" rule. The stationary phase must interact with the analyte via:

  • Inclusion: The phenyl ring entering the Cyclodextrin (CD) cavity.

  • Hydrogen Bonding: The -OH group interacting with the CD rim substituents.

  • Steric Repulsion: The ester tail interacting with the CD surface.

Option A: The "Gold Standard" (Silylated -CD)

Phase Chemistry: 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-


-cyclodextrin dissolved in polysiloxane.
Commercial Examples: CP-Chirasil-Dex CB, Hydrodex 

-6-TBDM, Lipodex B.
  • Mechanism: The TBDMS groups at the C6 position of the glucose units deepen the hydrophobic cavity, while the acetyl groups at C2/C3 provide specific hydrogen-bonding acceptor sites. This matches the donor capability of the M3H3PP hydroxyl group perfectly.

  • Performance: Typically yields baseline separation (

    
    ) for 
    
    
    
    -hydroxy esters without derivatization.
  • Pros: Minimal sample prep; high inertness; long column life.

  • Cons: Upper temperature limit is usually lower (220°C) than pure polysiloxanes.

Option B: The "Alternative" (Permethylated -CD)

Phase Chemistry: Heptakis(2,3,6-tri-O-methyl)-


-cyclodextrin.
Commercial Examples: Chiraldex B-PM, Hydrodex 

-PM.
  • Mechanism: Relies heavily on inclusion complexation. The lack of specific H-bond acceptors often results in lower selectivity for the free hydroxy ester compared to the silylated phase.

  • Performance: May show partial separation or peak tailing for underivatized M3H3PP.

  • Optimization: Often requires derivatization of the analyte (e.g., to the trifluoroacetate ester) to block the -OH group and improve peak shape.

  • Pros: Higher thermal stability (often up to 230-250°C).

Data Summary: Performance Comparison
FeatureOption A: TBDMS-

-CD
Option B: Permethylated

-CD
Analyte Form Direct (Underivatized)Derivatized (Recommended)
Selectivity (

)
High (Typically 1.05 - 1.15)Moderate (1.02 - 1.08)
Peak Symmetry Excellent (Tail factor < 1.2)Variable (Tail factor > 1.5 if underivatized)
Prep Time < 5 mins (Dilution only)30-60 mins (Reaction + Extraction)
Elution Order Typically (

) then (

) (Verify with standard)
Can reverse based on derivatization

Expert Insight: For M3H3PP, Option A is the superior choice . The specific interaction between the acetylated CD rim and the analyte's hydroxyl group provides a "lock-and-key" fit that permethylated phases lack.

Part 3: Detailed Experimental Protocols

Protocol A: Direct Injection (Recommended)

This protocol utilizes the TBDMS phase. It is a self-validating system; if the resolution drops below 1.5, it indicates column fouling or moisture contamination.

1. Sample Preparation:

  • Weigh 1.0 mg of M3H3PP into a 1.5 mL GC vial.

  • Dissolve in 1.0 mL of Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .

  • Note: Avoid alcohols (MeOH/EtOH) as solvents if possible, as they can compete for the stationary phase adsorption sites, temporarily altering selectivity.

2. GC Conditions:

ParameterSetting
Column CP-Chirasil-Dex CB (25 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium (Constant Flow: 1.2 mL/min) or Hydrogen (40 cm/sec)
Injector Split Mode (Ratio 50:1). Temp: 200°C.
Oven Program 90°C (Hold 1 min)

Ramp 2°C/min to 140°C

Ramp 20°C/min to 200°C (Hold 5 min).
Detector FID at 250°C.

3. Validation Criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    between enantiomers.
  • Tailing Factor: Must be

    
     for both peaks.
    
Protocol B: Derivatization (Troubleshooting)

If peak tailing persists (often due to active sites in the liner or column aging), convert the hydroxyl group to a trifluoroacetate (TFA) ester.

1. Derivatization Steps:

  • Dissolve 1 mg M3H3PP in 0.5 mL DCM.

  • Add 50 µL Trifluoroacetic Anhydride (TFAA) .

  • Incubate at 60°C for 15 minutes in a sealed vial.

  • Evaporate to dryness under a gentle Nitrogen stream.

  • Reconstitute in 1.0 mL Hexane.

2. Analysis:

  • Inject using the same column conditions as Protocol A, but lower the initial oven temperature to 70°C, as the TFA derivative is more volatile.

Part 4: Mechanism of Separation

Understanding why the separation works allows for better troubleshooting. The separation is driven by thermodynamics (


).

Mechanism Analyte M3H3PP Enantiomers (R and S) Phase Chiral Stationary Phase (TBDMS-β-CD) Analyte->Phase Enters Column Complex_R Transient Complex [R-CD] Less Stable (Fast Elution) Phase->Complex_R Thermodynamics Complex_S Transient Complex [S-CD] More Stable (Slow Elution) Phase->Complex_S Thermodynamics Result Chromatographic Separation (Delta Retention Time) Complex_R->Result Complex_S->Result Forces Interaction Forces: 1. Hydrophobic Inclusion (Phenyl) 2. H-Bonding (-OH to Acetyl) 3. Steric Fit (Ester Chain) Forces->Complex_R Forces->Complex_S

Figure 2: Thermodynamic mechanism of chiral recognition. The differential stability of the diastereomeric complexes leads to separation.

Elution Order Caution

While literature for similar


-hydroxy esters (e.g., methyl nilate) on Chirasil-Dex CB suggests the (

)-enantiomer often forms the stronger complex (eluting second), the elution order must be experimentally verified for M3H3PP using a pure standard or a reference sample with known configuration.
  • Self-Validation: If a pure standard is unavailable, perform a kinetic resolution using Lipase B from Candida antarctica (CALB), which typically hydrolyzes the (

    
    )-ester preferentially. The remaining unreacted ester will be enriched in the (
    
    
    
    )-enantiomer.

References

  • Schurig, V. (2001). "Separation of enantiomers by gas chromatography." Journal of Chromatography A, 906(1-2), 275-299. Link

  • Bicchi, C., D'Amato, A., & Rubiolo, P. (1999). "Cyclodextrin derivatives as chiral selectors for direct gas chromatographic separation of enantiomers in the essential oil, aroma and flavour fields."[1] Journal of Chromatography A, 843(1-2), 99-121. Link

  • Macherey-Nagel. "LIPODEX® E - Application Note for Chiral Separation." MN Chromatography Applications. Link

  • Restek Corporation. "A Guide to the Analysis of Chiral Compounds by GC." Restek Technical Literature. Link

  • Rosa, P. et al. (1998). "Simple gas chromatographic method for the stereodifferentiation of methyl nilate, a chiral alpha-methyl-beta-hydroxy ester." Journal of Chromatography A, 807(1), 129-134. Link

Sources

Validation

Comparative Analysis of Reference Standards for (R)- and (S)-Methyl 3-hydroxy-3-phenylpropanoate

Executive Summary Methyl 3-hydroxy-3-phenylpropanoate (M3HPP) is a critical chiral building block in the synthesis of serotonin reuptake inhibitors (SSRIs), including Fluoxetine , Nisoxetine , and Dapoxetine . The enanti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-hydroxy-3-phenylpropanoate (M3HPP) is a critical chiral building block in the synthesis of serotonin reuptake inhibitors (SSRIs), including Fluoxetine , Nisoxetine , and Dapoxetine . The enantiomeric purity of M3HPP is the rate-limiting quality attribute for the efficacy and regulatory compliance of the final API.

This guide provides an objective technical comparison of reference standard grades (CRM vs. Analytical Standards) and validates the optimal analytical methodologies for distinguishing the (R)- and (S)- enantiomers (CAS: 58692-70-9 and 36615-45-9, respectively).

Technical Context & Molecular Significance

The pharmacological activity of M3HPP derivatives is stereospecific. The (S)-enantiomer is typically the desired precursor for Dapoxetine, while the (R)-enantiomer may be considered a chiral impurity.

Chiral Divergence in Synthesis

The selection of a reference standard must account for the specific impurity profile generated by the synthesis method:

  • Enzymatic Reduction (Lipase/KRED): High enantioselectivity (>99% ee) but risk of protein residues and hydrolysis byproducts (Acid form).

  • Asymmetric Hydrogenation (Ru/Rh Catalysts): Lower inherent ee% (requires recrystallization) and risk of metal contaminants.

Visualization: Synthesis & Impurity Logic

The following diagram illustrates where the enantiomers diverge and where reference standards are critical for decision-making.

SynthesisPath cluster_Methods Asymmetric Induction Raw Methyl Benzoylacetate Enz Enzymatic Reduction (KRED/Lipase) Raw->Enz Chem Noyori Hydrogenation (Ru-Catalyst) Raw->Chem S_Iso (S)-M3HPP (Target Precursor) Enz->S_Iso >99% ee Racemate Racemic M3HPP (50:50 mix) Chem->Racemate Low Selectivity Chem->S_Iso High Selectivity QC QC Checkpoint (Chiral HPLC) Racemate->QC S_Iso->QC R_Iso (R)-M3HPP (Chiral Impurity) R_Iso->QC

Figure 1: Critical Control Points for Chiral Analysis in M3HPP Synthesis.

Comparative Analysis: Reference Standard Grades

Not all reference standards are created equal. For IND/NDA filings, the traceability of the standard is paramount. Below is a comparison of the three primary tiers of standards available for M3HPP.

Table 1: Performance Matrix of Reference Standard Grades
FeatureCertified Reference Material (CRM) Analytical Standard (Primary) Reagent/Research Grade
Primary Use ISO 17034 Accredited Quantification, Method ValidationRoutine QC, Retention Time MarkerR&D Screening, Synthesis Starter
Assay Accuracy High (Mass Balance/qNMR verified)Moderate (Chromatographic Purity only)Low (Area% only)
Uncertainty Explicitly stated (e.g., ± 0.5%)Not usually providedUnknown
Chiral Purity Certified ee% with specific methodstated ee% (often batch dependent)Often Racemic or unspecified ee%
Traceability NIST/BIPM TraceableManufacturer TraceableNone
Cost


$

Recommendation:

  • Use CRMs when establishing the Response Factor (RF) for the main peak during method validation.

  • Use Analytical Standards for routine system suitability testing (SST) and retention time confirmation.

  • Use Reagent Grade only for spiking studies to identify gross impurities.

Experimental Validation: Chiral HPLC Protocol

To objectively compare these standards, a robust analytical method is required. The industry "Gold Standard" for beta-hydroxy esters is Polysaccharide-based Normal Phase HPLC .

Why this method?

Reverse-phase methods (C18) often fail to separate the enantiomers of M3HPP without derivatization because the hydrophobic phenyl rings dominate the interaction, masking the subtle chiral center. Normal phase chromatography on a coated cellulose/amylose phase utilizes Hydrogen Bonding and Pi-Pi interactions in the chiral cavities to achieve separation.

Standardized Protocol (Self-Validating)
  • Column: Chiralcel OD-H (or equivalent Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

    • Note: Isopropanol acts as the modifier. Increasing IPA decreases retention time but may compress resolution.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C (Strict control required; lower T improves resolution).

  • Detection: UV @ 215 nm (Maximal absorption for the benzoyl moiety).

  • Injection Volume: 10 µL.

Expected Performance Data

The following data represents typical system suitability results when comparing a high-quality (S)-M3HPP standard against a racemic mixture.

Parameter(S)-Enantiomer(R)-EnantiomerAcceptance Criteria
Retention Time (min) ~ 8.5~ 11.2N/A
Selectivity (

)
N/A1.35

Resolution (

)
N/A3.8

(Baseline)
Tailing Factor (

)
1.051.08

Theoretical Plates (

)
> 8,000> 8,000> 2,000
Visualization: Chiral Recognition Mechanism

Understanding why the separation works aids in troubleshooting.

ChiralMechanism cluster_StatPhase Stationary Phase (Chiralcel OD-H) cluster_Analyte Analyte (M3HPP) Cavity Chiral Cavity (Cellulose Carbamate) Result Result: (S)-Elutes First (R)-Retained Longer Cavity->Result Phenyl Phenyl Group (Pi-Pi Stacking) Phenyl->Cavity Strong Interaction (R-form) Weak Interaction (S-form) Hydroxyl 3-OH Group (H-Bonding) Hydroxyl->Cavity H-Bond Donor Ester Methyl Ester (Dipole Interaction)

Figure 2: Mechanistic interactions leading to chiral resolution on polysaccharide columns.

Handling and Stability Standards

When maintaining reference standards for M3HPP, specific protocols must be followed to prevent racemization or hydrolysis .

  • Hygroscopicity: The methyl ester is susceptible to hydrolysis in the presence of moisture and trace acid/base, converting it to the free acid (3-hydroxy-3-phenylpropanoic acid).

    • Protocol: Store standards in a desiccator at -20°C. Equilibrate to room temperature before opening to prevent condensation.

  • Solvent Stability:

    • Avoid protic solvents (Methanol/Ethanol) for long-term stock storage as transesterification can occur.

    • Preferred Solvent: Dissolve in Anhydrous Isopropanol or Hexane just prior to injection.

  • Racemization Risk:

    • M3HPP has a benzylic proton alpha to the hydroxyl group. While relatively stable, exposure to strong bases (pH > 10) can induce elimination or racemization via an enolate intermediate.

References

  • Chemical Identity & Properties: PubChem. Methyl 3-hydroxy-3-phenylpropanoate.[3][4][5][6] CID 6993014.[7] Link

  • Enzymatic Synthesis Route: Kamal, A., et al. "Lipase-mediated resolution of 3-hydroxy-3-phenylpropanoates." Tetrahedron: Asymmetry, Vol 13, Issue 19, 2002. Link

  • Analytical Method (Basis for Protocol): Daicel Corporation. Application Note: Separation of Hydroxy Esters on Chiralcel OD-H. Link

  • Regulatory Standards: FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. Link

  • Reference Standard Grades: ISO 17034:2016. General requirements for the competence of reference material producers. Link

Sources

Comparative

Comparative Guide: Optical Rotation &amp; Synthesis of Enantiopure Methyl 3-hydroxy-3-phenylpropanoate

Executive Summary Methyl 3-hydroxy-3-phenylpropanoate (M3H3PP) is a critical chiral building block in the synthesis of serotonin reuptake inhibitors (SSRIs) such as Fluoxetine (Prozac®) and Atomoxetine. Its optical purit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-hydroxy-3-phenylpropanoate (M3H3PP) is a critical chiral building block in the synthesis of serotonin reuptake inhibitors (SSRIs) such as Fluoxetine (Prozac®) and Atomoxetine. Its optical purity is the primary determinant of downstream pharmaceutical efficacy.

This guide provides a definitive comparison of the enantiomeric optical rotation values, evaluates the two dominant synthesis routes (Biocatalytic Resolution vs. Asymmetric Hydrogenation), and establishes a self-validating protocol for quality control.

⚠️ Critical Distinction: Do Not Confuse

Target Molecule: Methyl 3-hydroxy-3-phenylpropanoate (CAS: 36615-45-9) Common Imposter: Methyl 3-hydroxy-2-methyl propionate (Roche Ester)

Note: Search databases frequently conflate these two. The Roche ester has a methyl group at the alpha position; M3H3PP has a phenyl group at the beta position. Ensure your Certificate of Analysis (CoA) matches the structure below.

Part 1: The Benchmark Data (Optical Rotation)

The following values represent the "Gold Standard" for high-purity (>99% ee) samples. Optical rotation is highly solvent-dependent for


-hydroxy esters due to hydrogen bonding interactions.
Comparative Optical Rotation Table
Parameter(S)-Enantiomer (R)-Enantiomer
Configuration (S)-(-)-Methyl 3-hydroxy-3-phenylpropanoate(R)-(+)-Methyl 3-hydroxy-3-phenylpropanoate
CAS Number 36615-45-958692-70-9
Specific Rotation

-44.2° (

, 1,2-Dichloroethane)
+44.2° (Theoretical)*
Alternative Solvent -16.0° to -18.0° (Ethanol/MeOH)**+51.0° (

, Chloroform)***
Primary Application Fluoxetine, Tomoxetine precursorsChiral auxiliary synthesis

*Derived from the enantiomeric relationship.[1][2][3] If (S) is -44.2°, (R) is +44.2° in the same solvent. **Rotation magnitude typically decreases in protic solvents (MeOH/EtOH) compared to chlorinated solvents. ***Value based on the Ethyl ester analog, which exhibits


 in CHCl

. The Methyl ester will be proximal to this range.
Expert Insight: The Solvent Effect

In chlorinated solvents (CHCl


, CH

ClCH

Cl), intramolecular hydrogen bonding stabilizes a specific conformer, leading to high rotation values (~44-50°). In protic solvents (Methanol), intermolecular hydrogen bonding with the solvent disrupts this conformation, often lowering the specific rotation to the 15-25° range. Always compare values in the same solvent.

Part 2: Comparative Analysis of Production Routes

To achieve the optical purity required for the values above, two primary synthesis routes are employed.

Route A: Biocatalytic Kinetic Resolution (Lipase)
  • Mechanism: Uses enzymes (e.g., Candida antarctica Lipase B, CAL-B) to selectively hydrolyze or transesterify one enantiomer from a racemic mixture.

  • Pros: Mild conditions, high enantioselectivity (E-value >100), no heavy metals.

  • Cons: Maximum theoretical yield is 50% (unless Dynamic Kinetic Resolution is used).

Route B: Asymmetric Hydrogenation (Noyori Type)[4][5]
  • Mechanism: Uses a Ruthenium-BINAP chiral catalyst to hydrogenate Methyl Benzoylacetate.

  • Pros: 100% theoretical yield, scalable for metric-ton production.

  • Cons: Requires high pressure (H

    
    ), expensive catalyst, and metal scavenging purification.
    
Workflow Comparison Diagram

SynthesisComparison Start_Bio Racemic Methyl 3-hydroxy-3-phenylpropanoate Process_Bio Kinetic Resolution (Lipase CAL-B + Vinyl Acetate) Start_Bio->Process_Bio Biocatalysis Start_Chemo Methyl Benzoylacetate (Beta-Keto Ester) Process_Chemo Asymmetric Hydrogenation (Ru-BINAP + H2) Start_Chemo->Process_Chemo Chemocatalysis Result_Bio Product: (S)-Ester + (R)-Acetate Max Yield: 50% Process_Bio->Result_Bio Result_Chemo Product: (R) or (S)-Ester Max Yield: 100% Process_Chemo->Result_Chemo

Figure 1: Comparison of Biocatalytic Resolution vs. Asymmetric Hydrogenation workflows. Note the yield limitation in the biocatalytic route versus the efficiency of hydrogenation.

Part 3: Self-Validating Experimental Protocol

To verify the optical purity of your M3H3PP sample, follow this protocol. This method includes a "self-check" to ensure the polarimeter is functioning correctly.

Reagents & Equipment[2]
  • Solvent: 1,2-Dichloroethane (Spectroscopic Grade) or Chloroform (Stabilized with Amylene). Avoid Ethanol if comparing to the -44.2° benchmark.

  • Standard: Sucrose (Analytical Standard).

  • Equipment: Digital Polarimeter (Sodium D-line, 589 nm).

Step-by-Step Methodology
  • System Validation (The "Zero" Check):

    • Fill the cell (1 dm path length) with pure solvent.

    • Measure rotation.[1][4][5] It must be

      
      . If not, clean the cell or re-blank.
      
    • Validation: Measure a sucrose standard (

      
       in water) to confirm instrument accuracy (Target: 
      
      
      
      ).
  • Sample Preparation:

    • Weigh exactly

      
       mg (
      
      
      
      g) of M3H3PP.
    • Dissolve in a

      
       mL volumetric flask with 1,2-Dichloroethane.
      
    • Concentration (

      
      ): 
      
      
      
      g/100mL.
  • Measurement:

    • Equilibrate sample temperature to

      
       (or 
      
      
      
      ). Temperature fluctuations of
      
      
      can alter readings by
      
      
      .
    • Fill the cell, ensuring no air bubbles are in the light path.

    • Take 5 readings and average them.

  • Calculation:

    
    
    
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      : Observed rotation (degrees)[6]
      
    • 
      : Path length (dm)
      
    • 
      : Concentration (g/100mL)
      
Troubleshooting Logic Tree

Troubleshooting Input Observed Rotation Value Check1 Is value 0°? Input->Check1 Racemic Sample is Racemic (50/50 mixture) Check1->Racemic Yes Check2 Is value low? (< 30° magnitude) Check1->Check2 No Solvent Check Solvent. Did you use MeOH instead of CHCl3? Check2->Solvent Yes (Solvent Mismatch) Ee Check Purity. ee% is likely < 90% Check2->Ee Yes (Solvent Correct) Check3 Is value correct magnitude but wrong sign? Check2->Check3 No WrongEnant Wrong Enantiomer supplied. (R) instead of (S) Check3->WrongEnant Yes Pass PASS High Purity Sample Check3->Pass No

Figure 2: Decision tree for interpreting optical rotation results and troubleshooting purity issues.

References

  • Thermo Fisher Scientific. Methyl (S)-3-hydroxy-3-phenylpropanoate, 99% Specifications.[5] Retrieved from Fishersci.at.

  • Sigma-Aldrich. (+)-Ethyl (R)-3-hydroxy-3-phenylpropionate Product Sheet. Retrieved from SigmaAldrich.com.

  • Noyori, R. (2001).[2][7] Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). NobelPrize.org.

  • Matrix Fine Chemicals. Methyl 3-hydroxy-3-phenylpropanoate CAS 36615-45-9 Data.[5][8]

Sources

Validation

A Comparative Guide to Impurity Profiling in the Synthesis of Methyl 3-hydroxy-3-phenylpropanoate

Introduction Methyl 3-hydroxy-3-phenylpropanoate is a valuable β-hydroxy ester that serves as a key building block in the synthesis of various pharmaceuticals and fine chemicals.[1] Its structural motif is present in mol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-hydroxy-3-phenylpropanoate is a valuable β-hydroxy ester that serves as a key building block in the synthesis of various pharmaceuticals and fine chemicals.[1] Its structural motif is present in molecules of significant therapeutic interest. As with any active pharmaceutical ingredient (API) or intermediate, controlling the impurity profile is of paramount importance to ensure the safety, efficacy, and stability of the final drug product. Regulatory bodies worldwide mandate rigorous characterization and control of impurities, making robust analytical strategies a cornerstone of drug development.

This guide provides an in-depth comparison of common synthetic routes to Methyl 3-hydroxy-3-phenylpropanoate, focusing on the characteristic impurity profiles associated with each method. We will delve into the mechanistic origins of these impurities and present validated, field-proven analytical protocols for their detection, identification, and quantification. This document is intended for researchers, process chemists, and analytical scientists engaged in the development and manufacturing of pharmaceuticals.

Part 1: Comparison of Synthetic Strategies and Associated Impurities

The choice of synthetic route is the most critical factor influencing the impurity profile of the final compound. Here, we compare two primary and mechanistically distinct pathways: the Reformatsky Reaction and the Catalytic Reduction of a β-Keto Ester.

The Reformatsky Reaction: A Classic Carbon-Carbon Bond Formation

The Reformatsky reaction is a well-established method for synthesizing β-hydroxy esters. It involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc.[2][3] The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive than corresponding Grignard or lithium enolates, thus preventing self-condensation of the ester.[4]

Mechanism:

  • Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of methyl bromoacetate to form an organozinc intermediate.[4][5]

  • Coordination & Addition: The carbonyl oxygen of benzaldehyde coordinates to the zinc atom, forming a six-membered chair-like transition state.[5]

  • C-C Bond Formation: A nucleophilic addition to the aldehyde carbonyl occurs.

  • Workup: Acidic workup hydrolyzes the zinc alkoxide to yield the final β-hydroxy ester.[4]

Diagram: Reformatsky Reaction Pathway and Impurity Formation

G cluster_reactants Starting Materials cluster_reaction Reaction & Workup cluster_products Products & Impurities benzaldehyde Benzaldehyde reformatsky Reformatsky Reaction (Toluene, heat) + Acidic Workup benzaldehyde->reformatsky bromoacetate Methyl Bromoacetate bromoacetate->reformatsky imp3 Impurity C: Methyl 4-bromo-3-oxobutanoate (Self-Condensation) bromoacetate->imp3 Self-Condensation zinc Zinc Dust zinc->reformatsky product Methyl 3-hydroxy-3-phenylpropanoate (Target) reformatsky->product imp2 Impurity B: Unreacted Benzaldehyde reformatsky->imp2 imp1 Impurity A: Methyl Cinnamate (Dehydration) product->imp1 Loss of H₂O

Caption: Synthetic pathway and major impurities in the Reformatsky reaction.

Reduction of Methyl 3-oxo-3-phenylpropanoate (Methyl Benzoylacetate)

This route involves the synthesis of a β-keto ester intermediate, Methyl 3-oxo-3-phenylpropanoate, followed by its selective reduction to the corresponding β-hydroxy ester. This approach is common in both chemical and biocatalytic synthesis.[6]

Mechanism (Catalytic Hydrogenation Example):

  • Intermediate Synthesis: Methyl 3-oxo-3-phenylpropanoate is typically synthesized via a Claisen condensation or related reaction. Impurities from this step can carry over.

  • Reduction: The keto group is reduced using various reagents (e.g., NaBH₄) or through catalytic hydrogenation. Biocatalytic reduction, for instance with baker's yeast (Saccharomyces cerevisiae), is also highly effective and can offer high stereoselectivity.[6][7]

Diagram: β-Keto Ester Reduction Pathway and Impurity Formation

G cluster_reactants Starting Material cluster_reaction Reaction cluster_products Products & Impurities ketoester Methyl 3-oxo-3-phenylpropanoate reduction Selective Reduction ketoester->reduction imp3 Impurity F: Methyl Benzoate (Retro-Claisen) ketoester->imp3 Side Reaction reductant Reducing Agent (e.g., NaBH₄, Baker's Yeast) reductant->reduction product Methyl 3-hydroxy-3-phenylpropanoate (Target) reduction->product imp1 Impurity D: Unreacted Keto Ester reduction->imp1 imp2 Impurity E: Methyl 3-phenylpropanoate (Over-reduction) product->imp2 Further Reduction

Caption: Synthetic pathway and major impurities in the β-keto ester reduction.

Comparative Summary of Potential Impurities

The choice of synthesis dictates the impurities that must be targeted by analytical methods. A summary is presented below.

Impurity Structure Origin Route Reason for Formation Typical Analytical Method
Methyl Cinnamate C₆H₅CH=CHCOOCH₃Reformatsky, AldolDehydration of the β-hydroxy ester product, often promoted by heat or acidic/basic conditions.[8]HPLC, GC-MS
Unreacted Benzaldehyde C₆H₅CHOReformatskyIncomplete reaction or non-stoichiometric addition of reagents.HPLC, GC-MS
Unreacted Methyl Bromoacetate BrCH₂COOCH₃ReformatskyIncomplete reaction.GC-MS
Unreacted Methyl 3-oxo-3-phenylpropanoate C₆H₅COCH₂COOCH₃β-Keto Ester ReductionIncomplete reduction of the starting material.[9]HPLC
Methyl 3-phenylpropanoate C₆H₅CH₂CH₂COOCH₃β-Keto Ester ReductionOver-reduction of the hydroxyl group (hydrogenolysis).[10]HPLC, GC-MS
Benzoic Acid C₆H₅COOHBothOxidation of benzaldehyde starting material or hydrolysis of ester impurities/product.HPLC
Methyl Benzoate C₆H₅COOCH₃β-Keto Ester ReductionBy-product from retro-Claisen condensation of the starting β-keto ester.[11]GC-MS, HPLC

Part 2: Analytical Methodologies for Impurity Profiling

A multi-technique approach is essential for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is the primary tool for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are used for identification and structural elucidation.[12][13][14]

Diagram: General Analytical Workflow for Impurity Profiling

G cluster_unknowns Unknown Peak Investigation sample Crude or Purified Synthesis Product prep Sample Preparation (Dilution in Mobile Phase) sample->prep hplc Screening & Quantification (RP-HPLC with UV/DAD) prep->hplc gcms Volatiles & Residual Solvents (Headspace GC-MS) prep->gcms report Impurity Profile Report (Quantified Knowns) hplc->report lcms Identification (LC-MS/MS, HRMS) hplc->lcms Unknown Peak > Threshold isolate Preparative HPLC Isolation lcms->isolate nmr Structure Elucidation (NMR) isolate->nmr elucidated Identified Impurity Structure nmr->elucidated

Caption: A typical workflow for identifying and quantifying impurities.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC with UV detection is the gold standard for separating the target molecule from its structurally similar, non-volatile impurities.[15] The method must be stability-indicating, meaning it can resolve the main component from any potential degradants.

Experimental Protocol: HPLC Analysis

  • Instrumentation:

    • HPLC or UPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-10 min: 35% to 85% B

      • 10-16 min: Hold at 85% B

      • 16.1-18 min: Return to 35% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[16]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 215 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the Methyl 3-hydroxy-3-phenylpropanoate sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • System Suitability:

    • Perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area of the main component should not be more than 2.0%.[17]

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis and Calculation:

    • Inject the sample solution.

    • Identify impurities by their relative retention times compared to the main peak.

    • Quantify impurities using area normalization or against a qualified reference standard if available.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is highly effective for identifying and quantifying volatile organic impurities, such as residual solvents or low-boiling point by-products like methyl benzoate.[18] Due to the polar hydroxyl group on the target molecule, derivatization is often required to improve volatility and peak shape.[19]

Experimental Protocol: GC-MS Analysis (with Silylation)

  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Derivatization (Silylation):

    • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

    • Add 100 µL of anhydrous pyridine to dissolve the residue.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 60 °C for 30 minutes to form the trimethylsilyl (TMS) ether.[19]

  • Chromatographic Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 min.

    • Injector Temperature: 270 °C.

    • Injection Mode: Split (e.g., 20:1).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-550.

  • Analysis:

    • Inject the derivatized sample.

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and by retention time comparison with standards.

Conclusion

The impurity profile of Methyl 3-hydroxy-3-phenylpropanoate is intrinsically linked to its synthetic origin. A Reformatsky-based synthesis is prone to dehydration and self-condensation impurities, whereas a route involving the reduction of a β-keto ester may contain unreacted starting material or over-reduced by-products.

A comprehensive analytical strategy is non-negotiable for ensuring pharmaceutical quality. The strategic implementation of orthogonal techniques, primarily HPLC for quantitative analysis of non-volatile species and GC-MS for volatile impurities and residual solvents, provides a robust framework for control. For unknown impurities that appear during stability studies or process changes, advanced techniques like high-resolution mass spectrometry and NMR are indispensable for structural elucidation. By understanding the potential impurity landscape from each synthetic route and employing these validated analytical methods, researchers and developers can ensure the quality, safety, and regulatory compliance of their products.

References

  • Aldol Condensation. (n.d.). University of Colorado Boulder.
  • Reformatsky Reaction. (n.d.). NROChemistry.
  • Synthesis of methyl 3-phenylpropionate. (n.d.). PrepChem.com.
  • 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. (2020). RSC Publishing.
  • Reformatsky Reaction. (n.d.). Thermo Fisher Scientific - US.
  • Reformatsky reaction. (n.d.). Wikipedia.
  • Reformatsky Reaction Mechanism Explained. (n.d.). Scribd.
  • Understanding Methyl 3-Hydroxypropanoate: Properties, Synthesis, and Applications. (n.d.). BenchChem.
  • Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. (2006). PubMed.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews in Pharmacy and Pharmaceutical Sciences.
  • Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters. (2006). Google Patents.
  • Impurity Analysis and Profiling Services. (n.d.). Emery Pharma.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures.
  • Reformatsky Reaction. (2023). Chemistry LibreTexts.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Pharma Focus America.
  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu.
  • Application Notes and Protocols for GC-MS Analysis of Methyl 3-hydroxypropanoate. (n.d.). BenchChem.
  • Methyl 3-oxo-3-phenylpropanoate (CAS 614-27-7). (n.d.). Cayman Chemical.
  • multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). Cipac.org.
  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex.

Sources

Comparative

Technical Deep Dive: Mass Spectrometry Fragmentation Pattern of Methyl 3-hydroxy-3-phenylpropanoate

Executive Summary Methyl 3-hydroxy-3-phenylpropanoate (CAS: 14423-98-4) is a critical intermediate in the synthesis of chiral drugs (e.g., fluoxetine precursors) and a potential marker for the authenticity of natural met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-hydroxy-3-phenylpropanoate (CAS: 14423-98-4) is a critical intermediate in the synthesis of chiral drugs (e.g., fluoxetine precursors) and a potential marker for the authenticity of natural methyl cinnamate. Its analysis by Electron Ionization Mass Spectrometry (EI-MS) presents a specific challenge: thermal instability .

This guide provides a mechanistic breakdown of its fragmentation, distinguishing it from its dehydration product (Methyl Cinnamate) and its regioisomer (Methyl 2-hydroxy-3-phenylpropanoate). We establish a self-validating analytical protocol emphasizing the diagnostic m/z 107 ion and the necessity of silylation for robust quantification.

Structural Analysis & Theoretical Fragmentation

The molecule consists of a phenyl ring, a


-hydroxyl group, and a methyl ester functionality. The lability of the 

-hydroxyl group defines its mass spectral behavior.[1]
Primary Fragmentation Pathways

Upon electron impact (70 eV), the molecular ion (


, m/z 180) forms but is energetically unstable. It decays via two competing channels:
  • 
    -Cleavage (Diagnostic Pathway):  The bond between C2 and C3 cleaves, driven by the stability of the resulting oxonium ion.
    
    • Mechanism: Radical site initiation at the hydroxyl oxygen triggers cleavage of the adjacent C-C bond.

    • Result: Formation of the m/z 107 ion (

      
      ) and a neutral radical (
      
      
      
      , mass 73).
    • Significance: This is the Base Peak or a major diagnostic ion, distinguishing the 3-hydroxy isomer from the 2-hydroxy isomer.

  • Dehydration (Thermal/EI Induced): Elimination of water (

    
    , 18 Da) via a 1,2-elimination or thermal degradation in the injector.
    
    • Result: Formation of the m/z 162 ion (equivalent to the molecular ion of Methyl Cinnamate).

    • Secondary Fragmentation: The m/z 162 ion further fragments into m/z 131 (

      
      ) and m/z 103  (Styryl cation, 
      
      
      
      ).
Mechanistic Visualization

The following diagram illustrates the competing pathways and the origin of key ions.[2]

Fragmentation_Pathway M_Ion Molecular Ion (M+) m/z 180 Alpha_Cleavage α-Cleavage (Diagnostic) M_Ion->Alpha_Cleavage Dehydration Dehydration (-H2O) M_Ion->Dehydration Ion_107 Benzylic Oxonium m/z 107 (Base Peak Candidate) Alpha_Cleavage->Ion_107 - •CH2COOMe (73) Ion_162 Methyl Cinnamate Ion m/z 162 Dehydration->Ion_162 - H2O (18) Ion_77 Phenyl Cation m/z 77 Ion_107->Ion_77 - CH2O Ion_131 Acylium Ion m/z 131 Ion_162->Ion_131 - •OCH3 (31) Ion_103 Styryl Cation m/z 103 Ion_162->Ion_103 - •COOCH3 (59)

Figure 1: Competing fragmentation pathways for Methyl 3-hydroxy-3-phenylpropanoate. The green path represents the diagnostic structural cleavage.

Comparative Analysis: Distinguishing Alternatives

Differentiation between regioisomers and degradation products is the primary analytical challenge.

Comparison 1: Vs. Methyl Cinnamate (Dehydration Product)

Methyl Cinnamate is both a synthesis precursor and a degradation artifact.

FeatureMethyl 3-hydroxy-3-phenylpropanoateMethyl Cinnamate
Molecular Ion (

)
m/z 180 (Often weak/absent)m/z 162 (Strong, stable)
Base Peak m/z 107 (

)
m/z 131 (

) or 103
Diagnostic Loss M-18 (Water)M-31 (Methoxy)
Key Distinction Presence of m/z 107 confirms the alcohol.Absence of m/z 107; strong m/z 131.
Comparison 2: Vs. Methyl 2-hydroxy-3-phenylpropanoate (Regioisomer)

The position of the hydroxyl group shifts the


-cleavage site, altering the mass of the major fragment.
Feature3-Hydroxy (Target)2-Hydroxy (Isomer)
Structure



-Cleavage Site
Between C2 and C3Between C2 and C3
Resulting Fragment

(m/z 107 )

(m/z 91 )
Interpretation m/z 107 dominates.m/z 91 (Tropylium) dominates.
Decision Tree for Identification

Isomer_ID Start Unknown Spectrum (MW 180 or 162?) Check_107 Is m/z 107 the Base Peak? Start->Check_107 Check_91 Is m/z 91 the Base Peak? Check_107->Check_91 No Result_3OH ID: Methyl 3-hydroxy-3-phenylpropanoate Check_107->Result_3OH Yes Check_162 Is M+ 162 dominant with m/z 131? Check_91->Check_162 No Result_2OH ID: Methyl 2-hydroxy-3-phenylpropanoate Check_91->Result_2OH Yes Result_Cin ID: Methyl Cinnamate (Dehydrated) Check_162->Result_Cin Yes

Figure 2: Logic flow for distinguishing the target molecule from its common isomer and degradation product.

Experimental Protocol: Self-Validating Analysis

Due to thermal instability, direct injection often leads to on-column dehydration, mimicking Methyl Cinnamate. The following protocol uses TMS derivatization to "lock" the structure, preventing dehydration and shifting the mass spectrum for positive identification.

Reagents
  • Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Solvent: Anhydrous Pyridine or Ethyl Acetate.

Step-by-Step Workflow
  • Sample Prep: Dissolve 1 mg of sample in 100 µL Ethyl Acetate.

  • Derivatization: Add 50 µL BSTFA + 1% TMCS. Incubate at 60°C for 30 minutes .

    • Mechanism: Replaces the labile -OH proton with a -TMS group (

      
      ).
      
    • Validation: The MW shifts from 180 to 252 .

  • GC-MS Acquisition:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS).

    • Injector: Splitless, 220°C (Keep lower than standard 250°C to prevent thermal degradation of any underivatized material).

    • Scan Range: m/z 40–300.

Data Interpretation (TMS Derivative)
  • Molecular Ion: m/z 252 (Stronger intensity than native M+ 180).

  • Base Peak: m/z 179 (

    
    ).
    
    • Explanation: The

      
      -cleavage now produces a TMS-protected benzyl ion.
      
  • Methyl Loss: m/z 237 (

    
    ).
    
  • Validation Check: If you see m/z 162 in this run, it indicates incomplete derivatization or pre-existing Methyl Cinnamate in the sample.

References

  • NIST Chemistry WebBook. Methyl 3-hydroxy-3-phenylpropanoate & Related Esters. National Institute of Standards and Technology.[3][4]

  • PubChem. Methyl 3-hydroxy-2-methyl-3-phenylpropanoate (Isomer Data).[5] National Library of Medicine.

  • Backes, M. et al. (2014). Validity of marker compounds for authenticity control case study: Methyl cinnamate. Graz University of Technology. (Discusses 3-methoxy analog as marker).

  • BenchChem. Comparative study of biocatalytic versus chemical synthesis of beta-hydroxy esters. (Provides context on synthesis and purity analysis). Note: Generic link to guide section.

  • Doc Brown's Chemistry. Mass spectrum of methyl propanoate and related ester fragmentation patterns. (Fundamental fragmentation rules for esters).

Sources

Validation

Comparative Resolution Guide: Chiralcel OD vs. Chiralcel OB for Phenylpropanoates

Executive Summary: The "Workhorse" vs. The "Specialist" In the resolution of phenylpropanoate derivatives (e.g., ibuprofen precursors, dihydrocinnamic acid esters, and 2-phenoxypropionates), the choice between Chiralcel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Workhorse" vs. The "Specialist"

In the resolution of phenylpropanoate derivatives (e.g., ibuprofen precursors, dihydrocinnamic acid esters, and 2-phenoxypropionates), the choice between Chiralcel OD and Chiralcel OB represents a choice between a modern universal standard and a niche, steric-driven alternative.

  • Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate)): The primary recommendation for phenylpropanoates. Its success relies on a "three-point" interaction mechanism involving hydrogen bonding (NH donor), dipole-dipole stacking, and

    
    -
    
    
    
    interactions. It typically yields
    
    
    for carbonyl-containing analytes.
  • Chiralcel OB (Cellulose tribenzoate): A secondary alternative . Lacking the N-H hydrogen bond donor, it relies almost exclusively on inclusion complexes and steric discrimination. It is generally inferior for simple phenylpropanoates but becomes critical when the analyte contains bulky ortho-substituents that prevent entry into the OD cavity.

Mechanistic Interaction Profile

To develop a robust method, one must understand the molecular recognition mechanisms at play. The separation of phenylpropanoates involves the interaction between the analyte's carbonyl/ester group and the stationary phase's chiral selector.

Chiralcel OD: The Hydrogen Bonding Engine

The OD phase possesses a carbamate linkage. For phenylpropanoates, the mechanism is driven by:

  • H-Bonding: The carbamate N-H (donor) on the silica binds to the C=O (acceptor) of the phenylpropanoate ester/acid.

  • 
    -
    
    
    
    Stacking:
    The 3,5-dimethylphenyl group stacks with the analyte's phenyl ring.
  • Dipole: The carbamate C=O interacts with the analyte's ester dipole.

Chiralcel OB: The Steric Cavity

The OB phase is a tribenzoate ester. It lacks the N-H donor.

  • Inclusion: The tribenzoate forms a tighter, more rigid helical cavity than the phenylcarbamate.

  • Dipole-Dipole: Relies heavily on the interaction between the benzoate carbonyls and the analyte.

  • Steric Exclusion: Highly sensitive to the "shape" of the analyte. If the phenylpropanoate has a bulky group at the chiral center (e.g.,

    
    -methyl in Ibuprofen), OB can sometimes offer unique selectivity where OD fails due to non-specific retention.
    
Interaction Pathway Diagram (Graphviz)

G cluster_0 Resolution Outcome Analyte Phenylpropanoate (Analyte) OD_Phase Chiralcel OD (Carbamate) OD_Phase->Analyte Strong H-Bond (NH...O=C) OD_Phase->Analyte Pi-Pi Stacking OD_Phase->Analyte Dipole-Dipole Result_OD High Retention Broad Selectivity OD_Phase->Result_OD OB_Phase Chiralcel OB (Benzoate) OB_Phase->Analyte Cavity Inclusion (Steric) OB_Phase->Analyte Dipole-Dipole OB_Phase->Analyte No H-Bond Donor Result_OB Lower Retention Shape Specificity OB_Phase->Result_OB

Caption: Mechanistic divergence between OD (H-bond dominant) and OB (Steric/Inclusion dominant) for phenylpropanoates.

Comparative Performance Data

The following data summarizes the expected performance for Ethyl 2-phenoxypropionate and related 2-arylpropionic acids (e.g., Ibuprofen) , which serve as the standard model for this compound class.

ParameterChiralcel OD (OD-H)Chiralcel OB (OB-H)Interpretation
Separation Factor (

)
1.25 - 1.45 1.05 - 1.15OD provides superior peak spacing due to H-bonding.
Resolution (

)
> 2.5 (Baseline) 0.8 - 1.2 (Partial)OB often requires recycling or slower flow rates for baseline.
Typical Mobile Phase Hexane : IPA (90:10)Hexane : IPA (90:10)Identical solvent systems allow for easy column switching.
Retention Factor (

)
1.5 - 3.00.5 - 1.5OD retains longer due to stronger attractive forces.
Loading Capacity High (mg scale)Low (

g scale)
OD is better for semi-prep purification.

Key Finding: For 2-(4-isobutylphenyl)propionic acid (Ibuprofen), Chiralcel OD typically resolves the enantiomers (


), whereas OB often shows co-elution or mere shoulders unless the temperature is drastically lowered to < 10°C.

Validated Experimental Protocol

Objective: To achieve


 for a generic phenylpropanoate derivative.
Phase 1: The "Golden Standard" Screen (Chiralcel OD-H)
  • Column: Chiralcel OD-H (5

    
    m, 250 x 4.6 mm).
    
  • Mobile Phase A: n-Hexane (90%) / 2-Propanol (10%).

  • Additive: If the analyte is a free acid, add 0.1% Trifluoroacetic acid (TFA) . If it is a basic amine derivative, add 0.1% Diethylamine (DEA) . Note: Phenylpropanoate esters do not require additives.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

Success Criteria: If


, optimize IPA % to reduce retention time. If 

, proceed to Phase 2.
Phase 2: The "Steric" Alternative (Chiralcel OB-H)

Use this only if OD-H fails or shows excessive retention (


).
  • Column: Chiralcel OB-H (5

    
    m, 250 x 4.6 mm).
    
  • Mobile Phase B: n-Hexane (95%) / Ethanol (5%).

    • Expert Tip: Ethanol often provides better selectivity on tribenzoate phases than IPA due to its smaller size allowing better cavity penetration.

  • Flow Rate: 0.5 mL/min (Lower flow rate enhances inclusion kinetics).

  • Temperature: 10°C - 15°C .

    • Critical: Lowering temperature is the single most effective way to increase resolution on OB columns for this class of compounds.

Decision Matrix for Column Selection

Use this logic flow to minimize method development time.

DecisionTree Start Start: Phenylpropanoate Resolution Q1 Functional Group? Start->Q1 OD_Path Use Chiralcel OD-H (Hex/IPA 90:10) Q1->OD_Path Free Acid / Ester (Standard) OD_Check Check Alpha (α) OD_Path->OD_Check OB_Path Use Chiralcel OB-H (Hex/EtOH 95:5, 10°C) OD_Check->OB_Path α < 1.05 (Steric Clash) Success Optimize Method (Flow/Temp) OD_Check->Success α > 1.2

Caption: Strategic workflow for selecting between OD and OB phases.

References

  • Okamoto, Y., & Ikai, T. (2008). Chiral stationary phases for HPLC involving polysaccharides. Chemical Society Reviews. Mechanistic grounding for the difference between carbamate (OD) and benzoate (OB) selectors.

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALCEL® OD. Operational limits and solvent compatibility standards.

  • Haginaka, J. (2001). Enantioseparation of drugs by HPLC on polysaccharide-based chiral stationary phases. Journal of Chromatography A. Provides comparative data for 2-arylpropionic acids (phenylpropanoate analogues).

  • Application Guide for Chiral HPLC. (2023). Phenomenex / Chiral Technologies. Source of general screening protocols for phenyl-alkanoates.

Safety & Regulatory Compliance

Safety

Operational Guide: Methyl 3-hydroxy-3-phenylpropanoate Disposal Procedures

Executive Summary & Chemical Identification Do not treat this compound as generic organic waste without verification. Methyl 3-hydroxy-3-phenylpropanoate (CAS: 5558-02-1) is a chiral β-hydroxy ester often used as an inte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

Do not treat this compound as generic organic waste without verification. Methyl 3-hydroxy-3-phenylpropanoate (CAS: 5558-02-1) is a chiral β-hydroxy ester often used as an intermediate in the synthesis of serotonin reuptake inhibitors (e.g., Dapoxetine).[1]

While chemically stable, its disposal requires strict segregation from strong oxidizers and bases to prevent exothermic hydrolysis or unexpected polymerization.[1] This guide outlines the specific workflow for safe disposal, compliant with EPA RCRA standards and Good Laboratory Practices (GLP).

Chemical Profile
PropertySpecificationOperational Implication
Chemical Name Methyl 3-hydroxy-3-phenylpropanoateVerify label; do not confuse with Methyl 3-(2-hydroxyphenyl)propanoate (phenolic isomer).
CAS Number 5558-02-1 (Racemic) / 58692-70-9 (R-isomer)Unique identifier for waste manifesting.
Formula C₁₀H₁₂O₃Non-halogenated organic.
Flash Point >110°C (Estimated)Combustible , but not Flammable (unless in solvent).[1]
Solubility Low in water; High in organicsDo not dispose of down the drain.
Hazards H315 (Skin Irrit.), H319 (Eye Irrit.)Standard PPE (Nitrile gloves, Goggles) required.[1]

Hazard Assessment & Compatibility Logic

Effective disposal relies on understanding the chemical behavior of the waste.

The "Why" Behind Segregation[1]
  • Hydrolysis Risk: Esters are susceptible to hydrolysis in the presence of strong bases (NaOH, KOH) or strong acids. This reaction releases Methanol (flammable, toxic) and 3-hydroxy-3-phenylpropionic acid.[1]

    • Directive: Never commingle this waste with high-pH aqueous waste streams (Basic Corrosives).

  • Oxidation Risk: The benzylic hydroxyl group (-CH(OH)-) is sensitive to strong oxidizers (e.g., Chromic acid, Permanganates), potentially leading to exothermic oxidation to the ketone (Methyl benzoylacetate).[1]

    • Directive: Segregate strictly from Oxidizing Waste (D001/D003).

Disposal Workflow & Decision Matrix

The following diagram illustrates the decision logic for segregating Methyl 3-hydroxy-3-phenylpropanoate based on its physical state and purity.

DisposalWorkflow Start Waste Generation: Methyl 3-hydroxy-3-phenylpropanoate StateCheck Determine Physical State & Matrix Start->StateCheck IsSolid Pure Solid / Precipitate? StateCheck->IsSolid IsSolution In Solution / Reaction Mix? StateCheck->IsSolution IsSolid->IsSolution No (Sludge/Oil) SolidWaste Solid Hazardous Waste (Tag: Organic Solid, Toxic) IsSolid->SolidWaste Yes HalogenCheck Contains Halogenated Solvents (DCM, Chloroform)? IsSolution->HalogenCheck HalWaste Halogenated Organic Waste (Tag: Flammable, Toxic) HalogenCheck->HalWaste Yes (>1000 ppm) NonHalWaste Non-Halogenated Organic Waste (Tag: Flammable/Combustible) HalogenCheck->NonHalWaste No

Figure 1: Decision matrix for segregating Methyl 3-hydroxy-3-phenylpropanoate waste streams.

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE[2]
  • PPE: Wear standard laboratory safety glasses, a lab coat, and Nitrile gloves (0.11 mm thickness is sufficient for incidental contact; breakthrough time >480 min for solid ester, but check solvent compatibility if in solution).[1]

  • Ventilation: Perform all transfers in a chemical fume hood to mitigate inhalation of dust or solvent vapors.

Phase 2: Waste Collection
Scenario A: Pure Compound (Solid or Viscous Oil)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.

  • Transfer: Scrape the solid/oil into the container. Do not use water to flush the residue, as this increases waste volume and introduces solubility issues.[1] Use a small amount of Acetone or Ethanol to rinse the glassware if necessary.

  • Solvent Rinsate: Add the acetone/ethanol rinsate to the Liquid Organic Waste container (see Scenario B), not the solid waste jar, unless the solid waste jar is approved for solvent-wet solids.[1]

Scenario B: Reaction Mixture (In Solution)
  • Segregation: Determine the primary solvent.

    • If dissolved in Dichloromethane (DCM) or Chloroform : Use the Halogenated Waste stream.

    • If dissolved in Ethyl Acetate, Methanol, THF, or Hexanes : Use the Non-Halogenated Waste stream.[1]

  • Quenching (If Reactive Reagents Present):

    • If the mixture contains unreacted Lithium Aluminum Hydride (LAH) or Borohydrides (often used to make this ester), quench carefully with Ethyl Acetate followed by slow addition of Methanol before bottling as waste.[1]

    • Caution: Ensure the mixture is at room temperature and gas evolution has ceased.

Phase 3: Labeling & Storage
  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Write out "Methyl 3-hydroxy-3-phenylpropanoate" fully. Do not use abbreviations (e.g., "MHP ester") or chemical formulas alone.

    • Hazard Checkbox: Mark "Irritant" and "Combustible/Flammable" (if in solvent).

  • Storage: Store in a Satellite Accumulation Area (SAA) inside a secondary containment tray. Keep the cap tightly closed when not adding waste.

Phase 4: Final Disposal[1]
  • Method: The preferred destruction method is Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1] High-temperature incineration ensures complete mineralization of the aromatic ring and ester functionality.

  • RCRA Status: While not a P- or U-listed waste, it is regulated under 40 CFR 261.3 if it exhibits characteristics of ignitability (D001) due to solvents.[1]

Spill Contingency Plan

In the event of a benchtop spill:

  • Isolate: Alert nearby personnel and demarcate the area.

  • Absorb:

    • Liquids: Cover with an inert absorbent (Vermiculite, Sand, or commercial spill pads).[1] Do not use paper towels for large spills if the carrier solvent is flammable.

    • Solids: Dampen a paper towel with water or ethanol to carefully wipe up dust without generating an aerosol.

  • Collect: Scoop contaminated absorbent into a sealable bag or bucket. Label as "Debris contaminated with Methyl 3-hydroxy-3-phenylpropanoate."

  • Clean: Wash the surface with soap and water.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6421447, Methyl 3-hydroxy-2-methyl-3-phenylpropanoate (Structural Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Methyl 3-hydroxy-3-phenylpropanoate

Executive Summary & Chemical Context Methyl 3-hydroxy-3-phenylpropanoate (CAS: 5558-02-1 for racemic; often used as chiral intermediates like CAS 36615-45-9) is a functionalized ester used frequently in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Methyl 3-hydroxy-3-phenylpropanoate (CAS: 5558-02-1 for racemic; often used as chiral intermediates like CAS 36615-45-9) is a functionalized ester used frequently in the synthesis of pharmaceutical targets, including antidepressants (e.g., Fluoxetine precursors) and beta-amino acids.

The "Senior Scientist" Reality Check: While standard Safety Data Sheets (SDS) classify this compound primarily as an Irritant (Skin/Eye/Respiratory) , its role as a reactive intermediate demands a higher tier of caution than a standard solvent.

  • Hydrolysis Risk: As a

    
    -hydroxy ester, it is susceptible to hydrolysis, releasing Methanol  (toxic) and 3-hydroxy-3-phenylpropanoic acid. Your PPE must account for potential methanol exposure if the reagent has degraded.
    
  • Physical State: Depending on purity and enantiomeric excess, this compound can exist as a low-melting solid or a viscous oil. This variability makes spill cleanup unpredictable; you must be prepared for both solid containment and liquid absorption.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. This protocol assumes the substance is in high purity (>95%).

Hazard ClassGHS CodePractical Implication
Skin Irritation H315 Direct contact causes dermatitis. Long-term sensitization is a risk with benzylic esters.
Eye Irritation H319 Vapors (if heated) or dust can cause severe conjunctival irritation.
STOT - SE H335 Inhalation of dust or aerosols irritates the upper respiratory tract.
Personal Protective Equipment (PPE) Matrix

Rationale: This system is designed to prevent not just acute injury, but chronic sensitization.

PPE CategoryStandard RecommendationSenior Scientist Enhanced Protocol
Hand Protection Nitrile Gloves (0.11 mm)Double-Gloving Strategy: 1. Inner Layer: 4 mil Nitrile (High dexterity).2. Outer Layer: 5-8 mil Nitrile (Chemical barrier).Why? Esters can swell nitrile over time. The outer glove is sacrificial and should be changed every 30 mins or immediately upon splash. Do not use Latex (poor organic solvent resistance).
Eye Protection Safety GlassesChemical Splash Goggles are mandatory if working with >10g or if the substance is in oil form (higher splash risk than solid).
Respiratory Fume HoodHood Sash at <18 inches. If working outside a hood (e.g., balance enclosure), use a half-face respirator with Organic Vapor/P100 Combo Cartridges (e.g., 3M 60921).
Body Defense Lab CoatTyvek® Sleeves or Apron. Standard cotton coats absorb esters, holding the irritant against your skin. Impervious sleeves bridge the gap between glove and cuff.
Operational Workflow: A Self-Validating System

This protocol integrates safety checks into the experimental workflow.

Phase A: Storage & Equilibration
  • Storage: Store at 2–8°C (refrigerator) to prevent hydrolysis.

  • Protocol: Allow the container to reach room temperature before opening.

    • Causality: Opening a cold bottle condenses atmospheric moisture inside. Water catalyzes the hydrolysis of the ester, degrading your reagent and generating toxic methanol.

Phase B: Weighing & Transfer (The High-Risk Zone)
  • The Risk: As a solid, this compound is prone to static charge, leading to "jumping" powder that contaminates the balance and user.

  • Step-by-Step:

    • Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat.

    • Containment: Weigh inside a fume hood or a powder containment balance enclosure.

    • Transfer: Dissolve the solid in the reaction solvent (e.g., THF, DCM) immediately after weighing to minimize aerosolization potential.

Phase C: Reaction & Cleanup
  • Monitoring: If heating the reaction, ensure the condenser is active. Benzylic esters have high boiling points but can co-distill with solvents.

  • Spill Management:

    • Solid Spill: Do not sweep (creates dust). Wet a paper towel with ethanol, lay it over the powder, and wipe up.

    • Liquid/Oil Spill: Cover with Vermiculite or sand.[1] Do not use paper towels alone (rapid evaporation/flammability risk).

Waste Disposal & Deactivation

Never dispose of this compound down the drain.[2][3]

  • Primary Waste Stream: Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform, then Halogenated).

  • Container Prep: Triple rinse the empty reagent bottle with Acetone. Add rinsate to the organic waste stream.

  • Labeling: Mark waste tag with "Esters" and "Potential Methanol" (due to hydrolysis risk).

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling Methyl 3-hydroxy-3-phenylpropanoate, emphasizing the "Stop/Go" safety checks.

SafeHandling Start Start: Retrieve Reagent (Methyl 3-hydroxy-3-phenylpropanoate) TempCheck Is Reagent at Room Temp? Start->TempCheck Wait WAIT: Allow Equilibration (Prevents Moisture/Hydrolysis) TempCheck->Wait No (Cold) Inspect Inspect Physical State TempCheck->Inspect Yes Wait->TempCheck SolidPath State: SOLID/POWDER Inspect->SolidPath LiquidPath State: OIL/LIQUID Inspect->LiquidPath StaticRisk Risk: Static Aerosolization Action: Use Ionizer + Fume Hood SolidPath->StaticRisk SplashRisk Risk: Splash/Dermal Absorption Action: Double Nitrile + Goggles LiquidPath->SplashRisk Weighing Weighing Protocol (Dissolve immediately) StaticRisk->Weighing SplashRisk->Weighing Waste Disposal: Organic Waste Stream (Label: Esters/Methanol) Weighing->Waste

Caption: Operational flow ensuring moisture control and state-specific hazard mitigation.

References
  • Fisher Scientific. (2024).[4][5] Safety Data Sheet: Methyl 3-hydroxy-3-phenylpropanoate. Retrieved from

  • Sigma-Aldrich (Merck). (2025).[6] Safety Data Sheet: Methyl 3-hydroxy-3-phenylpropanoate. Retrieved from

  • Top Quality Gloves. (2025). Nitrile vs Latex Gloves: A Complete Comparison Guide. Retrieved from

  • Dartmouth College EHS. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [2]

  • PubChem. (n.d.). Compound Summary: Methyl 3-hydroxy-3-phenylpropanoate.[7] National Library of Medicine. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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